molecular formula C12H14O3 B1302092 Ethyl 2-(4-ethylphenyl)-2-oxoacetate CAS No. 62936-36-1

Ethyl 2-(4-ethylphenyl)-2-oxoacetate

Cat. No.: B1302092
CAS No.: 62936-36-1
M. Wt: 206.24 g/mol
InChI Key: YBJMRYIXJNKHGM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethylphenyl)-2-oxoacetate (CAS 62936-36-1) is a high-value chemical intermediate with the molecular formula C12H14O3 and a molecular weight of 206.24 . This compound is supplied with a guaranteed purity of not less than 95% and is supported by comprehensive batch-specific documentation, including a Certificate of Analysis (COA) to ensure traceability and compliance with research standards . Its primary research value lies in its application as a versatile building block in organic synthesis. It is ideally suited for use in coupling reactions and serves as a key precursor in the development of pharmaceuticals and functional materials . The structural motif of the α-ketoester makes it a reactive species for further chemical transformations, allowing researchers to synthesize more complex molecules for various experimental investigations. Attention: This product is intended for research and development purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-ethylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-9-5-7-10(8-6-9)11(13)12(14)15-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJMRYIXJNKHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374516
Record name Ethyl 4-ethylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62936-36-1
Record name Ethyl 4-ethylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(4-methylphenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Initial searches for "Ethyl 2-(4-ethylphenyl)-2-oxoacetate" yielded limited specific data, including a dedicated CAS number. To provide a comprehensive and well-referenced technical guide, this document focuses on the closely related and well-documented analog, Ethyl 2-(4-methylphenyl)-2-oxoacetate . This compound serves as a representative model for this class of α-keto esters, offering valuable insights into their synthesis, properties, and applications for researchers, scientists, and drug development professionals.

Introduction: The α-Keto Ester Moiety in Drug Discovery

The α-keto ester functional group is a significant pharmacophore in medicinal chemistry. These motifs are found in numerous biologically active molecules and are prized for their unique electronic and steric properties.[1] The electrophilic nature of the ketone, positioned adjacent to an ester, allows for a range of chemical transformations and potential interactions with biological targets.[1][2] Ethyl 2-(4-methylphenyl)-2-oxoacetate is a valuable building block within this class, providing a scaffold for the synthesis of more complex molecules with potential therapeutic applications.[][4]

Compared to their α-keto acid and α-keto amide counterparts, α-keto esters often present a favorable balance of reactivity and stability. They generally exhibit better membrane permeability than α-keto acids and can be more stable towards plasma esterases than other ester forms.[5][6] However, it is crucial to consider their potential for spontaneous hydrolysis, which can influence experimental outcomes and metabolic profiles.[7]

Chemical Identity and Physicochemical Properties

Ethyl 2-(4-methylphenyl)-2-oxoacetate, also known as Ethyl 4-methylbenzoylformate, is a key research chemical.[][8] Its fundamental properties are summarized below.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 5524-56-1
Molecular Formula C₁₁H₁₂O₃
IUPAC Name ethyl 2-(4-methylphenyl)-2-oxoacetate
Synonyms Ethyl 4-methylbenzoylformate, Ethyl 2-oxo-2-(p-tolyl)acetate, Ethyl (4-methylphenyl)(oxo)acetate
InChIKey ZGHJACPCSQNDGB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=O)C1=CC=C(C=C1)C

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 192.21 g/mol [8][9][10]
Boiling Point 291.4 °C at 760 mmHg[11]
Flash Point 128.3 °C[11]
Refractive Index 1.512[11]
XLogP3 2.4[8][9]
Hydrogen Bond Donor Count 0[8][9]
Hydrogen Bond Acceptor Count 3[8][9]
Rotatable Bond Count 4[8][9]

Synthesis and Characterization

The synthesis of aryl α-keto esters like Ethyl 2-(4-methylphenyl)-2-oxoacetate can be achieved through several synthetic routes. A common and effective method is the Friedel-Crafts acylation of an aromatic substrate, in this case, toluene, with an appropriate acylating agent such as ethyl oxalyl chloride.

Representative Synthesis Workflow: Friedel-Crafts Acylation

The diagram below illustrates a generalized workflow for the synthesis of Ethyl 2-(4-methylphenyl)-2-oxoacetate via Friedel-Crafts acylation. The causality behind this choice of reaction lies in its efficiency for forming carbon-carbon bonds between aromatic rings and acyl groups, a cornerstone of industrial organic synthesis. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical as it polarizes the acyl chloride, rendering it a potent electrophile that can attack the electron-rich toluene ring.

SynthesisWorkflow Synthesis of Ethyl 2-(4-methylphenyl)-2-oxoacetate cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Toluene Toluene (Aromatic Substrate) Reaction Friedel-Crafts Acylation Toluene->Reaction EtOxCl Ethyl Oxalyl Chloride (Acylating Agent) EtOxCl->Reaction Catalyst AlCl₃ (Lewis Acid Catalyst) Catalyst->Reaction activates Solvent Dichloromethane (Inert Solvent) Solvent->Reaction Temp 0°C to rt Temp->Reaction Workup Aqueous Workup (e.g., HCl, NaHCO₃) Reaction->Workup yields crude product Purification Purification (e.g., Column Chromatography) Workup->Purification Product Ethyl 2-(4-methylphenyl)-2-oxoacetate Purification->Product yields pure product

Caption: A representative workflow for the synthesis of Ethyl 2-(4-methylphenyl)-2-oxoacetate.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on standard Friedel-Crafts acylation procedures.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. The suspension is cooled to 0°C in an ice bath.

  • Addition of Reactants: A solution of ethyl oxalyl chloride (1.0 eq) in anhydrous dichloromethane is added dropwise to the cooled suspension. Subsequently, a solution of toluene (1.0 eq) in anhydrous dichloromethane is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Aqueous Workup: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This step is crucial for decomposing the aluminum chloride complex. The mixture is then transferred to a separatory funnel, and the organic layer is separated.

  • Extraction and Washing: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. This washing sequence neutralizes any remaining acid and removes water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2-(4-methylphenyl)-2-oxoacetate.

Applications in Drug Discovery and Medicinal Chemistry

Ethyl 2-(4-methylphenyl)-2-oxoacetate and related α-keto esters are valuable intermediates for the synthesis of a variety of heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.[4][12] The dicarbonyl functionality allows for reactions with binucleophiles to construct rings such as pyrazoles, quinoxalines, and benzodiazepines.

The true value for drug development professionals lies in the compound's role as a versatile building block.[2] The phenyl ring can be further functionalized, and the keto and ester groups can be transformed into a wide array of other functionalities, enabling the exploration of a large chemical space for lead optimization.

The α-ketoamide moiety, which can be synthesized from α-keto esters, is a privileged motif in medicinal chemistry. It can act as a non-electrophilic scaffold to provide conformational rigidity or as an electrophilic warhead that can covalently interact with catalytic residues (like serine or cysteine) in enzyme active sites.[5][6] This dual reactivity makes it a powerful tool in the design of enzyme inhibitors.[5]

Safety and Handling

Ethyl 2-(4-methylphenyl)-2-oxoacetate is considered a hazardous substance and requires careful handling in a laboratory setting.[8]

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation

Source: Aggregated GHS information from ECHA C&L Inventory.[8]

Precautionary Measures and First Aid

Handling:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[13][14]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13]

  • Wash hands thoroughly after handling.[13]

  • Keep away from heat, sparks, open flames, and other ignition sources.[13][15]

  • Ground and bond containers and receiving equipment to prevent static discharge.[13][14]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15]

  • Keep away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[13]

First Aid:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[13]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[13]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[15]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

Conclusion

Ethyl 2-(4-methylphenyl)-2-oxoacetate is a valuable and versatile building block for chemical synthesis, particularly for researchers in drug discovery and medicinal chemistry. Its α-keto ester functionality provides a reactive handle for the construction of complex molecular architectures and diverse heterocyclic systems. While its direct biological activity is not extensively documented, its utility as a precursor to potentially bioactive compounds is significant. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a research and development setting.

References

  • AA Blocks. (n.d.). ethyl 2-(4-methylphenyl)-2-oxoacetate. Retrieved from [Link]

  • REALAB LLC. (n.d.). ethyl 2-(4-methylphenyl)-2-oxoacetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-methylphenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • hubergroup. (2019, July 18). Safety data sheet. Retrieved from [Link]

  • Fallacara, A. L., et al. (2018). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 61(1), 1-22. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(2-isopropoxy-4-methylphenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Zaganjor, E., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. eLife, 10, e69905. Retrieved from [Link]

  • Fallacara, A. L., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Medicinal Chemistry Letters, 12(4), 565-568. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl ((2-(aminocarbonyl)-4-methylphenyl)amino)(oxo)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(2,3-dichloro-4-methylphenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 2-(2,3-dihydroxy-4-methylphenyl)-2-oxoacetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(2-formyl-4-methylphenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • ScienceDaily. (2025, January 9). Chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development. Retrieved from [Link]

  • LookChem. (n.d.). Ethyl 2-(4-methylphenyl)-2-oxoacetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-methoxyphenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4'-methyl-[1,1'-biphenyl]-4-yl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Retrieved from [Link]

  • ACS Omega. (2020, April 3). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-Methoxyphenyl)-2-oxoacetic acid ethyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-ethylphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(2,5-difluoro-4-methylphenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Design, Synthesis and Biological Activity of Ethyl 2-(N-Substituted-arylsulfonamido)-2-oxoacetate. Retrieved from [Link]

  • LinkedIn. (2025, June 27). Ethyl Acetate Applications in Pharmaceuticals: An Overview. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(4-ethylphenyl)-2-oxoacetate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the physicochemical properties of Ethyl 2-(4-ethylphenyl)-2-oxoacetate, a molecule of significant interest in synthetic and medicinal chemistry. For drug development professionals, researchers, and scientists, a thorough understanding of a compound's physical and chemical characteristics is a critical prerequisite for its application, informing everything from reaction conditions to formulation and ADME-Tox profiling.

Molecular Identity and Structural Context

This compound belongs to the α-keto ester class of compounds. These molecules are valuable synthetic intermediates due to their dual reactivity at the ketone and ester carbonyl groups, serving as precursors for α-hydroxy acids, α-amino acids, and various heterocyclic systems.[1][2] Their utility in medicinal chemistry is also well-documented, with the α-ketoamide motif, a close relative, being recognized as a "privileged structure" for its ability to interact with a wide range of biological targets.[3]

The core structure consists of a central glyoxylate (oxoacetate) unit, an ethyl ester, and a phenyl ring substituted at the para-position with an ethyl group. The key to understanding its properties lies in how this specific combination of functional groups influences its behavior in both chemical and biological systems.

Table 1: Chemical Identifiers for this compound and Key Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound (Target) C₁₂H₁₄O₃206.24Not Available
Ethyl 2-(4-methylphenyl)-2-oxoacetateC₁₁H₁₂O₃192.215524-56-1[4]
Ethyl 2-(4-isopropylphenyl)-2-oxoacetateC₁₃H₁₆O₃220.2634906-84-8[5]
Ethyl 2-(4-fluorophenyl)-2-oxoacetateC₁₀H₉FO₃196.181813-94-1
Ethyl 2-(4-isobutylphenyl)-2-oxoacetateC₁₄H₁₈O₃234.2960473-28-1[6]

Predicted and Comparative Physical Properties

The physical state, melting point, boiling point, and solubility of a compound are dictated by the intermolecular forces governed by its structure. For the α-keto ester series, these are primarily van der Waals forces, dipole-dipole interactions, and potential for hydrogen bonding with solvent molecules.

Boiling Point

The boiling point is a strong indicator of the volatility of a compound and the strength of its intermolecular forces. For non-polar to moderately polar compounds of similar structure, the boiling point tends to increase with molecular weight due to stronger London dispersion forces.

Analysis of Analogs:

  • Ethyl 2-(4-fluorophenyl)-2-oxoacetate: 117-118 °C at 7 mmHg.

  • Ethyl 2-oxo-4-phenylbutyrate (a related aliphatic α-ketoester): 132 °C at 2 mmHg.[7]

Expert Insight and Prediction: The ethylphenyl derivative (MW: 206.24) has a higher molecular weight than both the methylphenyl (MW: 192.21) and fluorophenyl (MW: 196.18) analogs. Therefore, it is predicted to have a higher boiling point under equivalent pressure. The increasing alkyl chain length from methyl to ethyl to isopropyl will increase van der Waals interactions, leading to a progressive increase in boiling point across this series. The target compound's boiling point will likely fall between that of the methyl and isopropyl analogs.

Lipophilicity (LogP)

The partition coefficient (LogP), which measures the ratio of a compound's concentration in a lipid phase (e.g., octanol) to its aqueous phase, is a critical parameter in drug development, influencing membrane permeability and absorption.

Computed Data for Analogs:

  • Ethyl 2-(4-methylphenyl)-2-oxoacetate: XLogP3 = 2.4.[4]

  • Ethyl 2-(2-formyl-4-methylphenyl)-2-oxoacetate: XLogP3-AA = 1.8.[8]

Expert Insight and Prediction: Lipophilicity is directly influenced by the size of hydrophobic regions of a molecule. The replacement of a methyl group (CH₃) with an ethyl group (CH₂CH₃) adds an additional methylene unit, which will increase the hydrophobicity. Therefore, the LogP of this compound is predicted to be slightly higher than the 2.4 value of its methyl analog. This increased lipophilicity may enhance membrane permeation but could also lead to lower aqueous solubility.

Spectroscopic and Analytical Characterization

While specific spectra for the target compound are not available, a standard analytical workflow would be employed for its characterization upon synthesis.

Expected Spectroscopic Signatures:

  • ¹H NMR: Signals corresponding to the aromatic protons of the 1,4-disubstituted ring, two quartets and two triplets for the two distinct ethyl groups (one on the phenyl ring and one in the ester), and no other signals.

  • ¹³C NMR: Resonances for the two carbonyl carbons (keto and ester), aromatic carbons, and the aliphatic carbons of the two ethyl groups.

  • Infrared (IR) Spectroscopy: Strong characteristic absorption bands for the C=O stretching of the ketone (~1730-1715 cm⁻¹) and the ester (~1750-1735 cm⁻¹).

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₄O₃).

Experimental Protocols for Physicochemical Determination

To ensure data integrity, the following standardized protocols are recommended for the empirical determination of the key physicochemical properties of this compound.

Protocol: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method (OECD 107)

This protocol provides a self-validating system for determining the lipophilicity of the compound.

Methodology:

  • Preparation of Phases: Prepare n-octanol and water that are mutually saturated by stirring them together for 24 hours, followed by a 24-hour separation period.

  • Stock Solution: Prepare a stock solution of the test compound in n-octanol at a concentration that is detectable in both phases.

  • Partitioning: In triplicate, combine 10 mL of the saturated n-octanol stock solution with 10 mL of saturated water in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for 15 minutes. Subsequently, centrifuge the funnels to ensure complete phase separation.

  • Sampling & Analysis: Carefully sample both the n-octanol and water phases. Analyze the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation P1 Saturate n-octanol with water P2 Saturate water with n-octanol P3 Prepare stock solution in saturated octanol E1 Combine phases in separatory funnel (n=3) P3->E1 E2 Shake for 15 min E1->E2 E3 Centrifuge to separate E2->E3 E4 Sample octanol & water phases E3->E4 A1 Analyze concentration (e.g., HPLC) E4->A1 A2 Calculate P = [C]octanol / [C]water A1->A2 A3 Calculate LogP = log10(P) A2->A3

Caption: Workflow for LogP determination via the shake-flask method.

Protocol: Determination of Boiling Point at Reduced Pressure

Given the predicted high boiling point, distillation under reduced pressure is necessary to prevent decomposition.

Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus suitable for vacuum. Ensure all joints are properly sealed with vacuum grease.

  • Sample Addition: Place a small volume of the compound into the distillation flask along with a magnetic stir bar or boiling chips.

  • Vacuum Application: Gradually apply vacuum from a vacuum pump, monitoring the pressure with a manometer.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Observation: Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb, along with the stable pressure reading from the manometer.

  • Nomograph Correction: Use a pressure-temperature nomograph to correct the observed boiling point to the corresponding value at atmospheric pressure (760 mmHg).

Chemical Stability and Handling

The stability of α-keto esters is a crucial consideration for storage and handling.

  • Hydrolytic Stability: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding α-keto acid and ethanol. It is recommended to store the compound under anhydrous conditions.

  • Thermal Stability: As a high-boiling point liquid, it should be stable at room temperature. However, prolonged heating, especially in the presence of catalysts, could lead to decomposition or polymerization.

  • Safety Precautions: Based on data for analogous compounds like Ethyl 2-(4-fluorophenyl)-2-oxoacetate, this class of chemicals may cause skin, eye, and respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.

G cluster_degradation Potential Degradation Pathways cluster_products Resulting Products Compound This compound Ester Ketone Hydrolysis Hydrolysis (Acid/Base) Compound:ester->Hydrolysis Thermal Thermal Stress Compound->Thermal Acid α-Keto Acid + Ethanol Hydrolysis->Acid Decomp Decomposition Products Thermal->Decomp

Caption: Key stability considerations for the α-keto ester scaffold.

Conclusion and Future Directions

While a complete experimental profile for this compound is not yet publicly documented, this guide establishes a robust framework for understanding its physicochemical properties through the analysis of its molecular structure and data from close chemical analogs. The provided protocols offer a clear path for researchers to generate the empirical data needed for applications in drug discovery and chemical synthesis. As a versatile α-keto ester, this compound holds significant potential as a building block, and the full characterization of its properties is a necessary next step to unlock its utility.

References

  • Ethyl 2-(4-methylphenyl)-2-oxoacetate | C11H12O3 | CID 2736443. (n.d.). PubChem. [Link]

  • Ethyl 2-(4-isobutylphenyl)-2-oxoacetate, CAS No: 60473-28-1. (n.d.). Pharmaffiliates. [Link]

  • Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. (2020). ACS Omega. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. [Link]

  • Ethyl 2-(2-formyl-4-methylphenyl)-2-oxoacetate | C12H12O4 | CID 117313851. (n.d.). PubChem. [Link]

  • Ethyl 2-(4-ethylphenyl)acetate | C12H16O2 | CID 53419404. (n.d.). PubChem. [Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. (2021). ACS Publications. [Link]

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An In-depth Technical Guide to the Safe Handling of Ethyl 2-(4-ethylphenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety information and handling protocols for Ethyl 2-(4-ethylphenyl)-2-oxoacetate. As a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents, a thorough understanding of its safety profile is paramount for ensuring laboratory safety and experimental integrity.

Chemical Identity and Physical Properties

This compound is an organic compound that belongs to the family of alpha-keto esters. Its structure features a central ethyl glyoxylate core attached to a para-ethylated phenyl group. This combination of a reactive alpha-keto ester moiety and a substituted aromatic ring makes it a versatile synthon in medicinal chemistry.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃Calculated
Molecular Weight 206.24 g/mol Calculated
Appearance Expected to be a liquid or low-melting solidInferred from analogs
Boiling Point Not determined; analogs have high boiling points (e.g., ethyl 2-(4-fluorophenyl)-2-oxoacetate: 117-118 °C at 7 mmHg)
Solubility Expected to be soluble in common organic solventsInferred from structure

Hazard Identification and GHS Classification

Based on the consistent hazard profiles of its close analogs, this compound should be considered a hazardous substance. The anticipated Globally Harmonized System (GHS) classification is as follows:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[1][3]

  • Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation , H335: May cause respiratory irritation.[1][4]

Signal Word: Warning [1][3][4]

Hazard Pictograms:

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) Protocol cluster_details Detailed Specifications Eye_Protection Eye Protection (Splash Goggles) Hand_Protection Hand Protection (Chemical-Resistant Gloves) Goggles_Spec Chemical splash goggles compliant with ANSI Z87.1 standard. Eye_Protection->Goggles_Spec Body_Protection Body Protection (Lab Coat) Gloves_Spec Nitrile or neoprene gloves. Check manufacturer's compatibility chart. Change gloves frequently and after any sign of contamination. Hand_Protection->Gloves_Spec Coat_Spec Flame-resistant lab coat, fully buttoned. Body_Protection->Coat_Spec

Caption: Recommended Personal Protective Equipment for handling this compound.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. [5][6]* Do not eat, drink, or smoke in areas where chemicals are handled.

  • Contaminated work surfaces should be decontaminated at the end of each procedure.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area. [5][6]* Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Store away from heat, sparks, and open flames.

Emergency Procedures

Prompt and correct response to an emergency can significantly mitigate potential harm.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [5]* Specific Hazards: Hazardous combustion products may include carbon monoxide and carbon dioxide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [5]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing vapors, mist, or gas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.

  • Waste Disposal Method: Dispose of this material and its container at a licensed hazardous waste collection point. Do not allow it to enter the sewage system.

  • Contaminated Packaging: Empty containers may retain product residues and should be treated as hazardous waste.

Experimental Workflow: Safe Use in a Typical Acylation Reaction

The following workflow illustrates the integration of safety protocols in a standard laboratory procedure involving this compound.

Safe_Workflow Prep Preparation (In Fume Hood) Weigh Weighing (Don PPE) Prep->Weigh Reaction Reaction Setup (Under Inert Atmosphere) Weigh->Reaction Workup Aqueous Workup (Quenching) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Waste Waste Disposal (Segregated Waste Streams) Purify->Waste

Caption: A typical experimental workflow incorporating safety measures at each step.

Step-by-Step Protocol:

  • Preparation: Before starting, ensure the fume hood is functioning correctly and all necessary PPE is readily available.

  • Weighing and Transfer: While wearing gloves, a lab coat, and splash goggles, carefully weigh the required amount of this compound in the fume hood.

  • Reaction: Slowly add the compound to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions and potential exposure.

  • Workup: After the reaction is complete, carefully quench the reaction mixture, being mindful of any potential exothermic processes.

  • Purification: Conduct purification steps, such as column chromatography, within the fume hood.

  • Waste Disposal: Collect all liquid and solid waste in appropriately labeled hazardous waste containers for disposal.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their synthetic endeavors, contributing to the advancement of science and drug discovery while prioritizing personal and environmental safety.

References

  • PubChem. Ethyl 2-(4-methylphenyl)-2-oxoacetate. [Link]

  • PubChem. Ethyl 2-(4-fluoroanilino)-2-oxoacetate. [Link]

  • PubChem. Ethyl 2-(4-ethylphenyl)acetate. [Link]

  • Pharmaffiliates. Ethyl 2-(4-isobutylphenyl)-2-oxoacetate. [Link]

  • Chemical-Suppliers. Ethyl 2-(4-cyanophenyl)-2-oxoacetate. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • PubChem. Ethyl 2-(4-hexylphenyl)-2-oxoacetate. [Link]

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Structure Elucidation of Ethyl 2-(4-ethylphenyl)-2-oxoacetate: A Multi-technique Spectroscopic and Chromatographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural confirmation of novel or synthesized organic compounds is a cornerstone of chemical research and development, particularly within the pharmaceutical industry. Ethyl 2-(4-ethylphenyl)-2-oxoacetate, an aromatic keto ester, serves as an exemplary molecule for demonstrating a rigorous, multi-faceted approach to structure elucidation. This guide provides an in-depth walkthrough of the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Beyond presenting protocols, this paper delves into the causality behind experimental choices, emphasizing a self-validating system where data from each technique corroborates the others, leading to an unambiguous structural assignment.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before embarking on advanced spectroscopic analysis, the logical first step is to determine the molecular formula and the degree of unsaturation (also known as the Hydrogen Deficiency Index or HDI). This foundational information dictates the possible structural features, such as rings and multiple bonds, that must be accounted for in subsequent analyses.

Molecular Formula: C₁₂H₁₄O₃

Degree of Unsaturation (HDI) Calculation: The formula for HDI is: HDI = C - (H/2) - (X/2) + (N/2) + 1 Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For this compound: HDI = 12 - (14/2) + 1 = 6

An HDI of 6 is a significant clue. A benzene ring accounts for four degrees of unsaturation (one ring and three double bonds). The remaining two degrees of unsaturation are readily assigned to the two carbonyl groups (one ketone, one ester) present in the proposed structure. This initial calculation aligns perfectly with the expected molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] A combination of 1D (¹H, ¹³C) and 2D experiments provides a detailed map of atomic connectivity.

¹H NMR Spectroscopy: Proton Environment and Neighborhood

Proton NMR reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative abundance (integration), and the number of neighboring protons (splitting pattern).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.95 Doublet (d) 2H Ha (Aromatic) Protons ortho to the electron-withdrawing keto-ester group are deshielded and appear downfield. Split by Hb.
~ 7.30 Doublet (d) 2H Hb (Aromatic) Protons meta to the keto-ester group are less deshielded. Split by Ha.
4.40 Quartet (q) 2H Hc (Ester -CH₂-) Methylene protons adjacent to the ester oxygen are deshielded. Split into a quartet by the three neighboring Hd protons.
2.75 Quartet (q) 2H He (Aryl -CH₂-) Methylene protons of the ethyl group on the benzene ring. Split into a quartet by the three neighboring Hf protons.
1.40 Triplet (t) 3H Hd (Ester -CH₃) Methyl protons of the ethyl ester group. Split into a triplet by the two neighboring Hc protons.

| 1.25 | Triplet (t) | 3H | Hf (Aryl -CH₃) | Methyl protons of the ethyl group on the ring. Split into a triplet by the two neighboring He protons. |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Standard acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shift provides insight into the functional group and hybridization of each carbon.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 186.5 C=O (Ketone) The ketone carbonyl carbon is highly deshielded and appears significantly downfield.
~ 163.0 C=O (Ester) The ester carbonyl carbon is also deshielded, but typically appears slightly upfield from a ketone.
~ 152.0 C4 (Aromatic) Quaternary aromatic carbon attached to the ethyl group. Its chemical shift is influenced by the alkyl substituent.
~ 130.5 C1 (Aromatic) Quaternary aromatic carbon attached to the keto-ester group.
~ 129.8 C2/C6 (Aromatic) Aromatic CH carbons ortho to the keto-ester group.
~ 128.5 C3/C5 (Aromatic) Aromatic CH carbons meta to the keto-ester group.
~ 62.5 C7 (Ester -OC H₂-) The ester methylene carbon is deshielded by the adjacent oxygen atom.
~ 29.0 C9 (Aryl -C H₂-) The benzylic methylene carbon of the ethyl group.
~ 15.0 C10 (Aryl -C H₃) The methyl carbon of the aryl-ethyl group.

| ~ 14.0 | C8 (Ester -C H₃) | The methyl carbon of the ethyl ester group. |

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans (e.g., 1024) due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the FID similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.[2]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this compound, the most telling signals are the two distinct carbonyl stretches.

Predicted IR Absorption Data

Wavenumber (cm⁻¹) Intensity Assignment Rationale
~ 1735 Strong, Sharp C=O Stretch (Ester) The ester carbonyl typically absorbs at a higher frequency than an aromatic ketone.
~ 1685 Strong, Sharp C=O Stretch (Aryl Ketone) Conjugation with the aromatic ring lowers the vibrational frequency of the ketone carbonyl compared to a saturated ketone.[3]
~ 3050-3000 Medium Aromatic C-H Stretch Characteristic of sp² C-H bonds in the benzene ring.
~ 2980-2850 Medium Aliphatic C-H Stretch Characteristic of sp³ C-H bonds in the two ethyl groups.
~ 1600, 1480 Medium-Weak Aromatic C=C Stretch Skeletal vibrations of the benzene ring.

| ~ 1250 | Strong | C-O Stretch (Ester) | The stretching vibration of the ester C-O single bond is a prominent feature. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium). If the sample is a solid, a small amount of the powder is placed on the crystal and pressure is applied to ensure good contact.

  • Background Scan: Perform a background scan of the empty ATR accessory to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Predicted Mass Spectrometry Data (ESI-MS)

m/z Value Ion Rationale
207.0965 [M+H]⁺ The protonated molecular ion. The high-resolution mass (HRMS) should match the calculated exact mass of C₁₂H₁₅O₃⁺ (207.09647).
229.0784 [M+Na]⁺ A common adduct observed in ESI, where the molecule coordinates with a sodium ion. Calculated exact mass for C₁₂H₁₄O₃Na⁺ is 229.07842.
179.0652 [M - C₂H₄ + H]⁺ Fragmentation via McLafferty rearrangement of the ethyl group on the phenyl ring.
162.0652 [M - OC₂H₅]⁺ Loss of the ethoxy radical from the ester group.

| 133.0653 | [M - C₂H₅O₂C]⁺ | Cleavage of the ester group to yield the 4-ethylbenzoyl cation. |

Logical Workflow for Structure Elucidation

G cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Core cluster_nmr_details NMR Breakdown cluster_validation Final Confirmation mol_formula Determine Molecular Formula (C₁₂H₁₄O₃) hdi Calculate HDI (HDI = 6) mol_formula->hdi Provides ir IR Spectroscopy (Functional Groups: 2x C=O, C-O) hdi->ir Suggests C=O & Rings nmr NMR Spectroscopy (¹H, ¹³C, 2D) ir->nmr Confirms Functional Groups ms Mass Spectrometry (Molecular Weight, Fragments) nmr->ms Proposes Framework h_nmr ¹H NMR (Proton Environments, Connectivity) nmr->h_nmr c_nmr ¹³C NMR (Carbon Skeleton) nmr->c_nmr integration Integrate All Data ms->integration Confirms MW & Fragments purity HPLC Analysis (Purity Check >95%) purity->integration Ensures Clean Sample structure Final Structure Confirmed integration->structure

Caption: A logical workflow for the structure elucidation of an organic compound.

Chromatographic Analysis: Ensuring Sample Purity

The integrity of all spectroscopic data relies on the purity of the sample. HPLC is the preferred method for assessing the purity of a non-volatile compound like this compound.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (due to the aromatic ring).

    • Injection Volume: 10 µL.

  • Analysis: A pure sample should yield a single, sharp, symmetrical peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Synthesis of All Evidence: The Final Verdict

  • MS and Elemental Analysis establish the molecular formula C₁₂H₁₄O₃.

  • The HDI of 6 is satisfied by a benzene ring (4) and two carbonyl groups (2).

  • IR spectroscopy confirms the presence of two distinct carbonyls (ester and conjugated ketone) and the aromatic ring.

  • ¹³C NMR validates the carbon count and identifies the chemical environments, including two C=O carbons, six aromatic carbons, and four distinct aliphatic carbons, perfectly matching the proposed structure.

  • ¹H NMR provides the definitive blueprint. It shows the characteristic AA'BB' pattern of a 1,4-disubstituted benzene ring, an ethyl group attached to the ring, and an ethyl group in an ester environment. The integration values (2H:2H:2H:3H:2H:3H) are fully consistent.

  • HPLC confirms that the analyzed sample is of high purity, ensuring the observed spectroscopic signals are not from contaminants.

Each technique provides a piece of the puzzle, and together they form a self-validating and compelling case for the structure of this compound. This rigorous, evidence-based workflow is essential for ensuring scientific integrity in research and development.

Key Fragmentation Pathways in Mass Spectrometry

G parent [M+H]⁺ m/z = 207.10 frag1 Loss of Ethoxy Radical (- •OC₂H₅) [M - OC₂H₅]⁺ m/z = 162.07 parent->frag1 frag2 Loss of Ethyl Formate (- C₂H₅OCHO) [M - C₃H₆O₂ + H]⁺ m/z = 133.07 parent->frag2 frag3 Loss of Ethene (- C₂H₄) [M - C₂H₄ + H]⁺ m/z = 179.07 parent->frag3

Caption: Primary fragmentation pathways for this compound in ESI-MS.

References

  • PubChem. Ethyl 2-(4-methylphenyl)-2-oxoacetate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 2-(4-ethylphenyl)acetate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 2-(4-hexylphenyl)-2-oxoacetate. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 2-oxo-1,2-di-(4-ethylphenyl)ethyl 4-[[[(2,6-dimethylphenyl) amino]carbonyl]-methyl]-1-piperazineacetate. PrepChem.com. [Link]

  • PubChem. Ethyl 2-(2-formyl-4-methylphenyl)-2-oxoacetate. National Center for Biotechnology Information. [Link]

  • University of Birmingham. Spectra of ethyl acetate. University of Birmingham. [Link]

  • The Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data. The Royal Society of Chemistry. [Link]

  • Wiley Analytical Science. Structure Elucidation in Organic Chemistry. Wiley-VCH. (2016). [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION Synthesis of Functionalized S-Benzyl Dithiocarbamates from Diazo-compounds via Multi-component Reactions. The Royal Society of Chemistry. [Link]

  • PubChem. Ethyl 2-(4-fluoroanilino)-2-oxoacetate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. ResearchGate. (2020). [Link]

  • SpectraBase. Ethyl 2-(4-ethylphenyl)butanoate. John Wiley & Sons, Inc. [Link]

  • Evans, M. Structure Elucidation of Organic Compounds. YouTube. (2023). [Link]

  • Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(4-ethylphenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the spectroscopic data for Ethyl 2-(4-ethylphenyl)-2-oxoacetate, a compound of interest in synthetic chemistry and drug discovery. The following sections delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this molecule. The methodologies described herein are grounded in established analytical principles to ensure scientific rigor and reproducibility.

Introduction

This compound is an α-keto ester derivative of benzene. The presence of both a keto and an ester functional group in conjugation with a substituted aromatic ring gives this molecule unique chemical properties and spectroscopic features. Accurate characterization of such molecules is paramount for confirming their identity and purity, which are critical aspects of chemical research and development. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectroscopic profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl ester and the 4-ethylphenyl moieties.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-O-CH₂-CH₃~1.40Triplet3H~7.1
-Ph-CH₂-CH₃~1.25Triplet3H~7.6
-Ph-CH₂-CH₃~2.70Quartet2H~7.6
-O-CH₂-CH₃~4.45Quartet2H~7.1
Aromatic H~7.35Doublet2H~8.2
Aromatic H~7.95Doublet2H~8.2

Interpretation:

  • Ethyl Ester Group: The methylene protons (-O-CH₂-) are expected to appear as a quartet around 4.45 ppm due to coupling with the adjacent methyl protons. The methyl protons (-O-CH₂-CH₃) will resonate as a triplet at approximately 1.40 ppm.

  • 4-Ethylphenyl Group: The aromatic protons will present as two doublets in the region of 7.35-7.95 ppm, characteristic of a para-substituted benzene ring. The protons ortho to the oxoacetate group are deshielded and appear further downfield. The benzylic methylene protons (-Ph-CH₂-) will be a quartet around 2.70 ppm, and the associated methyl protons will be a triplet near 1.25 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-O-CH₂-CH₃~14.1
-Ph-CH₂-CH₃~15.5
-Ph-CH₂-CH₃~29.0
-O-CH₂-CH₃~62.3
Aromatic C-H~129.5
Aromatic C-H~130.0
Aromatic C (ipso to ethyl)~129.8
Aromatic C (ipso to oxoacetate)~152.0
Ester C=O~163.5
Ketone C=O~185.8

Interpretation:

  • The two carbonyl carbons are the most deshielded, with the ketone carbonyl appearing at a higher chemical shift (~185.8 ppm) than the ester carbonyl (~163.5 ppm).

  • The aromatic carbons will resonate in the 129-152 ppm range. The ipso-carbons (carbons attached to substituents) will have distinct shifts.

  • The aliphatic carbons of the two ethyl groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Description
C=O (Ketone)~1680-1700Strong, sharp absorption
C=O (Ester)~1720-1740Strong, sharp absorption
C-O (Ester)~1100-1300Strong absorption
C-H (Aromatic)~3000-3100Medium to weak absorptions
C-H (Aliphatic)~2850-3000Medium to strong absorptions
C=C (Aromatic)~1450-1600Medium to weak absorptions

Interpretation:

The IR spectrum will be dominated by two strong carbonyl stretching bands. The ketone carbonyl will likely absorb at a lower wavenumber than the ester carbonyl due to conjugation with the aromatic ring. The presence of both aromatic and aliphatic C-H stretches will also be evident.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₁₄O₃), the expected molecular weight is approximately 206.24 g/mol .

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
206[M]⁺ (Molecular ion)
177[M - C₂H₅]⁺
161[M - OC₂H₅]⁺
133[C₉H₉O]⁺
105[C₇H₅O]⁺
77[C₆H₅]⁺

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 206. Common fragmentation pathways would involve the loss of the ethoxy group from the ester ([M - OC₂H₅]⁺) and cleavage at the α-keto position, leading to characteristic acylium ions.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.

Caption: Workflow for NMR data acquisition and analysis.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound, through NMR, IR, and MS, provides a comprehensive structural profile of the molecule. While experimental data for this specific compound is limited, predictive analysis based on closely related analogues and fundamental spectroscopic principles allows for a reliable interpretation of its key spectral features. The protocols outlined in this guide provide a solid foundation for the experimental determination and validation of these spectroscopic properties.

References

  • The Royal Society of Chemistry. (2021). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis Contents. Retrieved from [Link]

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An In-Depth Technical Guide to Ethyl 2-(4-ethylphenyl)-2-oxoacetate: Molecular Weight, Properties, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(4-ethylphenyl)-2-oxoacetate, a ketoester of interest in organic synthesis and potential applications in drug discovery. While direct extensive documentation for this specific molecule is limited, this paper establishes its core properties through logical deduction from closely related analogs and foundational chemical principles. This guide will cover the determination of its molecular weight, key physicochemical properties, proposed synthetic pathways, and relevant analytical methodologies for its characterization.

Introduction: Unveiling a Novel Ketoester

This compound belongs to the class of α-ketoesters, which are characterized by a ketone and an ester functional group separated by a carbonyl group. This arrangement of functional groups makes them versatile building blocks in organic synthesis, capable of undergoing a variety of chemical transformations. Their utility is particularly noted in the synthesis of heterocyclic compounds and other complex molecules with potential biological activity. The presence of the 4-ethylphenyl moiety introduces specific steric and electronic properties that can influence the reactivity and potential applications of the molecule in medicinal chemistry and materials science.

Determination of Molecular Weight and Chemical Formula

The structure of Ethyl 2-(4-methylphenyl)-2-oxoacetate is known, and its chemical formula is C11H12O3[1]. The distinction between this analog and the target molecule is the substitution of a methyl group (-CH3) with an ethyl group (-CH2CH3) on the phenyl ring. This substitution results in the addition of one carbon atom and two hydrogen atoms.

Therefore, the chemical formula for this compound is deduced to be C12H14O3 .

Based on this formula, the molecular weight can be calculated using the atomic weights of its constituent elements:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Oxygen (O): 15.999 u

Molecular Weight Calculation: (12 x 12.011) + (14 x 1.008) + (3 x 15.999) = 144.132 + 14.112 + 47.997 = 206.241 g/mol

This calculated molecular weight is a critical parameter for any experimental work involving this compound, from reaction stoichiometry to analytical characterization.

Chemical Identification
IdentifierValue
IUPAC Name This compound
Chemical Formula C12H14O3
Molecular Weight 206.241 g/mol
CAS Number Not Assigned

Physicochemical Properties and Structural Insights

The physicochemical properties of this compound can be inferred from its structure and comparison with related compounds.

Structural Diagram:

G A

Caption: 2D structure of the related compound Ethyl 2-(4-ethylphenyl)acetate. The target compound, this compound, features an additional ketone group on the carbon adjacent to the phenyl ring.

Predicted Properties:
  • Physical State: Likely to be a liquid or a low-melting solid at room temperature.

  • Solubility: Expected to be soluble in common organic solvents such as ethanol, methanol, acetone, and ethyl acetate. Its solubility in water is predicted to be low due to the presence of the aromatic ring and the ester group.

  • Boiling Point: The boiling point is expected to be higher than that of similar, lower molecular weight compounds due to increased van der Waals forces.

  • Reactivity: The α-ketoester functionality is the most reactive site in the molecule. The ketone group is susceptible to nucleophilic attack, and the ester group can undergo hydrolysis or transesterification. The aromatic ring can participate in electrophilic substitution reactions.

Synthesis and Reaction Pathways

While a specific, documented synthesis for this compound is not readily found, a plausible and efficient synthetic route can be designed based on established organic chemistry reactions. A common method for the synthesis of α-ketoesters is the oxidation of the corresponding α-hydroxy esters or the reaction of an acid chloride with an appropriate nucleophile.

A potential synthetic pathway could involve the Friedel-Crafts acylation of ethylbenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Proposed Synthetic Workflow:

G ethylbenzene Ethylbenzene reaction Friedel-Crafts Acylation ethylbenzene->reaction oxalyl_chloride Ethyl Oxalyl Chloride oxalyl_chloride->reaction lewis_acid AlCl3 (Lewis Acid) lewis_acid->reaction Catalyst workup Aqueous Workup & Purification reaction->workup product This compound workup->product

Caption: Proposed synthetic workflow for this compound via Friedel-Crafts acylation.

Analytical Characterization

The characterization of this compound would rely on a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity.

Spectroscopic Methods:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons, the ethyl group on the phenyl ring, and the ethyl ester group. The chemical shifts and coupling patterns would be crucial for confirming the substitution pattern of the aromatic ring.

    • ¹³C NMR would provide signals for all the unique carbon atoms in the molecule, including the two carbonyl carbons of the ketoester group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the region of 1680-1750 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could provide further structural information.

Chromatographic Techniques:
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of its synthesis. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, would likely be suitable.

  • Gas Chromatography (GC): GC could also be used for purity analysis, provided the compound is thermally stable and sufficiently volatile.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling similar chemical compounds should be followed. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a molecule with significant potential as a synthetic intermediate. Although direct experimental data is scarce, its fundamental properties, including a calculated molecular weight of 206.241 g/mol , have been established through sound chemical reasoning and comparison with known analogs. The proposed synthetic and analytical methodologies provide a solid foundation for researchers and drug development professionals to synthesize, purify, and characterize this compound, paving the way for its exploration in various fields of chemical and pharmaceutical research.

References

  • PubChem. Ethyl 2-(4-ethylphenyl)acetate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 2-(4-methylphenyl)-2-oxoacetate. National Center for Biotechnology Information. [Link]

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Navigating the Procurement of Ethyl 2-(4-ethylphenyl)-2-oxoacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the commercial landscape and synthetic accessibility of Ethyl 2-(4-ethylphenyl)-2-oxoacetate. As a crucial building block in various research and development endeavors, understanding the procurement pathways for this specialized α-keto ester is paramount.

Executive Summary: Availability and Procurement Strategy

This compound is a specialized organic compound that is not widely available as a stock chemical from major commercial suppliers. Its niche applications in targeted research and drug discovery mean that it is typically synthesized on demand. Therefore, a successful procurement strategy will likely involve either engaging a custom synthesis provider or undertaking its preparation in a laboratory setting. This guide outlines both of these critical pathways.

Sourcing through Custom Synthesis: Identifying the Right Partner

For research teams without the capacity or desire for in-house synthesis, partnering with a custom synthesis organization is the most effective route to obtaining this compound. These companies offer bespoke synthesis of molecules on a fee-for-service (FFS) or full-time equivalent (FTE) basis.

Key Considerations When Selecting a Custom Synthesis Partner:

  • Expertise: Look for companies with demonstrated experience in multi-step organic synthesis, particularly in the area of aromatic ketones and esters.

  • Scale: Ensure the provider can meet your required scale, from milligrams for initial screening to kilograms for later-stage development.

  • Confidentiality: A robust Confidentiality Disclosure Agreement (CDA) is essential to protect intellectual property.

  • Analytical Capabilities: The partner should have comprehensive analytical facilities (NMR, LC-MS, etc.) to ensure the purity and identity of the final compound.

Table 1: Prominent Custom Synthesis Providers

CompanyService ModelsKey StrengthsWebsite
EnamineFFS & FTELarge portfolio of building blocks, expertise in multistep organic synthesis.[1]
Apex MolecularFFS & FTEBespoke project design based on complexity, strong background in literature-based synthesis.[Link][2]
Otava ChemicalsCustom SynthesisOver 20 years of experience, with facilities in North America and Europe.[Link][3]
Richman ChemicalCustom Synthesis & Toll ManufacturingFull range of synthesis services, including sourcing of hard-to-find raw materials.[Link][4]
BiosynthCustom SynthesisOver 55 years of experience, specializing in complex organic synthesis.[5]
Atlanchim PharmaFee for ServiceExpertise in heterocycles, carbohydrates, and chiral molecules.[Link][6]

Laboratory Synthesis of this compound: An Overview of Methodologies

For research groups equipped for organic synthesis, preparing this compound in-house can be a viable option. Several established methods for the synthesis of aryl α-keto esters can be adapted for this specific target.

Friedel-Crafts Acylation of Ethylbenzene

A primary and direct route to aryl ketones is the Friedel-Crafts acylation.[7][8][9] This method involves the reaction of an acylating agent with an aromatic substrate in the presence of a Lewis acid catalyst.

Reaction Scheme:

G Ethylbenzene Ethylbenzene Reaction + Ethylbenzene->Reaction EthylOxalylChloride Ethyl Oxalyl Chloride EthylOxalylChloride->Reaction LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Reaction catalyst Product This compound HCl HCl Product->HCl + Reaction->Product Friedel-Crafts Acylation G ArylHalide 4-Ethylphenylmagnesium Bromide (prepared from 4-bromoethylbenzene) Reaction + ArylHalide->Reaction DiethylOxalate Diethyl Oxalate DiethylOxalate->Reaction Product This compound Byproduct EtOMgBr Product->Byproduct + Reaction->Product G StartingEster Ethyl 2-(4-ethylphenyl)acetate Reaction + StartingEster->Reaction OxidizingAgent Oxidizing Agent (e.g., SeO₂, KMnO₄) OxidizingAgent->Reaction Product This compound Reaction->Product Oxidation

Sources

Introduction: Understanding the Core Chemistry of a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Ethyl 2-(4-ethylphenyl)-2-oxoacetate

This compound is a member of the α-keto ester class of organic compounds. Structurally, it features an aromatic ethylphenyl group attached to a highly functionalized two-carbon chain containing adjacent ketone and ethyl ester groups. This arrangement of functional groups makes it a valuable and versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The reactivity endowed by the α-dicarbonyl moiety is the very source of its synthetic utility; however, it also dictates its stability profile and necessitates specific storage and handling protocols to ensure its integrity over time.

As Senior Application Scientists, our experience has shown that a foundational understanding of a compound's stability is not merely a matter of compliance but a critical prerequisite for reproducible and successful research. An intermediate that has degraded can lead to failed reactions, impure products, and the costly loss of time and resources. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound, offering field-proven protocols for its optimal storage and methods for its stability assessment.

Section 1: Chemical Profile and Inferred Reactivity

The stability of this compound is intrinsically linked to its molecular structure. The key features are:

  • The α-Keto Ester System: The presence of two adjacent carbonyl groups creates a highly electrophilic system. This functionality is susceptible to nucleophilic attack and can participate in a variety of chemical transformations.[2]

  • The Ester Linkage: The ethyl ester is a classic functional group that is prone to hydrolysis, particularly under acidic or basic conditions.

  • The Aromatic Ring: The phenyl group, while generally stable, can influence the reactivity of the adjacent carbonyl group and can be a site for photochemical reactions.

While specific degradation kinetics for this exact molecule are not widely published, the general class of α-keto acids and their esters are noted for having excellent stability when handled and stored correctly.[1] Data from structurally similar analogs provide a strong basis for inferring its stability profile and defining best practices.

Section 2: Key Factors Influencing Stability and Potential Degradation Pathways

The integrity of this compound can be compromised by several environmental factors. Understanding these potential degradation pathways is essential for developing a robust storage strategy.

Hydrolytic Degradation

The most common degradation pathway for this compound is the hydrolysis of the ethyl ester bond. This reaction can be catalyzed by both acid and base, yielding the corresponding carboxylic acid, 2-(4-ethylphenyl)-2-oxoacetic acid, and ethanol. The proximity of the ketone may influence the rate of hydrolysis compared to a simple ethyl ester. It is imperative to protect the compound from moisture and pH extremes.

Thermal Stress

While many α-keto esters are stable at room temperature, elevated temperatures can provide the necessary activation energy for degradation.[3] Potential thermal degradation pathways for compounds with similar structures can include decarboxylation or complex homolytic cleavage reactions, leading to a variety of byproducts.[4][5]

Photostability

Organic molecules containing aromatic rings and carbonyl groups are often susceptible to degradation when exposed to light, particularly UV radiation.[4] This energy can promote the formation of radical species, initiating a cascade of degradation reactions. Therefore, protection from light is a critical storage parameter.

Oxidative Stability

The presence of atmospheric oxygen can pose a risk, especially over long-term storage. While the core structure is not exceptionally prone to oxidation, trace impurities or specific conditions (such as the presence of base and air) can facilitate oxidative cleavage or other transformations, as has been observed in related compounds.[6] Storing under an inert atmosphere is the most effective preventative measure.

Potential Degradation Pathways Parent This compound Hydrolysis 2-(4-ethylphenyl)-2-oxoacetic Acid + Ethanol Parent->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidative Cleavage Products (e.g., 4-ethylbenzoic acid) Parent->Oxidation O₂ / Light / Impurities Thermal Decarboxylation/Fragmentation Products Parent->Thermal Heat (Δ) Photo Photolytic Byproducts Parent->Photo Light (hν)

Caption: Key degradation pathways for this compound.

Section 3: Recommended Storage and Handling Protocols

Based on the chemical principles outlined and data from analogous compounds, a multi-faceted approach to storage is required to ensure long-term stability.

Optimal Storage Conditions

The primary goal is to mitigate exposure to moisture, heat, light, and oxygen. Manufacturer data for similar α-keto esters consistently recommends cool, dry, and dark conditions.[7][8]

ParameterRecommended ConditionNot RecommendedRationale
Temperature 2-8°C (Refrigerator)[8] or Room Temp[3]Elevated Temperatures (>30°C)Minimizes risk of thermal degradation. Refrigeration is preferred for long-term storage.
Atmosphere Inert Gas (Argon or Nitrogen)[7]AirPrevents slow oxidative degradation and minimizes exposure to atmospheric moisture.
Light Amber Glass Vial / Opaque ContainerClear Glass / Direct Light ExposureProtects against photolytic degradation.[9]
Container Tightly Sealed Container[7]Loosely Capped or Open ContainerPrevents ingress of atmospheric moisture and oxygen.
Environment Dry, Well-Ventilated AreaHumid EnvironmentsMinimizes risk of hydrolysis from ambient moisture.
Best Practices for Handling

Proper handling during use is as critical as long-term storage.

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: For transfers and aliquoting, use a glove box or an inert gas blanket (e.g., argon) to displace air in the container.

  • Minimize Exposure: Work efficiently to minimize the time the container is open.

  • Material Compatibility: Use clean, dry glass or compatible polymer (e.g., PTFE) labware. Avoid reactive materials.

  • Sealing: After use, flush the headspace with inert gas before tightly resealing the container. For screw-cap vials, using PTFE-lined caps provides a superior seal.

Section 4: Experimental Protocols for Stability Assessment

To empirically validate the stability of a specific batch of this compound, a forced degradation study is an essential tool. This process subjects the compound to accelerated stress conditions to rapidly identify potential liabilities.

Forced Degradation Study Protocol

Objective: To identify likely degradation products and sensitive conditions for this compound.

Methodology:

  • Stock Solution Preparation: Prepare an accurate stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidation: Add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Stress: Incubate a sealed vial of the stock solution at 80°C for 48 hours.

    • Photostability: Expose a solution in a clear vial to a photostability chamber (ICH Q1B conditions) for a defined period.

  • Neutralization: After the incubation period, cool the vials to room temperature and neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including an unstressed control, by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector. An LC-MS method is highly beneficial for identifying the mass of degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. The conditions that cause significant degradation highlight the key sensitivities of the molecule.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Aliquot Aliquot into 6 Vials Stock->Aliquot Control Control (Unstressed) Aliquot->Control Acid Acidic (HCl, 60°C) Aliquot->Acid Base Basic (NaOH, RT) Aliquot->Base Oxidative Oxidative (H₂O₂, RT) Aliquot->Oxidative Thermal Thermal (80°C) Aliquot->Thermal Photo Photolytic (ICH Q1B) Aliquot->Photo Analyze HPLC-UV / LC-MS Analysis Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Compare Compare to Control: Identify Degradants Analyze->Compare

Caption: Experimental workflow for a forced degradation study.

Conclusion

This compound is a stable compound when appropriate measures are taken to protect it from environmental stressors. Its primary vulnerabilities are hydrolysis, and to a lesser extent, degradation from heat, light, and oxygen. By implementing the storage and handling protocols detailed in this guide—specifically, storing the compound in a tightly sealed, opaque container under an inert atmosphere at refrigerated temperatures—researchers can ensure its chemical integrity and achieve reliable, reproducible results in their synthetic applications. The use of proactive stability assessments, such as forced degradation studies, further empowers scientists to confidently use this valuable intermediate in drug development and chemical research.

References

  • PubChem. Ethyl 2-(4-methylphenyl)-2-oxoacetate. National Center for Biotechnology Information. [Link]

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  • PubChem. Ethyl 2-(4-hexylphenyl)-2-oxoacetate. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. Ethyl 2-(4-isobutylphenyl)-2-oxoacetate. [Link]

  • PubChem. Ethyl 2-(4-ethylphenyl)acetate. National Center for Biotechnology Information. [Link]

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The Versatility of α-Keto Esters: A Linchpin in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Alpha-keto esters have emerged as exceptionally versatile and powerful building blocks in the landscape of organic synthesis. Their unique structural motif, characterized by adjacent keto and ester functionalities, imparts a rich and tunable reactivity that has been exploited in the construction of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of α-keto esters, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature to provide a comprehensive and trustworthy resource.

Introduction: The Unique Chemical Personality of α-Keto Esters

The synthetic utility of α-keto esters stems from the mutual activation of their vicinal carbonyl groups. The electron-withdrawing nature of the ester group enhances the electrophilicity of the adjacent ketone, making it highly susceptible to nucleophilic attack.[2][3] Conversely, the ketone functionality acidifies the α-protons of the ester, facilitating enolate formation and subsequent reactions. This dual reactivity allows α-keto esters to participate in a wide spectrum of chemical transformations, positioning them as valuable intermediates in synthetic strategies.[1][2][3] Furthermore, their stability and ease of handling make them practical reagents in both laboratory and industrial settings.[1]

Synthetic Routes to α-Keto Esters: A Chemist's Toolkit

A variety of reliable methods exist for the synthesis of α-keto esters, each with its own set of advantages and substrate scope considerations. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Oxidation of α-Hydroxy Esters and Related Compounds

One of the most common and green approaches to α-keto esters is the oxidation of α-hydroxy esters.[1] This transformation aligns with the principles of green chemistry, particularly when utilizing catalytic methods with molecular oxygen as the terminal oxidant.[1]

Table 1: Comparison of Selected Oxidation Methods for α-Hydroxy Esters

Oxidant/Catalyst SystemCo-oxidant/ConditionsAdvantagesLimitations
TEMPO/NaOClNaOCl, CH₂Cl₂/H₂OHigh efficiency, mild conditionsStoichiometric use of bleach
Cu/Keto-ABNOO₂ (air), continuous flowGreen, high space-time yieldCatalyst deactivation can be an issue
AZADO/O₂Molecular oxygenHigh chemoselectivityCatalyst can be expensive

This table provides a comparative overview of common oxidation methods. For a detailed protocol, please refer to the experimental section.

Friedel-Crafts Acylation

For the synthesis of aryl α-keto esters, Friedel-Crafts acylation of aromatic compounds with ethyl oxalyl chloride is a well-established and direct method.[1] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The regioselectivity is governed by the electronic nature of the substituents on the aromatic ring.

Reactions of Organometallic Reagents with Oxalate Derivatives

The reaction of Grignard or organolithium reagents with diethyl oxalate provides a versatile entry to a wide range of α-keto esters.[1] This method is particularly useful for introducing alkyl, aryl, and vinyl substituents at the α-position. Careful control of reaction temperature is crucial to prevent over-addition of the organometallic reagent.

Modern and Greener Synthetic Approaches

Recent advancements have focused on developing more sustainable and atom-economical methods. These include:

  • Electrochemical Synthesis: Anodic oxidation of aryl methyl ketones in methanol can directly yield α-keto acid methyl esters.[1]

  • Iodine-Mediated Oxidative Esterification: A metal-free approach that utilizes potassium xanthates as both a promoter and an alkoxy source for the conversion of acetophenones to α-ketoesters.[4]

  • Visible-Light Promoted Synthesis: Catalyst-free conversion of β-ketonitriles to α-ketoesters using singlet oxygen generated under visible light.[4]

The Reactive Landscape of α-Keto Esters

The rich reactivity of α-keto esters allows them to serve as versatile synthons in a multitude of organic transformations.

Enolate Chemistry: The Nucleophilic Character

The presence of α-hydrogens allows α-keto esters to form enolates upon treatment with a suitable base.[5] These enolates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions.[5] The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical systems.[6]

Diagram 1: General Scheme of α-Keto Ester Enolate Formation and Reactivity

Enolate_Reactivity alpha_keto_ester α-Keto Ester enolate Enolate Intermediate alpha_keto_ester->enolate Base product α-Substituted Product enolate->product Electrophile electrophile Electrophile (E+)

Caption: Formation of an enolate from an α-keto ester and its subsequent reaction with an electrophile.

Cycloaddition Reactions: Building Rings with Precision

α-Keto esters are excellent partners in various cycloaddition reactions, providing access to a diverse range of heterocyclic structures.

  • [3+2] Cycloadditions: Enolates derived from α-keto esters can react with 1,3-dipoles, such as nitrile oxides, in enantioselective [3+2] cycloaddition reactions to furnish highly functionalized 5-hydroxy-2-isoxazolines.[7]

  • [4+2] Cycloadditions (Diels-Alder Reactions): β,γ-Unsaturated α-keto esters can act as dienophiles in Diels-Alder reactions, reacting with dienes to form six-membered rings.[8] The electron-deficient nature of the double bond enhances its reactivity.[8]

  • Photocycloadditions: Photo-induced cycloadditions of α-diketones, a related class of compounds, with alkenes can proceed via [2+2] or [4+2] pathways, leading to the formation of oxetanes and other complex structures.[9]

Cycloaddition start {α-Keto Ester Enolate | + Nitrile Oxide} transition [3+2] Cycloaddition start->transition product 5-Hydroxy-2-isoxazoline transition->product

Caption: Step-by-step workflow for the synthesis of an aryl α-keto ester.

Conclusion and Future Perspectives

α-Keto esters have proven to be invaluable and versatile intermediates in organic synthesis. Their unique reactivity, coupled with the development of both classical and modern synthetic methodologies, ensures their continued importance in the construction of complex and biologically active molecules. [1][2][3]Future research in this area will likely focus on the development of even more efficient, selective, and sustainable methods for their synthesis and their application in novel synthetic strategies, particularly in the realm of asymmetric catalysis and the synthesis of complex pharmaceuticals. [8][10]The ongoing exploration of the chemistry of α-keto esters promises to unlock new avenues for innovation in drug discovery and materials science.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]

  • Catalytic Enantioselective [3 + 2] Cycloaddition of α-Keto Ester Enolates and Nitrile Oxides. ACS Publications. Available at: [Link]

  • Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journals. Available at: [Link]

  • Vicinal ketoesters – key intermediates in the total synthesis of natural products. PubMed Central. Available at: [Link]

  • Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PubMed Central. Available at: [Link]

  • N-Heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of α-amino-β-keto esters. Beilstein Journals. Available at: [Link]

  • Chem 360-Jasperse Chapter 22 (Enolate Chemistry) Reaction Summary. Jasperse. Available at: [Link]

  • Reductive Cyclization of Amino α-Keto Esters. A General Method for the Synthesis of Nitrogen-Heterocyclics Having Fused Five- and Six-Membered Rings. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts. PubMed Central. Available at: [Link]

  • Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

  • (PDF) Synthesis and properties of the α-keto acids. ResearchGate. Available at: [Link]

  • Methods for the Synthesis of α-Keto Esters. ResearchGate. Available at: [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. Available at: [Link]

  • formation of enolates from esters and other acid derivatives. YouTube. Available at: [Link]

  • Organic Chemistry Enols And Enolates - Alpha Carbon Chemistry. Chemistry Coach. Available at: [Link]

  • Decarboxylation. Chemistry Steps. Available at: [Link]

  • Decarboxylation of alpha-ketoisovaleric acid after oral administration in man. PubMed. Available at: [Link]

  • Chemistry 204: Enolate Anions and Enamines. University of British Columbia. Available at: [Link]

  • Synthesis of 1,5-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • Applications of typical α-keto acids and their esters. ResearchGate. Available at: [Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. Available at: [Link]

  • Reactivity of Alpha Hydrogens. Chemistry LibreTexts. Available at: [Link]

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  • Decarboxylation of a keto acids. Journal of Chemical Education. Available at: [Link]

  • Atom transfer cyclization reactions of .alpha.-iodo esters, ketones, and malonates: examples of selective 5-exo, 6-endo, 6-exo, and 7-endo ring closures. The Journal of Organic Chemistry. Available at: [Link]

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Methodological & Application

Application Note & Protocol: A Robust Synthesis of Ethyl 2-(4-ethylphenyl)-2-oxoacetate from Ethylbenzene via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Keto Esters

α-Keto esters are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules, including antiviral and anticancer drugs.[1] Their unique 1,2-dicarbonyl functionality allows for diverse chemical transformations, making them valuable building blocks in medicinal chemistry and materials science. Ethyl 2-(4-ethylphenyl)-2-oxoacetate, the target of this protocol, is an important aryl α-keto ester. Its structure is a key scaffold for developing novel therapeutic agents and other high-value chemical entities.

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound starting from readily available ethylbenzene. The chosen synthetic route is the Friedel-Crafts acylation, a classic and reliable method for forming carbon-carbon bonds with aromatic rings.[1][2] We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step experimental procedure, and offer insights into process control and validation.

Synthetic Strategy and Reaction Mechanism

The most direct and efficient method for preparing aryl α-keto esters is the electrophilic aromatic substitution reaction between an aromatic hydrocarbon and an acylating agent.[1] Our strategy employs the Friedel-Crafts acylation of ethylbenzene with ethyl oxalyl chloride, facilitated by a Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃).

Overall Reaction Scheme:

Ethylbenzene + Ethyl Oxalyl Chloride → this compound

Causality of Reagent Selection and Mechanism

The success of the Friedel-Crafts acylation hinges on the generation of a highly reactive electrophile that can overcome the inherent stability of the aromatic ring.

  • Generation of the Acylium Ion: Anhydrous aluminum chloride, a potent Lewis acid, coordinates with the chlorine atom of ethyl oxalyl chloride. This coordination polarizes the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[3][4][5] This acylium ion is the key electrophilic species that attacks the aromatic ring.

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the ethylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex.[3][6]

  • Directing Effects of the Ethyl Group: The ethyl group on the benzene ring is an activating, ortho, para-directing group. The electrophilic attack occurs preferentially at the para position due to steric hindrance at the ortho positions, leading to the desired 4-substituted product as the major isomer.[7]

  • Restoration of Aromaticity: A weak base, typically AlCl₄⁻ (formed from the catalyst), abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, although in practice, more than a stoichiometric amount of catalyst is often required because the product ketone can form a complex with it.[6][8] The reaction is then quenched with an aqueous acid workup to decompose this complex and isolate the final product.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system, with checkpoints and justifications for critical steps.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
EthylbenzeneAnhydrous, ≥99%Standard SupplierMust be free of water.
Ethyl Oxalyl Chloride≥98%Standard SupplierMoisture-sensitive, handle under inert gas.[9]
Aluminum Chloride (AlCl₃)Anhydrous, ≥99%Standard SupplierHighly hygroscopic; handle in a glovebox or under inert gas.
Dichloromethane (CH₂Cl₂)Anhydrous, ACS GradeStandard SupplierUse a dry solvent.
Hydrochloric Acid (HCl)3M Aqueous SolutionStandard SupplierFor reaction quenching.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLab PreparedFor neutralization.
Saturated Sodium Chloride (NaCl)Aqueous Solution (Brine)Lab PreparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard SupplierFor drying the organic phase.

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Addition funnel

  • Inert gas supply (Nitrogen or Argon)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Friedel-Crafts Acylation cluster_workup Work-up & Isolation cluster_purification Purification A Charge flask with Ethylbenzene and Anhydrous CH₂Cl₂ B Cool to 0-5 °C (Ice Bath) A->B Establish inert atm. C Add Anhydrous AlCl₃ portion-wise B->C D Slowly add Ethyl Oxalyl Chloride via addition funnel C->D Maintain temp. E Stir at 0-5 °C, then warm to RT D->E Exothermic control F Monitor reaction (TLC/GC) E->F G Quench with ice-cold 3M HCl F->G Upon completion H Separate organic layer G->H I Wash with H₂O, NaHCO₃, Brine H->I J Dry over MgSO₄ & Filter I->J K Concentrate in vacuo J->K L Vacuum Distillation K->L M Characterize Product (NMR, IR, GC-MS) L->M Pure Product

Sources

Friedel-Crafts acylation of ethylbenzene with ethyl oxalyl chloride mechanism.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Friedel-Crafts Acylation of Ethylbenzene with Ethyl Oxalyl Chloride

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the Friedel-Crafts acylation of ethylbenzene using ethyl oxalyl chloride. The synthesis of α-keto esters, such as the target compound ethyl 2-oxo-2-(p-ethylphenyl)acetate, is of significant interest as these molecules are versatile intermediates in the synthesis of various pharmaceutical agents and fine chemicals. This guide provides a detailed exploration of the reaction mechanism, a robust experimental protocol, and critical insights into the practical execution of the synthesis, grounded in established chemical principles.

Introduction and Significance

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is widely employed due to its reliability and the utility of the resulting aryl ketones. A key advantage of the acylation reaction over its counterpart, Friedel-Crafts alkylation, is the deactivating nature of the introduced acyl group, which effectively prevents polysubstitution, leading to monoacylated products.[2][3]

The reaction between ethylbenzene and ethyl oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is designed to produce ethyl 2-oxo-2-(p-ethylphenyl)acetate. The ethyl group on the benzene ring is an activating, ortho, para-directing group. Due to steric hindrance from the ethyl group, the acylation is expected to occur predominantly at the para position. The resulting α-keto ester is a valuable synthetic building block, containing multiple functional handles for further chemical transformations.

The Reaction Mechanism: A Step-by-Step Elucidation

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The following steps detail the transformation of ethylbenzene to ethyl 2-oxo-2-(p-ethylphenyl)acetate.

Step 1: Formation of the Electrophilic Acylium Ion The reaction is initiated by the activation of the acylating agent, ethyl oxalyl chloride, by the Lewis acid catalyst, aluminum chloride (AlCl₃). The aluminum atom in AlCl₃ is electron-deficient and coordinates to the chlorine atom of the acid chloride. This coordination polarizes the carbon-chlorine bond, making the chlorine a much better leaving group.[1][4]

Step 2: Generation of the Acylium Ion The weakened C-Cl bond cleaves heterolytically. The AlCl₃-complexed chlorine departs as the tetrachloroaluminate anion (AlCl₄⁻), generating a highly reactive and resonance-stabilized electrophile known as an acylium ion.[5][6]

Step 3: Nucleophilic Attack by the Aromatic Ring The electron-rich π-system of the ethylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This is the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring.[1] The attack occurs preferentially at the para position due to the directing effect of the ethyl group and reduced steric hindrance compared to the ortho position.

Step 4: Formation of the Arenium Ion Intermediate The nucleophilic attack results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or a sigma complex. The positive charge is delocalized across the ortho and para positions of the ring relative to the point of substitution.

Step 5: Restoration of Aromaticity A weak base, typically the AlCl₄⁻ anion formed in Step 2, abstracts a proton from the sp³-hybridized carbon of the arenium ion that bears the new acyl group. This step regenerates the aromatic π-system and the AlCl₃ catalyst, and produces hydrogen chloride (HCl) as a byproduct.[2][6]

Step 6: Product-Catalyst Complexation and Final Work-up The product, an aryl ketone, is a Lewis base and readily forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[2] This complexation deactivates the product, preventing further acylation. Because of this stable complex formation, a stoichiometric amount of AlCl₃ is required for the reaction to proceed to completion. The final product is liberated from this complex during an aqueous work-up step.[2][5]

Friedel-Crafts Acylation Mechanism Mechanism of Ethylbenzene Acylation cluster_0 Step 1 & 2: Acylium Ion Formation cluster_1 Step 3 & 4: Electrophilic Attack cluster_2 Step 5 & 6: Deprotonation & Complexation reagents Ethyl Oxalyl Chloride + AlCl₃ acylium [EtO-CO-C=O]⁺ + AlCl₄⁻ (Acylium Ion) reagents->acylium Activation sigma_complex Arenium Ion (Sigma Complex) ethylbenzene Ethylbenzene ethylbenzene->sigma_complex Nucleophilic Attack deprotonation Deprotonation by AlCl₄⁻ product_complex Product-AlCl₃ Complex deprotonation->product_complex Restores Aromaticity final_product Ethyl 2-oxo-2- (p-ethylphenyl)acetate product_complex->final_product Aqueous Workup

Caption: The mechanism of Friedel-Crafts acylation of ethylbenzene.

Detailed Experimental Protocol

This protocol provides a representative procedure for the laboratory-scale synthesis of ethyl 2-oxo-2-(p-ethylphenyl)acetate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialPurity/GradeSupplierNotes
Ethylbenzene≥99%CommercialUse as received
Ethyl oxalyl chloride≥98%CommercialHighly moisture sensitive; handle under inert gas
Aluminum Chloride (AlCl₃)Anhydrous, ≥99%CommercialHighly hygroscopic; handle in a glovebox or under inert gas
Dichloromethane (DCM)AnhydrousCommercialUse a dry, non-protic solvent
Hydrochloric Acid (HCl)Concentrated (37%)CommercialFor work-up
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab PreparedFor neutralization
Sodium Chloride (NaCl)Saturated Solution (Brine)Lab PreparedFor washing
Magnesium Sulfate (MgSO₄)AnhydrousCommercialFor drying the organic phase
Apparatus
  • Three-necked round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Dropping funnel (pressure-equalizing)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Reaction Procedure
  • Reaction Setup: Assemble a flame-dried three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging the Flask: In a glovebox or under a strong flow of inert gas, add anhydrous aluminum chloride (1.2 eq.) to the flask. Add anhydrous dichloromethane (DCM) to create a slurry, followed by ethylbenzene (1.0 eq.).

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath. It is crucial to maintain this temperature during the addition of the acylating agent to control the exothermic reaction.

  • Addition of Acylating Agent: Dissolve ethyl oxalyl chloride (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred ethylbenzene suspension over 30-60 minutes. A vigorous evolution of HCl gas will be observed.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature, stirring for another 2-4 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material (ethylbenzene) is consumed.

  • Work-up (Quenching): Once the reaction is complete, cool the flask back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Very slowly and carefully, pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This highly exothermic step hydrolyzes the aluminum chloride complexes and should be performed with caution.

  • Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil or solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure ethyl 2-oxo-2-(p-ethylphenyl)acetate.

Caption: A streamlined workflow for the synthesis of ethyl 2-oxo-2-(p-ethylphenyl)acetate.

Potential Side Reactions and Considerations

  • Ortho Isomer Formation: While the para product is expected to be major, some amount of the ortho isomer, ethyl 2-oxo-2-(o-ethylphenyl)acetate, may be formed. Purification by chromatography is typically sufficient to separate these isomers.

  • Decarbonylation: With some acylating agents, particularly oxalyl chloride itself, fragmentation of the initial acylium ion can occur, leading to the loss of carbon monoxide (CO).[7] In the case of ethyl oxalyl chloride, this could potentially lead to the formation of products derived from an ethoxycarbonyl cation, although this is generally less favored than the direct acylation.

  • Moisture Sensitivity: Aluminum chloride reacts violently with water. All reagents and solvents must be anhydrous, and the reaction must be protected from atmospheric moisture to ensure high yields and prevent catalyst deactivation.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • Sciencemadness.org. (2008). Problem with Friedel Crafts acylation using Oxalyl chloride. [Link]

  • Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. [Link]

  • Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. [Link]

  • Chem LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

  • Pharmaffiliates. (n.d.). Ethyl 2-oxo-2-phenylacetate. [Link]

Sources

Application Note: Lewis Acid Catalysis in the Synthesis of Ethyl 2-(4-ethylphenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-ethylphenyl)-2-oxoacetate is a valuable α-keto ester intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its structure, featuring a reactive α-keto ester moiety attached to a substituted phenyl ring, makes it a versatile building block in medicinal chemistry and drug discovery. The efficient synthesis of this class of compounds is of significant interest, and the Friedel-Crafts acylation reaction stands as a cornerstone methodology for its preparation.[1] This application note provides a detailed guide to the synthesis of this compound via the Friedel-Crafts acylation of ethylbenzene with ethyl oxalyl chloride, with a focus on the role and comparison of different Lewis acid catalysts.

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[2] In the context of this synthesis, a Lewis acid catalyst is employed to activate the acylating agent, ethyl oxalyl chloride, thereby generating a highly reactive acylium ion. This electrophile is then attacked by the electron-rich ethylbenzene ring to form the desired product. The choice of Lewis acid is critical, as it significantly influences reaction efficiency, selectivity, and overall yield.[3]

Mechanism & Scientific Rationale

The Lewis acid-catalyzed Friedel-Crafts acylation of ethylbenzene with ethyl oxalyl chloride proceeds through a well-established electrophilic aromatic substitution mechanism.[4] The key steps are outlined below:

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the more reactive acyl chloride in ethyl oxalyl chloride. This polarization facilitates the departure of the chloride ion, forming a resonance-stabilized acylium ion. This acylium ion is the key electrophile in the reaction.[5]

  • Electrophilic Attack: The π-electrons of the ethylbenzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The ethyl group on the benzene ring is an ortho-, para-directing activator, meaning the acylation will predominantly occur at the para position due to steric hindrance at the ortho positions.

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically the complex formed between the Lewis acid and the leaving group (e.g., AlCl₄⁻), abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring, yielding the final product, this compound. The Lewis acid catalyst is regenerated in this step, although in practice, more than a stoichiometric amount is often required as the product can form a complex with the Lewis acid.[4]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation EtOOCCOCl Ethyl Oxalyl Chloride Acylium_Ion Acylium Ion [EtOOCCO]+ EtOOCCOCl->Acylium_Ion + AlCl3 AlCl3 Aluminum Chloride (Lewis Acid) AlCl4- [AlCl4]- Ethylbenzene Ethylbenzene Sigma_Complex Sigma Complex (Carbocation Intermediate) Ethylbenzene->Sigma_Complex + Acylium Ion Product This compound Sigma_Complex->Product + [AlCl4]- HCl HCl AlCl3_regen AlCl3 (regenerated) G start Start setup 1. Reaction Setup: Add AlCl3 to a three-neck flask. start->setup solvent 2. Add anhydrous DCM to form a slurry. setup->solvent cool 3. Cool to 0-5 °C in an ice bath. solvent->cool add_acyl 4. Add ethyl oxalyl chloride dropwise (0-5 °C). cool->add_acyl add_ethylbenzene 5. Add ethylbenzene dropwise (0-5 °C). add_acyl->add_ethylbenzene react 6. Warm to room temperature and stir for 2-4 hours. add_ethylbenzene->react workup 7. Quench with ice/HCl. Perform aqueous work-up. react->workup dry 8. Dry the organic layer and concentrate. workup->dry purify 9. Purify the crude product. dry->purify end End purify->end

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Application Notes & Protocols: Ethyl 2-(4-ethylphenyl)-2-oxoacetate as a Key Intermediate in the Synthesis of Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic use of versatile chemical intermediates is paramount to the efficient construction of complex molecular architectures.[1] These molecular building blocks provide the flexibility to create diverse libraries of compounds for biological screening and enable the scalable synthesis of active pharmaceutical ingredients (APIs).[2] Among these crucial precursors, α-keto esters stand out due to their dual reactivity, possessing both a ketone and an ester functional group, which allows for a wide array of chemical transformations.[3] This document provides a detailed technical guide on the synthesis and application of Ethyl 2-(4-ethylphenyl)-2-oxoacetate , a valuable α-keto ester intermediate, in the context of pharmaceutical synthesis. We will explore its preparation via Friedel-Crafts acylation and demonstrate its utility in the construction of a medicinally relevant heterocyclic scaffold, the tri-substituted imidazole ring system.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Appearance Pale yellow liquid
Boiling Point 135-137 °C at 3 mmHg
CAS Number 759-93-3

Part 1: Synthesis of this compound

The most direct and industrially scalable method for the preparation of aryl α-keto esters is the Friedel-Crafts acylation of an aromatic substrate with an appropriate acylating agent.[3] In the case of this compound, this involves the reaction of ethylbenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Causality Behind Experimental Choices

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[4] The key to this transformation is the in-situ generation of a highly electrophilic acylium ion from ethyl oxalyl chloride and the Lewis acid catalyst. This potent electrophile then attacks the electron-rich ethylbenzene ring. The ethyl group on the benzene ring is an ortho-, para-directing activator, meaning it increases the nucleophilicity of the aromatic ring and directs the incoming electrophile primarily to the para position due to steric hindrance at the ortho positions. This regioselectivity is crucial for obtaining the desired 4-substituted product. A stoichiometric amount of the Lewis acid is required because the product, an α-keto ester, can form a stable complex with the catalyst, rendering it inactive.[4] An aqueous workup is necessary to decompose this complex and isolate the final product.

Experimental Workflow: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Quenching cluster_3 Work-up and Purification A Charge a reaction vessel with anhydrous dichloromethane and ethylbenzene. B Cool the mixture to 0-5 °C in an ice bath. A->B C Slowly add anhydrous aluminum chloride (AlCl₃) portion-wise while maintaining the temperature. A->C D Prepare a solution of ethyl oxalyl chloride in anhydrous dichloromethane. C->D E Add the ethyl oxalyl chloride solution dropwise to the reaction mixture over 1-2 hours. D->E F Allow the reaction to stir at room temperature for 2-4 hours. E->F G Slowly pour the reaction mixture onto crushed ice and concentrated HCl. F->G H Separate the organic layer. G->H I Wash with water, saturated NaHCO₃ solution, and brine. H->I J Dry the organic layer over anhydrous Na₂SO₄. I->J K Concentrate under reduced pressure. J->K L Purify the crude product by vacuum distillation. K->L

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (200 mL) and ethylbenzene (21.2 g, 0.2 mol).

  • Cooling: Cool the mixture to 0-5 °C using an ice-water bath.

  • Lewis Acid Addition: While maintaining the temperature below 10 °C, add anhydrous aluminum chloride (29.3 g, 0.22 mol) portion-wise over 30 minutes.

  • Acylating Agent Addition: Add a solution of ethyl oxalyl chloride (27.3 g, 0.2 mol) in anhydrous dichloromethane (50 mL) dropwise from the addition funnel over a period of 1.5 hours. Ensure the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (300 g) and concentrated hydrochloric acid (50 mL). Stir until the ice has melted and the two layers are well-mixed.

  • Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a pale yellow liquid.

Part 2: Application in the Synthesis of a Tri-substituted Imidazole Scaffold

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals with diverse biological activities.[5] The Debus-Radziszewski imidazole synthesis provides a convergent and efficient route to 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[1]

Causality Behind Experimental Choices

In this protocol, this compound serves as the 1,2-dicarbonyl equivalent. The reaction proceeds through a multi-component condensation.[6] Ammonium acetate is used as a convenient source of ammonia. In the presence of a protic acid like acetic acid, it is believed that the α-keto ester first condenses with two equivalents of ammonia to form a di-imine intermediate.[1] This intermediate then reacts with an aldehyde (in this case, benzaldehyde) to form the imidazole ring. The use of a slight excess of ammonium acetate helps to drive the equilibrium towards product formation. The reaction is typically carried out at elevated temperatures to facilitate the multiple condensation and dehydration steps involved in the ring formation.

Experimental Workflow: Synthesis of 2-Phenyl-4-(4-ethylphenyl)-5-ethoxycarbonyl-1H-imidazole

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Product Isolation cluster_3 Purification A Combine this compound, benzaldehyde, and ammonium acetate in glacial acetic acid. B Heat the mixture to reflux (approx. 118 °C) for 4-6 hours. A->B C Monitor the reaction progress by TLC. B->C D Cool the reaction mixture to room temperature. C->D E Pour the mixture into ice-water to precipitate the product. D->E F Collect the solid by vacuum filtration. E->F G Wash the solid with cold water. F->G H Recrystallize the crude product from ethanol/water. G->H I Dry the purified product under vacuum. H->I

Caption: Workflow for the synthesis of a tri-substituted imidazole.

Detailed Protocol: Synthesis of 2-Phenyl-4-(4-ethylphenyl)-5-ethoxycarbonyl-1H-imidazole
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (10.3 g, 0.05 mol), benzaldehyde (5.3 g, 0.05 mol), and ammonium acetate (7.7 g, 0.1 mol) in glacial acetic acid (100 mL).

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 5 hours. Monitor the formation of the product by TLC (eluent: 3:1 hexanes/ethyl acetate).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing 500 mL of ice-water with stirring. A solid precipitate will form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any residual acetic acid and ammonium salts.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water (approximately 4:1) to obtain the purified 2-Phenyl-4-(4-ethylphenyl)-5-ethoxycarbonyl-1H-imidazole as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.

This compound is a readily accessible and highly versatile intermediate for pharmaceutical synthesis. Its preparation via a robust Friedel-Crafts acylation and its subsequent application in the construction of complex heterocyclic systems, such as the medicinally important imidazole scaffold, highlight its value in drug discovery and development programs. The protocols detailed herein provide a solid foundation for researchers and scientists to utilize this valuable building block in the creation of novel therapeutic agents.

References

  • Debus, H. Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 1858, 107(2), 199-208.
  • Radziszewski, B. Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 1882, 15(2), 2706-2708.
  • Grimmett, M. R. Imidazole and Benzimidazole Synthesis. Academic Press, 1997.
  • Zhang, L.; Peng, X. M.; Damu, G. L.; Geng, R. X.; Zhou, C. H. Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Chemistry Research, 2014, 23(12), 4873-4927.
  • Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Vertex AI Search.
  • Bull. Chem. Soc. Jpn., 57, 810—814 (1984).
  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.
  • Wikipedia. Friedel–Crafts reaction. Wikipedia.

Sources

Application Notes & Protocols: Ethyl 2-(4-ethylphenyl)-2-oxoacetate as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-HET-2026-0117

Abstract: This document provides detailed application notes and experimental protocols for the utilization of Ethyl 2-(4-ethylphenyl)-2-oxoacetate, a highly functionalized α-ketoester, in the synthesis of valuable heterocyclic scaffolds. We present field-proven methodologies for the construction of substituted pyrazoles and 1,4-dihydropyridines, core structures in numerous pharmacologically active agents. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and mechanistic rationale to empower researchers in their synthetic endeavors.

Part 1: Scientific Rationale and Strategic Overview

This compound is a valuable bifunctional building block. Its structure contains two adjacent carbonyl groups (an α-ketoester) that offer distinct electrophilic sites, making it an ideal substrate for cyclocondensation and multicomponent reactions (MCRs). The presence of the 4-ethylphenyl moiety allows for the introduction of a lipophilic, substituted aryl group into the final heterocyclic structure, a common feature in modern drug candidates.

This guide will focus on two high-impact synthetic transformations:

  • Knorr Pyrazole Synthesis: A classical and reliable method for constructing the pyrazole ring system via condensation with hydrazine derivatives. Pyrazoles are a cornerstone of medicinal chemistry, found in drugs like Celecoxib and Sildenafil[1].

  • Hantzsch 1,4-Dihydropyridine Synthesis: A renowned multicomponent reaction for the synthesis of dihydropyridines (DHPs), a class of compounds famous for their role as calcium channel blockers in treating cardiovascular diseases[2].

The following sections will provide a deep dive into the mechanistic basis of these reactions and offer step-by-step protocols tailored for researchers, scientists, and drug development professionals.

Logical Workflow for Heterocycle Synthesis

The diagram below illustrates the general strategic approach for leveraging this compound as a precursor in the synthesis of two distinct heterocyclic families.

G cluster_input Core Reagent cluster_pyrazole Pyrazole Synthesis cluster_dhp 1,4-Dihydropyridine Synthesis A This compound C Process: Knorr Cyclocondensation A->C F Process: Hantzsch Multicomponent Reaction A->F B Reactant: Hydrazine Hydrate B->C Condensation D Product: 5-(4-ethylphenyl)-3-hydroxy-1H-pyrazole-4-carboxylate C->D Cyclization/ Aromatization E Reactants: Aldehyde + β-dicarbonyl + Ammonium Acetate E->F One-Pot G Product: Poly-substituted 1,4-Dihydropyridine F->G Cyclization/ Dehydration

Caption: Strategic pathways from the core reagent to target heterocycles.

Part 2: Application Note I - Synthesis of Pyrazole Derivatives

Mechanistic Insight: The Knorr Pyrazole Synthesis

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine is a robust and fundamental transformation in heterocyclic chemistry[1][3]. In the case of our α-ketoester, the reaction proceeds through an initial condensation between the more reactive ketone carbonyl and one of the hydrazine nitrogens to form a hydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the ester carbonyl. Subsequent dehydration leads to the formation of the stable, aromatic pyrazolone ring.

Causality in Experimental Design:

  • Solvent Choice (Ethanol): Ethanol is an ideal solvent as it readily dissolves both the organic precursor and hydrazine hydrate, facilitating a homogeneous reaction. Its boiling point allows for moderate heating to overcome the activation energy of the cyclization step without promoting side reactions.

  • Catalyst (Acetic Acid): A catalytic amount of a weak acid like glacial acetic acid is employed to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the initial hydrazone formation. Stronger acids are avoided to prevent unwanted side reactions or degradation of the starting materials.

Experimental Protocol: Synthesis of Ethyl 5-(4-ethylphenyl)-3-hydroxy-1H-pyrazole-4-carboxylate

This protocol details the cyclocondensation reaction to yield a highly functionalized pyrazolone derivative.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Moles (mmol)Amount
This compoundC₁₂H₁₄O₃206.2410.02.06 g
Hydrazine Hydrate (~64% N₂H₄)N₂H₄·H₂O50.0612.0~0.60 mL
Glacial Acetic AcidCH₃COOH60.05catalytic~0.1 mL (2-3 drops)
Ethanol (Absolute)C₂H₅OH--25 mL

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.06 g, 10.0 mmol).

  • Solvent Addition: Add 25 mL of absolute ethanol to the flask and stir until the starting material is fully dissolved.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

  • Reagent Addition: Slowly add hydrazine hydrate (~0.60 mL, 12.0 mmol) to the stirring solution at room temperature. The addition should be dropwise to control any initial exotherm.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain the reflux with stirring for 4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The disappearance of the starting ketoester spot indicates reaction completion.

  • Work-up & Isolation: a. Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product. b. If precipitation is slow, the solvent volume can be reduced by half using a rotary evaporator. c. Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel. d. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any soluble impurities.

  • Purification: The crude product is typically of high purity. If necessary, it can be further purified by recrystallization from ethanol to yield a crystalline solid.

  • Drying & Characterization: Dry the purified product under vacuum. The expected yield is typically in the range of 80-90%. Characterize the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Part 3: Application Note II - Synthesis of 1,4-Dihydropyridines (DHPs)

Mechanistic Insight: The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction that efficiently constructs the 1,4-dihydropyridine core[4][5]. While the classical Hantzsch reaction uses a β-ketoester, aldehyde, and ammonia, our protocol adapts this by using this compound as one of the dicarbonyl components. The mechanism involves several key steps:

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of a β-dicarbonyl compound (e.g., ethyl acetoacetate) to form an α,β-unsaturated carbonyl intermediate.

  • Enamine Formation: A second dicarbonyl component (our title reagent) reacts with ammonia (generated in situ from ammonium acetate) to form an enamine intermediate.

  • Michael Addition & Cyclization: The enamine undergoes a Michael addition to the α,β-unsaturated intermediate. This is followed by intramolecular cyclization and dehydration to furnish the final 1,4-DHP ring[5].

Causality in Experimental Design:

  • Multicomponent, One-Pot Strategy: This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste by combining three or more starting materials in a single reaction vessel[6][7].

  • Ammonium Acetate: This reagent serves as a convenient, solid source of ammonia for the reaction. The acetate counter-ion can also act as a mild base to catalyze the condensation steps[4].

Visualizing the Hantzsch Workflow

The following diagram outlines the key stages of the one-pot Hantzsch synthesis.

G A Combine Reactants: - this compound - Aromatic Aldehyde - Ethyl Acetoacetate - Ammonium Acetate B Solvent Addition & Heating (e.g., Ethanol, Reflux) A->B Step 1 C In Situ Intermediate Formation: 1. Knoevenagel Condensation 2. Enamine Formation B->C Step 2 D Key C-C & C-N Bond Formation: 1. Michael Addition 2. Intramolecular Cyclization C->D Step 3 E Final Dehydration Step D->E Step 4 F Cooling & Precipitation E->F Step 5 G Isolation & Purification: - Filtration - Recrystallization F->G Step 6 H Final Product: Poly-substituted 1,4-Dihydropyridine G->H Yields Product

Sources

Application Notes & Protocols: Strategic Synthesis of Quinoxaline Scaffolds Utilizing Ethyl 2-(4-ethylphenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Core in Modern Drug Discovery

The quinoxaline motif, a fused heterocycle of benzene and pyrazine, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, aromatic structure serves as a versatile template for designing molecules with a vast spectrum of biological activities. Quinoxaline derivatives are central to the development of therapeutics targeting a wide array of diseases, with demonstrated efficacy as anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial agents.[2][3][4][5] Several antibiotics, such as echinomycin and levomycin, incorporate this critical chemical entity.[3][5]

The cornerstone of quinoxaline synthesis is the elegant and efficient condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[3][6][7][8][9] This method's reliability and broad applicability have made it a mainstay in synthetic organic chemistry. This guide focuses on the strategic use of Ethyl 2-(4-ethylphenyl)-2-oxoacetate, an α-ketoester, as the 1,2-dicarbonyl precursor. The presence of the ester and the substituted phenyl group allows for the direct synthesis of highly functionalized quinoxalines, which are valuable intermediates for further chemical elaboration in drug development programs.[10]

The Underlying Chemistry: Mechanism of Quinoxaline Formation

The synthesis proceeds via an acid-catalyzed condensation-cyclization-dehydration cascade. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process can be dissected into several key steps, as illustrated below.

Mechanism: Acid-Catalyzed Quinoxaline Synthesis

Quinoxaline Synthesis Mechanism cluster_reactants Reactants Ketoester This compound ProtonatedKeto Protonated Carbonyl (Electrophilic Activation) Ketoester->ProtonatedKeto 1. Catalyst Activation Diamine o-Phenylenediamine AminoAttack Nucleophilic Attack by Amine Diamine->AminoAttack Catalyst H+ Catalyst->ProtonatedKeto 1. Catalyst Activation ProtonatedKeto->AminoAttack Hemiaminal Tetrahedral Intermediate AminoAttack->Hemiaminal 2. Nucleophilic Addition Dehydration1 Dehydration Hemiaminal->Dehydration1 3. Proton Transfer Iminium Iminium Ion Dehydration1->Iminium & -H2O Imine Imine Intermediate Iminium->Imine 4. Deprotonation IntraAttack Intramolecular Cyclization Imine->IntraAttack 5. Tautomerization & Intramolecular Attack CyclizedIntermediate Dihydroquinoxalinol Intermediate IntraAttack->CyclizedIntermediate Dehydration2 Final Dehydration CyclizedIntermediate->Dehydration2 6. Dehydration & Aromatization Product Substituted Quinoxaline Dehydration2->Product & -H2O

Caption: Acid-catalyzed reaction mechanism for quinoxaline synthesis.

The reaction is initiated by the protonation of one of the carbonyl oxygens of the α-ketoester by a catalyst, which enhances the electrophilicity of the carbonyl carbon[3][11]. This is followed by a nucleophilic attack from one of the amino groups of the o-phenylenediamine. The resulting tetrahedral intermediate undergoes dehydration to form a Schiff base (imine). The second, unreacted amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. A final dehydration step results in the formation of the stable, aromatic quinoxaline ring system.

Experimental Protocols: From Classic to Green Methodologies

The synthesis of quinoxalines from this compound can be approached through various methods, each with distinct advantages in terms of speed, yield, and environmental impact. We present three robust protocols.

Protocol 1: Conventional Synthesis via Thermal Reflux

This classic method is reliable and requires standard laboratory equipment, making it a foundational technique. Acetic acid serves as both the solvent and the catalyst, driving the reaction to completion under thermal conditions.

  • Materials & Reagents:

    • This compound (1.0 mmol, 1.0 eq)

    • o-Phenylenediamine (or substituted derivative) (1.0 mmol, 1.0 eq)

    • Glacial Acetic Acid (5 mL)

    • Ethanol (for recrystallization)

    • Round-bottom flask, condenser, heating mantle, magnetic stirrer

    • TLC plate (e.g., silica gel 60 F254)

  • Step-by-Step Procedure:

    • To a 50 mL round-bottom flask, add o-phenylenediamine (1.0 mmol).

    • Add 5 mL of glacial acetic acid and stir until the diamine is fully dissolved.

    • Add this compound (1.0 mmol) to the solution.

    • Equip the flask with a reflux condenser and place it in a heating mantle.

    • Heat the mixture to reflux (approx. 118 °C) and maintain for 1-2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into 25 mL of ice-cold water. The product will precipitate as a solid.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

    • Purify the crude product by recrystallization from hot ethanol to yield the pure quinoxaline derivative.

Protocol 2: High-Efficiency Green Synthesis at Ambient Temperature

Reflecting the principles of green chemistry, this modern protocol leverages an efficient solvent system to achieve high yields rapidly at room temperature, eliminating the need for heating and strong acid catalysts.[1][7][12]

  • Materials & Reagents:

    • This compound (1.0 mmol, 1.0 eq)

    • o-Phenylenediamine (1.0 mmol, 1.0 eq)

    • Methanol (5 mL)

    • Erlenmeyer flask, magnetic stirrer

    • TLC plate

  • Step-by-Step Procedure:

    • In a 25 mL Erlenmeyer flask, dissolve the o-phenylenediamine (1.0 mmol) in 5 mL of methanol.

    • While stirring at room temperature, add the this compound (1.0 mmol).

    • Stir the reaction mixture vigorously at ambient temperature. The reaction is often complete within minutes to an hour.[12]

    • Monitor the reaction by TLC. A precipitate of the pure product may form as the reaction proceeds.

    • Upon completion, if a precipitate has formed, collect the product by vacuum filtration.

    • If the product remains in solution, reduce the solvent volume under reduced pressure. The resulting solid can be collected by filtration or, if necessary, purified via a short silica gel column.

    • Wash the isolated solid with a small amount of cold methanol and dry under vacuum.

Protocol 3: Rapid Microwave-Assisted Synthesis (Solvent-Free)

Microwave-assisted organic synthesis (MAOS) offers a dramatic reduction in reaction time, often from hours to minutes, by utilizing efficient dielectric heating.[13][14][15] This solvent-free adaptation further enhances its green credentials.

  • Materials & Reagents:

    • This compound (1.0 mmol, 1.0 eq)

    • o-Phenylenediamine (1.0 mmol, 1.0 eq)

    • Acidic alumina (catalytic amount, ~50 mg) (Optional, but can enhance yield)[16]

    • Microwave synthesis vial (10 mL) with a stir bar

    • CEM Discover Microwave Synthesizer or equivalent

  • Step-by-Step Procedure:

    • Place this compound (1.0 mmol) and o-phenylenediamine (1.0 mmol) into a 10 mL microwave vial.

    • Add a catalytic amount of acidic alumina (if used) and mix the solids briefly with a spatula.

    • Seal the vial and place it in the microwave reactor cavity.

    • Set the reaction parameters: Temperature at 120-160 °C, hold time of 3-5 minutes, with stirring enabled.[14]

    • After the irradiation cycle is complete, cool the vial to room temperature.

    • Dissolve the resulting solid mixture in a small amount of ethyl acetate.

    • Filter the solution to remove the alumina catalyst (if used).

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify by recrystallization from an appropriate solvent like ethanol or by flash chromatography.

General Experimental Workflow

The path from starting materials to a fully characterized quinoxaline product follows a structured sequence. This workflow ensures reproducibility and high purity of the final compound.

Workflow: Quinoxaline Synthesis & Characterization

Experimental Workflow A 1. Reagent Preparation (Equimolar amounts of α-ketoester and diamine) B 2. Reaction Setup (Choice of Solvent, Catalyst, and Energy Source) A->B C 3. Reaction Monitoring (TLC analysis for consumption of starting materials) B->C D 4. Work-up (Precipitation, Filtration, or Extraction) C->D E 5. Purification (Recrystallization or Column Chromatography) D->E F 6. Product Characterization (NMR, IR, Mass Spectrometry) E->F G Pure Quinoxaline Product F->G

Caption: A generalized workflow for the synthesis of quinoxalines.

Comparative Data of Synthetic Methodologies

The choice of synthetic protocol can be guided by the desired balance between reaction time, yield, energy consumption, and available equipment. The following table summarizes typical outcomes for various methods.

Method/Catalyst SystemSolventTemperatureReaction TimeTypical Yield (%)Reference
Catalyst-Free MethanolRoom Temp.1-60 min90-99%[12]
Acetic Acid Acetic AcidReflux1-2 hours85-95%[17]
Microwave (Solvent-Free) None120-160 °C3-5 min85-97%[14][16]
Alumina-Supported POM TolueneRoom Temp.120 min~92%[3]
Bentonite Clay K-10 EthanolRoom Temp.20 min~95%[18]
Iodine (Catalytic) DMSORoom Temp.~12 hours80-90%[8][19]

Characterization of the Synthesized Quinoxaline

Confirmation of the product's identity and purity is essential. The expected product, Ethyl 2-(4-ethylphenyl)quinoxaline-3-carboxylate, can be characterized using standard spectroscopic techniques.

  • NMR Spectroscopy:

    • ¹H NMR: Expect signals for the aromatic protons on both the quinoxaline and the 4-ethylphenyl rings (typically in the δ 7.5-8.5 ppm range). The ethyl group on the phenyl ring will show a characteristic quartet and triplet. The ethyl ester will also display a quartet and triplet, typically in the δ 4.5 and 1.4 ppm regions, respectively.[20]

    • ¹³C NMR: Aromatic carbons will appear in the δ 120-155 ppm region. The ester carbonyl carbon is expected around δ 165 ppm. The aliphatic carbons of the two ethyl groups will be observed in the upfield region (δ 14-62 ppm).[21][22][23]

  • Infrared (IR) Spectroscopy:

    • Look for a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester group.

    • Aromatic C=C and C=N stretching vibrations will appear in the 1500-1650 cm⁻¹ region.[6][22]

    • C-H stretching from the aromatic and aliphatic groups will be observed around 2900-3100 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the final product (C₁₉H₁₈N₂O₂ = 306.36 g/mol ).

Troubleshooting Guide

Potential IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive or impure starting materials. 2. Insufficient reaction time or temperature. 3. Degradation of o-phenylenediamine (often darkens on storage due to oxidation).1. Check the purity of reagents. 2. Extend reaction time or increase temperature (for thermal methods). 3. Use freshly purified o-phenylenediamine.
Incomplete Reaction 1. Inefficient mixing. 2. Catalyst deactivation (if used). 3. Insufficient reaction time.1. Ensure vigorous stirring. 2. Add a fresh portion of catalyst. 3. Continue the reaction and monitor by TLC.
Formation of Side Products 1. Self-condensation of the α-ketoester. 2. Oxidation of the diamine. 3. Reaction temperature is too high, causing decomposition.1. Add the α-ketoester slowly to the diamine solution. 2. Run the reaction under an inert atmosphere (e.g., N₂ or Ar). 3. Reduce the reaction temperature.
Difficulty in Purification 1. Product is an oil instead of a solid. 2. Impurities co-crystallize with the product.1. Purify via flash column chromatography. 2. Try recrystallizing from a different solvent system.

Conclusion

This compound serves as an excellent and versatile precursor for the synthesis of highly functionalized quinoxaline derivatives. Researchers can choose from a range of protocols, from traditional thermal methods to rapid, energy-efficient, and environmentally benign room-temperature and microwave-assisted syntheses. By understanding the underlying reaction mechanism and following these detailed protocols, scientists in drug discovery and materials science can reliably and efficiently access this critical heterocyclic scaffold for the development of novel and impactful molecules.

References

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  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). Journal of the Iranian Chemical Society. [Link]

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  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. (2021). Journal of Chemical Technology and Metallurgy. [Link]

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Application Notes and Protocols for the Biological Activity Screening of α-Keto Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of α-Keto Esters in Drug Discovery

α-Keto ester derivatives represent a privileged class of compounds in medicinal chemistry, characterized by a highly reactive 1,2-dicarbonyl motif. This structural feature imparts a unique electrophilicity, rendering them capable of interacting with a wide array of biological nucleophiles, most notably the cysteine and serine residues found in the active sites of many enzymes.[1][2][3] This inherent reactivity has positioned α-keto esters and their amide analogues as promising scaffolds for the development of novel therapeutics across multiple disease areas, including oncology, virology, and inflammatory disorders.[4][5]

The diverse biological activities of these compounds stem from their ability to act as covalent or non-covalent inhibitors of key enzymes. For instance, α-ketoamides have demonstrated potent inhibitory activity against viral proteases, such as the SARS-CoV-2 main protease (Mpro), by forming a reversible covalent bond with the catalytic cysteine residue, thereby halting viral replication.[3][6][7] In the realm of oncology, α,β-unsaturated ketones, which share reactive carbonyl features, have been shown to inhibit critical kinases like the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[8] Furthermore, their structural similarity to α-keto acids, which are central to cellular metabolism, suggests that these derivatives can modulate metabolic pathways, offering another avenue for therapeutic intervention.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the biological activity screening of novel α-keto ester derivatives. It provides not only detailed, step-by-step protocols for a range of pertinent assays but also delves into the scientific rationale behind the experimental choices, ensuring a robust and logical screening cascade. The protocols are designed to be self-validating, with an emphasis on appropriate controls and data interpretation to foster trustworthy and reproducible results.

I. Anticancer Activity Screening

The evaluation of novel compounds for anticancer activity is a cornerstone of oncological drug discovery. For α-keto ester derivatives, this process typically begins with an assessment of their cytotoxic and cytostatic effects on cancer cell lines.

Rationale for Cell Line Selection

The choice of cancer cell lines is a critical first step and should be guided by the therapeutic hypothesis.[9][10] A compound's activity can be highly dependent on the unique genetic and phenotypic characteristics of a given cell line.[9][11] For a broad-spectrum screening approach, the NCI-60 panel, which encompasses cell lines from nine different cancer types, offers a comprehensive initial assessment.[12][13] However, for hypothesis-driven research, a more targeted approach is often more informative. For instance, if a compound is designed to target a specific signaling pathway, it is crucial to select cell lines where that pathway is known to be dysregulated. Publicly available databases can be invaluable for retrieving information on the genetic and expression profiles of various cell lines to inform this selection process.[9]

Workflow for Anticancer Screening

cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism of Action cluster_2 Data Analysis & Hit Prioritization A Compound Library of α-Keto Ester Derivatives B Cell Viability Assay (e.g., MTT Assay) A->B C Determine IC50 Values B->C D Apoptosis Assays (e.g., Annexin V/PI Staining) C->D Active Compounds E Cell Cycle Analysis C->E Active Compounds F Target-Based Assays (e.g., Kinase Inhibition) C->F Hypothesis-Driven G Compare IC50 Across Cell Lines D->G E->G H Correlate Activity with Cellular Phenotype F->H I Select Lead Candidates G->I H->I cluster_0 Assay Development cluster_1 Inhibition Assay cluster_2 Data Analysis & Mechanism of Action A Purify Target Enzyme B Determine Substrate Km A->B C Optimize Assay Conditions (pH, temp, buffer) B->C D Incubate Enzyme with α-Keto Ester Derivatives C->D E Initiate Reaction with Substrate D->E F Measure Reaction Rate E->F G Calculate IC50 Values F->G H Kinetic Studies (Lineweaver-Burk Plot) G->H Potent Inhibitors I Determine Inhibition Mechanism (Competitive, Non-competitive, etc.) H->I

Enzyme inhibition screening workflow.
Protocol 4: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of α-keto ester derivatives against a purified enzyme. The specific detection method (e.g., absorbance, fluorescence) will depend on the substrate and product of the enzymatic reaction.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Buffer solution for optimal enzyme activity

  • α-Keto ester derivative stock solution

  • 96-well microplate (UV-transparent or black, depending on the assay)

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the enzyme, substrate, and test compounds.

    • Prepare serial dilutions of the α-keto ester derivatives in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the enzyme solution, and the compound dilutions.

    • Include a positive control (a known inhibitor, if available), a negative control (enzyme with vehicle), and a blank (buffer only).

  • Pre-incubation:

    • Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding the substrate to all wells simultaneously using a multichannel pipette. The substrate concentration should be at or near the Km.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the product formation (or substrate depletion) over time at regular intervals. The rate of the reaction is determined from the initial linear portion of the progress curve.

Data Analysis:

Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration. [14]For potent inhibitors, further kinetic studies, such as generating Lineweaver-Burk plots by measuring reaction rates at various substrate and inhibitor concentrations, can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). [15] Table 2: Example Enzyme Inhibition Data for an α-Keto Ester Derivative (Compound AKE-2) against a Target Protease

Compound AKE-2 Conc. (nM)% Inhibition
112.5
1035.8
5048.2
10065.1
50089.7
100095.3
IC50 (nM) 55.4
Mechanism Competitive

IV. Conclusion and Future Directions

The screening cascade outlined in these application notes provides a robust framework for the systematic evaluation of α-keto ester derivatives. By integrating cell-based assays for anticancer and antiviral activity with biochemical assays for enzyme inhibition, researchers can efficiently identify promising lead compounds and gain insights into their mechanisms of action. The emphasis on the rationale behind experimental design, such as cell line selection and substrate concentration, is intended to enhance the quality and relevance of the data generated.

Future work should focus on more advanced cellular models, such as 3D spheroids or organoids, which more closely mimic the in vivo tumor microenvironment. Additionally, for antiviral screening, testing against a panel of related viruses can help to establish the spectrum of activity. For promising enzyme inhibitors, structural biology studies, such as X-ray crystallography of the enzyme-inhibitor complex, can provide invaluable information for structure-based drug design and lead optimization.

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Protocol for the acylation of substituted benzenes with ethyl chlorooxoacetate.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for the Friedel-Crafts Acylation of Substituted Benzenes with Ethyl Chlorooxoacetate

Abstract

This document provides a comprehensive guide to the Friedel-Crafts acylation of substituted aromatic compounds using ethyl chlorooxoacetate, a powerful method for the synthesis of aryl α-keto esters. These products are valuable intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] We will delve into the underlying electrophilic aromatic substitution mechanism, provide a detailed and robust experimental protocol, discuss the influence of aromatic substituents on reactivity and regioselectivity, and offer field-proven troubleshooting advice. This guide is intended for researchers, chemists, and drug development professionals seeking to implement this essential carbon-carbon bond-forming reaction.

The Underlying Chemistry: Mechanism and Rationale

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the direct attachment of an acyl group to an aromatic ring.[2] The reaction between a substituted benzene and ethyl chlorooxoacetate proceeds via an electrophilic aromatic substitution (EAS) pathway, which can be dissected into three primary stages.

1.1. Generation of the Acylium Ion Electrophile

The reaction is initiated by the activation of ethyl chlorooxoacetate with a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[3] The Lewis acid coordinates to the carbonyl oxygen and the chlorine atom, weakening the C-Cl bond. This facilitates the formation of a highly reactive and resonance-stabilized acylium ion, which serves as the potent electrophile required to overcome the aromatic stability of the benzene ring.[3][4]

1.2. Electrophilic Attack and Formation of the Arenium Ion

The electron-rich π-system of the substituted benzene ring acts as a nucleophile, attacking the electrophilic acylium ion.[5] This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

1.3. Deprotonation and Product Complexation

A weak base, typically AlCl₄⁻ (formed in the initial step), abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the aryl α-keto ester product.[2][4] A critical feature of Friedel-Crafts acylation is that the ketone product is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[2][5][6] This complex deactivates the product ring towards further acylation, effectively preventing the polysubstitution issues often encountered in Friedel-Crafts alkylation.[6][7] Because of this complexation, a stoichiometric amount (or slight excess) of the Lewis acid catalyst is required. The complex is subsequently hydrolyzed during the aqueous work-up to liberate the final product.[5][8]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride Ethyl Chlorooxoacetate (R-COCl) Complex1 Initial Complex AcylChloride->Complex1 + AlCl₃ LewisAcid Lewis Acid (AlCl₃) LewisAcid->Complex1 AcyliumIon Acylium Ion [R-C≡O]⁺ (Electrophile) Complex1->AcyliumIon AlCl4 [AlCl₄]⁻ Complex1->AlCl4 Arene Substituted Benzene AreniumIon Arenium Ion (Sigma Complex) ProductComplex Product-AlCl₃ Complex Arene->AreniumIon + Acylium Ion AreniumIon->ProductComplex + [AlCl₄]⁻ FinalProduct Aryl α-Keto Ester ProductComplex->FinalProduct Aqueous Work-up (e.g., H₂O, H⁺) HCl HCl ProductComplex->HCl

Caption: The reaction mechanism of Friedel-Crafts acylation.

Materials and Equipment

Reagents
  • Substituted Benzene (e.g., Toluene, Anisole, Chlorobenzene), ≥99% purity

  • Ethyl Chlorooxoacetate, ≥98% purity

  • Anhydrous Aluminum Chloride (AlCl₃), ≥99%

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), solvent grade

  • Hydrochloric Acid (HCl), concentrated (for work-up)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition (dropping) funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Ice/water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (chromatography column or distillation apparatus)

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Detailed Experimental Protocol

Safety Note: This reaction must be performed in a certified chemical fume hood. Anhydrous AlCl₃ reacts violently with moisture, releasing HCl gas.[9] Ethyl chlorooxoacetate is corrosive and flammable.[10][11] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

G Start Start: Assemble Dry Glassware Setup 1. Assemble 3-neck flask, condenser, & addition funnel. Establish inert atmosphere (N₂/Ar). Start->Setup Charge 2. Charge flask with AlCl₃ and anhydrous DCM. Cool to 0°C in an ice bath. Setup->Charge AddAcyl 3. Add ethyl chlorooxoacetate dropwise via addition funnel. Maintain 0-5°C. Charge->AddAcyl AddArene 4. Add substituted benzene dropwise. Maintain 0-5°C. AddAcyl->AddArene React 5. Warm to room temperature and stir. Monitor reaction by TLC. AddArene->React Quench 6. Slowly pour reaction mixture into ice-cold dilute HCl with vigorous stirring. React->Quench Extract 7. Transfer to separatory funnel. Separate layers. Extract aqueous layer with DCM. Quench->Extract Wash 8. Combine organic layers. Wash sequentially with H₂O, sat. NaHCO₃, and brine. Extract->Wash Dry 9. Dry organic layer over MgSO₄. Filter to remove drying agent. Wash->Dry Concentrate 10. Remove solvent via rotary evaporation. Dry->Concentrate Purify 11. Purify crude product via column chromatography or vacuum distillation. Concentrate->Purify End End: Characterize Pure Product Purify->End

Caption: Experimental workflow for Friedel-Crafts acylation.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and an addition funnel. Ensure all glassware is oven-dried to remove residual moisture. The entire apparatus must be maintained under a positive pressure of an inert atmosphere (Nitrogen or Argon).[12]

  • Reagent Charging: To the reaction flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents relative to the limiting reagent). Add anhydrous dichloromethane via cannula or syringe. Begin stirring to create a suspension and cool the flask to 0°C using an ice/water bath.

    • Causality: Cooling is essential as the initial complexation and subsequent reaction are highly exothermic.[8] Maintaining a low temperature prevents uncontrolled boiling of the solvent and potential side reactions.

  • Addition of Ethyl Chlorooxoacetate: Add ethyl chlorooxoacetate (1.0 equivalent) to the addition funnel, optionally diluted with a small amount of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Ensure the internal temperature does not rise above 5-10°C.

    • Causality: Slow, dropwise addition is crucial for controlling the exothermic reaction and ensuring efficient formation of the acylium ion electrophile.

  • Addition of Aromatic Substrate: After the addition of ethyl chlorooxoacetate is complete, stir the mixture for an additional 15 minutes at 0°C. Then, add the substituted benzene (1.0-1.2 equivalents), diluted in anhydrous DCM, dropwise from the addition funnel, again maintaining a low temperature.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. For less reactive substrates, gentle heating to reflux may be required.

  • Work-up and Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[9]

    • Causality: This step quenches the reaction and hydrolyzes the aluminum-ketone product complex, liberating the free aryl α-keto ester.[5][8] The acid ensures that aluminum salts remain dissolved in the aqueous phase as soluble aluminum hydroxides.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer one or two more times with fresh portions of DCM to recover any remaining product.[8][9]

  • Washing: Combine all organic extracts. Wash sequentially with deionized water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine (to aid in the removal of water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: The resulting crude oil or solid should be purified. Vacuum distillation is suitable for thermally stable liquids, while column chromatography is preferred for solids or sensitive compounds. The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Substrate Scope and Optimization Insights

The success and regioselectivity of the acylation are highly dependent on the nature of the substituent(s) on the aromatic ring.

Substrate ExampleSubstituent TypeReactivityDirecting EffectTypical ConditionsNotes
Toluene Activating (-CH₃)Highortho, para0°C to RT, 1-2hThe para product is typically major due to reduced steric hindrance.
Anisole Strongly Activating (-OCH₃)Very Highortho, para0°C, 1hReaction is very fast. Careful temperature control is needed to avoid side reactions. The para isomer is heavily favored.
Chlorobenzene Deactivating (-Cl)Moderateortho, paraRT to Reflux, 2-4hThe deactivating nature of the halogen requires more forcing conditions (higher temp. or longer time). The para product is the major isomer.
Nitrobenzene Strongly Deactivating (-NO₂)Very LowmetaReaction FailsFriedel-Crafts reactions do not proceed on strongly deactivated rings like nitrobenzene.[5][7]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (hydrolyzed AlCl₃).2. Insufficiently reactive substrate.3. Reaction temperature too low.1. Use fresh, anhydrous AlCl₃ from a sealed container. Ensure all glassware is perfectly dry.2. Increase reaction temperature and/or time.3. Allow the reaction to warm to RT or gently heat to reflux after initial addition.
Formation of Byproducts 1. Reaction temperature too high.2. Presence of moisture leading to decomposition of the acylating agent.1. Maintain strict temperature control, especially during the addition phases.2. Ensure anhydrous conditions throughout the setup and reagent handling.
Poor Yield After Work-up 1. Incomplete hydrolysis of the product-catalyst complex.2. Product loss during extraction due to emulsion formation.1. Ensure vigorous stirring during the quench and add sufficient acid.2. Add brine during extraction to break up emulsions. Perform multiple extractions with smaller volumes of solvent.

Safety and Handling Precautions

  • Ethyl Chlorooxoacetate: Corrosive, flammable liquid and vapor. Reacts with water. Causes severe skin burns and eye damage.[10][11] Handle only in a fume hood with appropriate PPE.

  • Aluminum Chloride (Anhydrous): Corrosive and water-reactive. Contact with water or moisture generates heat and toxic HCl gas. Avoid inhalation of dust.[9]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Handling: All manipulations involving anhydrous AlCl₃ and ethyl chlorooxoacetate should be performed under an inert atmosphere to prevent contact with moisture.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and organic waste streams should be segregated.

References

  • NPTEL Archive. Benzene and Related Compounds - II. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: ethyl chloroacetate. [Link]

  • Carl ROTH. Safety Data Sheet: Ethyl chloroacetate. [Link]

  • JoVE. Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Sci-Hub. Facile Synthesis of α-Keto Esters via A Free Radical Acylation Approach. [Link]

  • National Institutes of Health (NIH). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Royal Society of Chemistry. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Khan Academy. Friedel-Crafts acylation. [Link]

  • YouTube. Friedel-Crafts Acylation. [Link]

  • National Institutes of Health (NIH). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. [Link]

  • Chemguide. THE FRIEDEL-CRAFTS ACYLATION OF BENZENE. [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

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Scalable Synthesis of Aryl α-Keto Esters: A Guide to Modern Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Introduction

Aryl α-keto esters are a class of organic compounds of paramount importance, serving as versatile building blocks and key structural motifs in numerous biologically active molecules, including treatments for hypertension, cancer, and viral infections.[1] Their unique 1,2-dicarbonyl functionality enables a wide array of chemical transformations, making them indispensable intermediates in the fields of medicinal chemistry, agrochemicals, and materials science.[2][3] The structural versatility of these compounds allows for their use in the asymmetric synthesis of α-hydroxy carboxylic acids and other value-added chemicals.[4]

Despite their utility, the scalable synthesis of aryl α-keto esters has historically been hampered by methods that rely on harsh reaction conditions, toxic reagents like selenium dioxide, or expensive starting materials.[2][5] This guide addresses these challenges by providing a detailed overview of robust, scalable, and modern synthetic strategies. We will delve into the mechanistic underpinnings of each method, offering field-proven insights into experimental design and execution. The protocols provided herein are designed to be self-validating systems for researchers, scientists, and drug development professionals aiming to implement these syntheses on a laboratory or industrial scale.

Chapter 1: Key Synthetic Strategies - A Comparative Overview

The synthesis of aryl α-keto esters can be broadly categorized into three primary strategies: oxidation of aryl precursors, Friedel-Crafts acylation, and transition-metal-catalyzed carbonylations. The choice of method depends critically on factors such as the availability of starting materials, desired scale, functional group tolerance, and adherence to green chemistry principles.

Synthetic Strategy Starting Materials Key Reagents Scalability Advantages Disadvantages
Oxidation of Aryl Precursors Aryl methyl ketones, Aryl acetic estersSeO₂, Hypervalent Iodine, O₂, DMSOGood to ExcellentUtilizes readily available starting materials; multiple green options (O₂).Can involve toxic reagents (SeO₂); may require pre-functionalization.
Friedel-Crafts Acylation Arenes, HeteroarenesOxalyl chloride monoesters, Lewis acids (e.g., AlCl₃)ExcellentHighly direct, uses inexpensive bulk starting materials.[2]Requires stoichiometric Lewis acid, generating significant waste; limited to electron-rich arenes.[6][7]
Carbonylative Cross-Coupling Aryl halidesCO gas, Palladium or Cobalt catalysts, AlcoholModerate to GoodHigh selectivity and functional group tolerance.Requires high-pressure equipment (CO); expensive metal catalysts.[2]

Chapter 2: Oxidation of Aryl Precursors - Protocols and Mechanistic Insights

The oxidation of activated methylene groups adjacent to an aryl ring is one of the most common and versatile routes to aryl α-keto esters. Recent advancements have focused on developing milder and more environmentally benign protocols.

One-Pot Synthesis via Selenium Dioxide (SeO₂) Oxidation of Aryl Ketones

The oxidation of aryl methyl ketones with selenium dioxide is a classic and highly efficient method.[2][8] While effective, the high toxicity of selenium compounds necessitates careful handling and waste disposal, making it more suitable for applications where high yield is the primary concern and engineering controls are in place. This one-pot procedure combines oxidation, esterification, and hydrolysis for streamlined synthesis.[8][9]

Experimental Protocol: One-Pot Synthesis of Methyl Phenylglyoxylate

  • Reaction Setup: To a dry round-bottom flask flushed with nitrogen, add acetophenone (1.0 equiv.) and selenium dioxide (2.0 equiv.).

  • Solvent Addition: Add anhydrous pyridine (approx. 5 mL per 10 mmol of acetophenone).

  • Oxidation: Heat the reaction mixture to 110-120 °C and stir vigorously for 16-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Workup (Part 1): After completion, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the precipitated selenium metal. Wash the residue with ethyl acetate.

  • Esterification: Concentrate the filtrate under reduced pressure. To the crude aryl glyoxal, add methanol (20 volumes) and a catalytic amount of sulfuric acid (e.g., 2-3 drops).

  • Ketalization/Esterification: Reflux the methanolic solution for 4-6 hours. The intermediate glyoxal is esterified and simultaneously protected as a dimethyl ketal.

  • Hydrolysis & Isolation: Cool the mixture and add water. The ketal is hydrolyzed back to the ketone under these conditions. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure methyl phenylglyoxylate.

Green C-H Oxidation using Recyclable Hypervalent Iodine Reagents

A significant advancement in green chemistry is the use of recyclable reagents for oxidation. Ion-supported (diacetoxyiodo)benzene promotes the sp³ C-H oxidation of nitromethyl aryl ketones under mild conditions to afford α-keto esters in good yields.[1] This method avoids toxic heavy metals and features short reaction times and high atom efficiency.[1][10]

Experimental Protocol: Synthesis of Ethyl 2-Oxo-2-phenylacetate

  • Reactant Mixture: In a 25 mL flask, combine 4-nitromethyl acetophenone (1.0 equiv.), the ion-supported (diacetoxyiodo)benzene reagent ([dibmim]+[BF4]–) (1.2 equiv.), and absolute ethanol (10 mL).

  • Reaction Conditions: Stir the mixture at 80 °C for approximately 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract the product with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to obtain the pure α-keto ester.

  • Reagent Recycling: The ionic liquid-supported reagent can often be recovered from the aqueous layer for reuse, enhancing the sustainability of the process.

Caption: Workflow for green C-H oxidation synthesis.

Chapter 3: Friedel-Crafts Acylation - A Direct and Scalable Approach

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a direct route to aryl ketones.[6][11] For the synthesis of aryl α-keto esters, an aromatic hydrocarbon is treated with an oxalyl chloride monoester in the presence of a Lewis acid, typically aluminum chloride (AlCl₃).[2][4] This method is highly effective for large-scale industrial production due to the low cost of starting materials.[2] However, the reaction generates a stoichiometric amount of aluminum waste, and the catalyst cannot be recycled.[7]

The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. Because the product (an aryl ketone) is less reactive than the starting arene, multiple acylations are typically avoided.[6][12]

Caption: Mechanism of Friedel-Crafts acylation for α-keto esters.

Experimental Protocol: Synthesis of Ethyl Phenylglyoxylate via Friedel-Crafts Acylation

  • Safety Precaution: This reaction should be performed in a well-ventilated fume hood. AlCl₃ is highly reactive with moisture.

  • Reaction Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap. Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equiv.) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add benzene (1.0 equiv.) to the suspension. From the dropping funnel, add ethyl oxalyl chloride (1.1 equiv.) dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor for the cessation of HCl gas evolution and by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and very slowly and cautiously quench the reaction by pouring it over crushed ice and concentrated HCl.

  • Extraction and Wash: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with cold water, 5% sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield ethyl phenylglyoxylate.

Chapter 4: Safety and Scalability Considerations

Scaling up chemical syntheses requires a thorough evaluation of potential hazards and logistical challenges.

  • Thermal Management: Friedel-Crafts acylations are often highly exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. This requires a jacketed reactor with precise temperature control and a carefully controlled rate of reagent addition.

  • Reagent Handling:

    • Selenium Dioxide (SeO₂): Highly toxic and teratogenic. Use only in a designated area with appropriate personal protective equipment (PPE), including a respirator. All waste must be segregated and disposed of as hazardous material.

    • Aluminum Chloride (AlCl₃): Reacts violently with water, releasing HCl gas. It must be handled under anhydrous conditions. The quenching step is highly exothermic and releases large volumes of gas.

    • Carbon Monoxide (CO): Required for carbonylation reactions, CO is a colorless, odorless, and highly toxic gas. It requires specialized high-pressure reactors and robust leak detection systems.

  • Workup and Purification: On a larger scale, extractions can become cumbersome. Continuous extraction or the use of larger separation funnels may be necessary. Purification by distillation is often more scalable and cost-effective than chromatography for multi-kilogram quantities.

  • Waste Disposal: The environmental impact of waste streams is a major consideration. Friedel-Crafts reactions generate significant amounts of acidic aluminum waste. Green chemistry methods, such as the C-H oxidation with recyclable catalysts, are highly advantageous as they minimize hazardous waste.[1]

Conclusion

The synthesis of aryl α-keto esters is a mature field that continues to evolve towards more efficient, scalable, and sustainable methodologies. While traditional methods like Friedel-Crafts acylation and selenium dioxide oxidation remain valuable for their directness and efficiency, their scalability is often tempered by safety and environmental concerns. Modern approaches, particularly those leveraging catalytic C-H activation and the use of molecular oxygen or recyclable reagents, represent the future of this chemistry.[2][10] By understanding the mechanistic principles, practical protocols, and scalability considerations outlined in this guide, researchers can select and optimize the most appropriate synthetic route to meet the growing demands for these vital chemical intermediates in industry and academia.

References

  • Jiang, X., Gan, B., Liu, J., & Xie, Y. (2016). Novel Synthesis of α-Keto Esters and Amides by an sp3 C-H Oxidation of Nitromethyl Aryl Ketones Promoted by Ion-Supported (Diacetoxyiodo)benzene. Synlett, 27(18), 2737-2741. Available from: [Link]

  • Wang, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 29(11), 2539. Available from: [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of aryl α-ketoester. Available from: [Link]

  • ResearchGate. (n.d.). Cross-coupling reaction: a useful method to construct aryl-keto α-amino acids. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Available from: [Link]

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  • Zhuang, J., Wang, C., Xie, F., & Zhang, W. (2009). One-pot efficient synthesis of aryl α-keto esters from aryl-ketones. Tetrahedron, 65(47), 9797-9800. Available from: [Link]

  • Ma, M., Li, C., Peng, L., Xie, F., Zhang, X., & Wang, J. (2005). An efficient synthesis of aryl α-keto esters. Tetrahedron Letters, 46(21), 3643-3645. Available from: [Link]

  • Taylor & Francis Online. (1999). A Convenient New Synthesis of Aryl α-Keto Esters. Synthetic Communications, 29(17), 2949-2954. Available from: [Link]

  • Sci-Hub. (2005). An Efficient Synthesis of Aryl α-Keto Esters. ChemInform, 36(37). Available from: [Link]

  • Science.gov. (n.d.). friedel-crafts acylation reaction: Topics by Science.gov. Available from: [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 243-259. Available from: [Link]

  • SpringerLink. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(70), 40061-40163. Available from: [Link]

  • National Institutes of Health (NIH). (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(70), 40061-40163. Available from: [Link]

  • YouTube. (2020, March 4). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. Available from: [Link]

  • ACS Publications. (2024). Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. Accounts of Chemical Research. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Friedel-Crafts Acylation of Ethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Friedel-Crafts acylation of ethylbenzene. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the Friedel-Crafts acylation of ethylbenzene?

The ethyl group is an ortho-, para-directing activator. However, due to steric hindrance from the ethyl group, the major product is the para-isomer, 4-ethylacetophenone. The ortho-isomer, 2-ethylacetophenone, is typically formed as a minor product. The high regioselectivity for the para product is a key advantage of this reaction.

Q2: Why is my reaction yield consistently low?

Low yields can stem from several factors. Common culprits include catalyst deactivation, insufficient catalyst loading, or suboptimal reaction temperatures. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly hygroscopic and can be deactivated by moisture in the reactants or solvent. It is crucial to use anhydrous conditions. Additionally, the catalyst can form a complex with the ketone product, which can inhibit further reaction. Using a slight excess of the catalyst can often mitigate this issue.

Q3: I am observing significant amounts of side products. What are they and how can I minimize them?

The most common side reaction is polysubstitution, where the product, an activated aromatic ketone, undergoes a second acylation. To minimize this, it is advisable to use a stoichiometric amount of the acylating agent and to remove the product from the reaction mixture as it is formed, if possible. Another potential side reaction is the rearrangement of the ethyl group, although this is less common under standard Friedel-Crafts acylation conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Friedel-Crafts acylation of ethylbenzene and provides actionable solutions.

Issue 1: Reaction Fails to Initiate or Proceeds Very Slowly

Possible Causes:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) has been deactivated by moisture.

  • Insufficient Catalyst: The amount of catalyst is too low to drive the reaction to completion, especially if the product ketone is complexing with the catalyst.

  • Low Reaction Temperature: The activation energy for the reaction is not being met.

Solutions:

  • Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous aluminum chloride. Dry all glassware thoroughly and use anhydrous solvents.

  • Optimize Catalyst Loading: A 1.1 to 1.3 molar equivalent of AlCl₃ relative to the acylating agent is often a good starting point.

  • Adjust Temperature: While the reaction is often run at low temperatures (0-5 °C) to control selectivity, a sluggish reaction may benefit from a gradual increase in temperature. Monitor the reaction closely for the formation of side products.

Issue 2: Poor Regioselectivity (High percentage of ortho-isomer)

Possible Causes:

  • High Reaction Temperature: Higher temperatures can overcome the steric hindrance at the ortho position, leading to a less selective reaction.

  • Choice of Catalyst: The size and nature of the Lewis acid catalyst can influence the ortho/para ratio.

Solutions:

  • Maintain Low Temperatures: Running the reaction at 0 °C or even lower can significantly favor the formation of the para-isomer.

  • Catalyst Screening: While AlCl₃ is common, exploring other Lewis acids like FeCl₃ or solid acid catalysts such as zeolites can sometimes offer improved selectivity. Zeolites, with their shape-selective properties, can be particularly effective in directing the acylation to the para position.

Issue 3: Formation of a Tar-Like Substance

Possible Causes:

  • High Reaction Temperature: Excessive heat can lead to polymerization and decomposition of the starting materials and products.

  • Excess Acylating Agent: An excess of the acylating agent can lead to polysubstitution and other side reactions, resulting in a complex mixture.

Solutions:

  • Strict Temperature Control: Use an ice bath or a cryostat to maintain a consistent low temperature throughout the addition of reactants and the course of the reaction.

  • Stoichiometric Control: Use the limiting reactant (ethylbenzene) in a slight excess relative to the acylating agent to minimize polysubstitution.

Experimental Protocol: Synthesis of 4-Ethylacetophenone

This protocol provides a reliable method for the Friedel-Crafts acylation of ethylbenzene with acetyl chloride.

Materials:

  • Ethylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous aluminum chloride (1.1 eq) to the flask, followed by anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add ethylbenzene (1.0 eq) to the dropping funnel and add it dropwise to the AlCl₃ suspension over 15 minutes.

  • Add acetyl chloride (1.05 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, let the reaction stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully pouring the mixture over crushed ice and 1M HCl.

  • Separate the organic layer, and wash it with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography.

Data Presentation

CatalystTemperature (°C)SolventYield of 4-ethylacetophenone (%)Reference
AlCl₃0CS₂92
FeCl₃25Nitrobenzene85
Zeolite H-BEA120None (neat)95

Visualizations

Logical Workflow for Troubleshooting Low Yield

start Low Yield Observed cause1 Check for Inactive Catalyst start->cause1 cause2 Verify Catalyst Loading start->cause2 cause3 Assess Reaction Temperature start->cause3 sol1 Use Anhydrous Conditions cause1->sol1 sol2 Increase Catalyst to 1.1-1.3 eq. cause2->sol2 sol3 Gradually Increase Temperature cause3->sol3

Caption: Troubleshooting workflow for low yield.

Reaction Mechanism Overview

reagents Ethylbenzene + Acetyl Chloride + AlCl₃ acylium Formation of Acylium Ion [CH₃CO]⁺[AlCl₄]⁻ reagents->acylium Step 1 attack Electrophilic Attack on Ethylbenzene acylium->attack Step 2 sigma Sigma Complex (Arenium Ion) attack->sigma Step 3 deprotonation Deprotonation sigma->deprotonation Step 4 product 4-Ethylacetophenone + HCl + AlCl₃ deprotonation->product Step 5

Caption: Simplified Friedel-Crafts acylation mechanism.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Sartori, G., & Maggi, R. (2006). Use of solid catalysts in Friedel–Crafts acylation. Chemical Reviews, 106(3), 1077-1104.
  • Olah, G. A. (1964).
  • Pearson, D. E., & Buehler, C. A. (1974).

Minimizing byproduct formation in the synthesis of Ethyl 2-(4-ethylphenyl)-2-oxoacetate.

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(4-ethylphenyl)-2-oxoacetate. Our goal is to provide in-depth, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes. This guide is structured as a dynamic resource, addressing common challenges through detailed troubleshooting and frequently asked questions.

Introduction: The Synthetic Challenge

The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of ethylbenzene with ethyl oxalyl chloride, utilizing a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). While this method is direct, it is not without its challenges. The primary hurdles include controlling regioselectivity, preventing side reactions related to the reactants and intermediates, and ensuring the overall efficiency of the process. This guide will dissect these issues and provide actionable solutions.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted in a question-and-answer style to directly address problems you may encounter during your synthesis.

Question 1: My reaction yield is significantly lower than expected, and I'm recovering a large amount of unreacted ethylbenzene. What are the likely causes?

Answer:

Low conversion in a Friedel-Crafts acylation is a common issue that can almost always be traced back to the integrity of your reagents and the reaction setup. Here are the primary culprits and how to address them:

  • Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture in your reaction system will hydrolyze the AlCl₃, rendering it inactive.

    • Solution:

      • Ensure all glassware is rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of dry nitrogen or in a desiccator immediately before use.

      • Use a fresh, unopened bottle of anhydrous AlCl₃. If the bottle has been opened previously, the catalyst on the surface may be partially deactivated. It is good practice to quickly weigh the required amount in a dry environment (e.g., a glove box or under a nitrogen blanket) and securely reseal the bottle.

      • The solvent (e.g., dichloromethane or carbon disulfide) must be anhydrous. Use a freshly dried and distilled solvent or a commercially available anhydrous grade.

  • Insufficient Catalyst Loading: The product, this compound, is a ketone. The carbonyl oxygen in the product is a Lewis base and will form a stable complex with AlCl₃.[1] This complexation effectively removes the catalyst from the reaction cycle.

    • Solution:

      • Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid catalyst. A molar ratio of at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (ethyl oxalyl chloride) is recommended to drive the reaction to completion.

  • Suboptimal Reaction Temperature: The activation energy for the reaction may not be met if the temperature is too low.

    • Solution:

      • While the initial addition of reagents is often done at low temperatures (0-5 °C) to control the exothermic reaction, the reaction may need to be warmed to room temperature or gently heated (e.g., to 40-50 °C) to ensure complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature.

Question 2: My final product is a mixture of isomers. How can I improve the selectivity for the desired para-isomer?

Answer:

The ethyl group on ethylbenzene is an ortho, para-directing group in electrophilic aromatic substitution. Therefore, the formation of the ortho-isomer, Ethyl 2-(2-ethylphenyl)-2-oxoacetate, is an inherent byproduct. However, the ratio of para to ortho can be influenced by several factors:

  • Steric Hindrance: The acylation at the ortho position is sterically more hindered than at the para position, especially with a relatively bulky acylating agent like the ethoxalyl group. This naturally favors the formation of the para product.[2]

    • Optimization Strategies:

      • Temperature Control: Lower reaction temperatures generally increase selectivity for the para-isomer. The transition state leading to the ortho-product has a higher activation energy due to steric clash, so running the reaction at a lower temperature (e.g., 0 °C to room temperature) will favor the lower-energy pathway to the para-isomer.

      • Solvent Choice: The choice of solvent can influence the effective size of the electrophilic species and thus the steric hindrance. Less polar solvents like carbon disulfide or nitrobenzene can sometimes offer better selectivity compared to more polar solvents like dichloromethane, although this can be system-dependent.

  • Lewis Acid: The nature of the Lewis acid can also play a role in regioselectivity.

    • Consideration: While AlCl₃ is the most common catalyst, other Lewis acids like FeCl₃ or TiCl₄ could be explored, as they may offer different selectivity profiles.

A typical product distribution for a similar acylation of ethylbenzene showed a significant preference for the para isomer. One study on the acylation of ethylbenzene with benzoyl chloride reported a product mixture containing 78% para, 7% meta, and 2% ortho isomers.[2] While the acylating agent is different, this gives a general indication of the expected regioselectivity.

Question 3: I've identified an unexpected byproduct with a lower molecular weight in my GC-MS analysis. What could it be?

Answer:

An unexpected byproduct with a lower molecular weight could arise from side reactions of the acylating agent, ethyl oxalyl chloride.

  • Decarbonylation: The ethoxalyl cation, formed by the reaction of ethyl oxalyl chloride with AlCl₃, can be unstable and may undergo decarbonylation (loss of a carbon monoxide molecule) to form an ethoxycarbonyl cation. This cation can then acylate ethylbenzene to produce ethyl 4-ethylbenzoate.

    • Diagnostic Evidence: Look for a peak in your GC-MS corresponding to the molecular weight of ethyl 4-ethylbenzoate.

    • Mitigation: This side reaction is often promoted by higher reaction temperatures. Maintaining a lower temperature throughout the reaction can help to minimize decarbonylation.

  • Transalkylation: In the presence of a strong Lewis acid like AlCl₃, ethylbenzene can undergo intermolecular transalkylation.[2] This can lead to the formation of benzene and a mixture of diethylbenzenes.

    • Resulting Byproducts:

      • Acylation of benzene would produce Ethyl 2-oxo-2-phenylacetate.

      • Acylation of diethylbenzene would result in Ethyl 2-(diethylphenyl)-2-oxoacetate isomers.

    • Mitigation: Using a molar excess of ethylbenzene relative to the acylating agent can help to minimize this side reaction by Le Chatelier's principle.

Below is a diagram illustrating the main reaction pathway and the formation of key byproducts.

reaction_pathway Ethylbenzene Ethylbenzene SigmaComplex_p para-σ-complex Ethylbenzene->SigmaComplex_p + Acylium SigmaComplex_o ortho-σ-complex Ethylbenzene->SigmaComplex_o + Acylium Transalkyl_Inter Benzene + Diethylbenzene Ethylbenzene->Transalkyl_Inter + AlCl₃ (Transalkylation) EtOxCl Ethyl Oxalyl Chloride Acylium Ethoxalyl Cation (Electrophile) EtOxCl->Acylium + AlCl₃ AlCl3 AlCl₃ Decarbonyl_Inter Ethoxycarbonyl Cation Acylium->Decarbonyl_Inter - CO (High Temp) Product_p This compound (Desired Product) SigmaComplex_p->Product_p - H⁺ Product_o Ethyl 2-(2-ethylphenyl)-2-oxoacetate (Ortho Byproduct) SigmaComplex_o->Product_o - H⁺ Product_decarbonyl Ethyl 4-ethylbenzoate (Decarbonylation Byproduct) Decarbonyl_Inter->Product_decarbonyl + Ethylbenzene Product_transalkyl Transalkylation-Acylation Byproducts Transalkyl_Inter->Product_transalkyl + Acylium

Caption: Reaction scheme for the synthesis of this compound and major byproduct pathways.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction?

A: Dichloromethane (DCM) is a commonly used solvent for Friedel-Crafts acylations as it is a good solvent for the reactants and the aluminum chloride complex, and it is relatively inert.[3] Carbon disulfide (CS₂) is another traditional solvent that can sometimes offer improved selectivity, but it is highly flammable and toxic. For greener alternatives, some researchers have explored using nitrobenzene, although this can be difficult to remove during workup. Always ensure the chosen solvent is anhydrous.

Q: How should I purify the final product?

A: The purification of this compound typically involves the following steps:

  • Workup: The reaction is quenched by carefully pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complexes.

  • Extraction: The product is extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by either vacuum distillation or column chromatography on silica gel. Given the potential for isomeric byproducts with similar boiling points, column chromatography often provides the best separation.

Q: Can I use a catalytic amount of AlCl₃?

A: As mentioned in the troubleshooting section, using a catalytic amount of AlCl₃ is generally not advisable for Friedel-Crafts acylations. The ketone product forms a strong complex with the Lewis acid, effectively sequestering it.[1] This necessitates the use of at least a stoichiometric amount of the catalyst relative to the acylating agent to achieve high conversion.

Experimental Protocol: A Recommended Starting Point

This protocol is a generalized procedure based on standard Friedel-Crafts acylation methods.[3] Optimization of stoichiometry, temperature, and reaction time may be necessary.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ethylbenzene (anhydrous)

  • Ethyl oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of ethyl oxalyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the ethyl oxalyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add ethylbenzene (1.0-1.2 equivalents) dropwise from the dropping funnel over 20-30 minutes, keeping the temperature below 5 °C.

  • Once the addition of ethylbenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation to yield pure this compound.

Data Summary: Factors Influencing Byproduct Formation

ParameterEffect on Byproduct FormationRecommendation
Temperature Higher temperatures can decrease para-selectivity and increase the rate of decarbonylation and transalkylation.Maintain low temperatures (0-5 °C) during reagent addition and allow the reaction to proceed at room temperature. Avoid excessive heating.
Catalyst Stoichiometry Insufficient catalyst leads to low conversion. A large excess is generally not necessary and can promote side reactions.Use 1.1-1.2 equivalents of AlCl₃ relative to ethyl oxalyl chloride.
Reagent Purity Moisture in reagents or solvents deactivates the catalyst, leading to low yield.Use anhydrous reagents and solvents.
Reactant Ratio An excess of the aromatic substrate can minimize transalkylation.A slight excess (1.1-1.2 equivalents) of ethylbenzene can be beneficial.

References

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available from: [Link]

  • National Institutes of Health. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Available from: [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available from: [Link]

  • PrepChem.com. Synthesis of 2-oxo-1,2-di-(4-ethylphenyl)ethyl 4-[[[(2,6-dimethylphenyl) amino]carbonyl]-methyl]-1-piperazineacetate. Available from: [Link]

  • Synthesis and Characterization of 4-Ethylbenzophenone. (2015). Available from: [Link]

  • Scribd. Friedel Crafts Acylation. Available from: [Link]

  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • Royal Society of Chemistry. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]

  • ResearchGate. (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available from: [Link]

  • YouTube. Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Google Patents. Preparation method of ethyl 2-oxocyclopentylacetate.
  • National Institutes of Health. Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles. Available from: [Link]

  • PubMed Central. Lewis Acid Assisted Brønsted Acid Catalysed Decarbonylation of Isocyanates: A Combined DFT and Experimental Study. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data Table of Contents. Available from: [Link]

  • PubMed. Synthesis, Characterization and Vibrational Spectra Analysis of Ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate. Available from: [Link]

  • Organic Syntheses. ethyl diazoacetate. Available from: [Link]

  • Royal Society of Chemistry. Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo. Available from: [Link]

  • Open Access LMU. Protonated oxalyl chloride and the ClCO+ cation. Available from: [Link]

  • Google Patents. Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • Reddit. Decarbonylation of acid chlorides under the influence of Lewis acids. Available from: [Link]

  • ACG Publications. Efficient and regioselective acetylation of benzene derivatives with Ac2O in the presence of mercurytetrathiocyanatocobaltate (II). Available from: [Link]

  • Chemistry Steps. The Alkylation of Benzene by Acylation-Reduction. Available from: [Link]

  • PubMed. The mechanism of epoxide carbonylation by [Lewis Acid]+[Co(CO)4]- catalysts. Available from: [Link]

  • ResearchGate. Friedel-Crafts acylation of anthracene with oxalyl chloride catalyzed by ionic liquid of [bmim]Cl/AlCl3. Available from: [Link]

  • ChemRxiv. Direct Acylation of Alkyl and Aryl Bromides via Nickel-Catalyzed Aldehyde C–H Functionalization. Available from: [Link]

  • PubChem. Ethyl 2-[2-(2-hydroxypropyl)phenyl]-2-oxoacetate. Available from: [Link]

  • Wikipedia. Oxalyl chloride. Available from: [Link]

  • Beilstein Journals. Search Results. Available from: [Link]

  • Knowledge at UChicago. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Available from: [Link]

Sources

Purification of Ethyl 2-(4-ethylphenyl)-2-oxoacetate by flash column chromatography.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Flash Chromatography Purification

Guide ID: FCP-KETO-438 Topic: Purification of Ethyl 2-(4-ethylphenyl)-2-oxoacetate Senior Application Scientist: Dr. Gemini

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical advice for the purification of this compound using flash column chromatography. Designed for researchers and drug development professionals, this document moves beyond basic steps to explain the underlying principles, ensuring successful, reproducible purifications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when setting up the purification for this compound, a moderately polar aromatic α-ketoester.

Q1: What is the best stationary phase for this purification?

A1: For a compound with the polarity of this compound, high-purity silica gel (40-63 µm particle size) is the standard and most effective stationary phase.[1] Its polar surface interacts well with the keto and ester functional groups, allowing for separation based on polarity.[2]

  • Expert Insight: While silica is acidic, α-ketoesters can be sensitive and may degrade or enolize, leading to tailing.[3][4] If you observe significant streaking or yield loss that cannot be resolved by mobile phase modifiers, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.[4][5]

Q2: How do I select the right mobile phase (solvent system)?

A2: The key is to perform preliminary analysis using Thin-Layer Chromatography (TLC).[6]

  • Start with a standard solvent system: A mixture of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent like ethyl acetate is the most common and effective choice.[7][8]

  • Optimize the Ratio: Adjust the ratio of hexanes to ethyl acetate until the target compound, this compound, shows a Retention Factor (Rf) of approximately 0.2 to 0.35 on the TLC plate.[6][8][9] This Rf range typically provides the best separation in a flash column.[8][9]

  • Consider Alternatives: For aromatic compounds, a solvent system like toluene/ethyl acetate can sometimes improve separation by leveraging different selectivity based on π-π interactions.[10]

Solvent System ComponentRole & Characteristics
Hexanes / Heptane Weak, Non-polar Solvent: Pushes non-polar impurities through the column quickly.
Ethyl Acetate Strong, Polar Solvent: Competes with the compound for binding sites on the silica, causing it to move down the column.
Dichloromethane (DCM) Intermediate Polarity: Can improve the solubility of some crude mixtures but is a stronger solvent than hexanes. A DCM/Methanol system is typically used for more polar compounds.[7]

Q3: Should I use an isocratic or a gradient elution?

A3: The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: Uses a constant solvent ratio throughout the purification.[11] It is simpler but can lead to significant peak broadening for compounds that elute later.[11][12] This method is suitable if your TLC shows impurities are very far from your target compound's Rf.

  • Gradient Elution: The concentration of the stronger, more polar solvent (e.g., ethyl acetate) is gradually increased over the run.[11][13] This is the preferred method for most purifications as it results in sharper peaks, better resolution for complex mixtures, and often reduces the total run time and solvent consumption.[14][15]

Q4: What is the best way to load my sample onto the column?

A4: Proper sample loading is critical for achieving a high-resolution separation. You have two primary options: liquid loading and dry loading.[16]

  • Liquid (or Wet) Loading: The crude sample is dissolved in a minimal amount of solvent and pipetted directly onto the top of the column.[17]

    • Causality: It is crucial to use the weakest possible solvent that can fully dissolve your sample.[3][18] Dissolving the sample in a strong solvent (like 100% ethyl acetate or DCM) when your starting mobile phase is weak (e.g., 5% ethyl acetate in hexanes) will cause the compound to spread into a wide band before the separation begins, leading to poor resolution.[19][18]

  • Dry Loading (Solid Loading): This is often the superior method.[16] The sample is first dissolved in a suitable solvent, then adsorbed onto a small amount of silica gel (or an inert solid like Celite). The solvent is removed under vacuum to yield a free-flowing powder, which is then carefully added to the top of the column.[16][17]

    • Why it works: Dry loading ensures the sample is introduced to the column as a very narrow, concentrated band, which is the ideal starting point for a high-resolution separation.[16][20] It is especially useful for samples that are not very soluble in the mobile phase.[16]

Section 2: Experimental Workflow & Protocol

This section provides a self-validating protocol for the purification of ~1 gram of crude this compound.

Workflow Overview

The diagram below illustrates the logical flow of the purification process, from initial analysis to the final isolated product.

Purification Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis (e.g., 10-20% EtOAc/Hexanes) Target Rf ~0.25 Solvent 2. Prepare Eluent (e.g., 500 mL of 5% EtOAc/Hexanes 1000 mL of 15% EtOAc/Hexanes) TLC->Solvent Determines starting and final conditions Packing 3. Pack Column (e.g., 40g Silica Gel) Solvent->Packing Loading 4. Dry Load Sample (Adsorb ~1g crude on 2-3g Silica) Packing->Loading Elution 5. Run Gradient Elution (e.g., 5% to 15% EtOAc over 10 CV) Loading->Elution Fractions 6. Collect Fractions (Monitor by UV at 254 nm) Elution->Fractions TLC_Fractions 7. Analyze Fractions by TLC Fractions->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Purity_Check 10. Final Purity Check (NMR, LC-MS) Evaporate->Purity_Check Troubleshooting Logic Problem Problem Observed P1 Poor Separation (Co-elution of spots) P2 Peak Tailing / Streaking P3 Compound Won't Elute P4 Low Product Yield C1a Solvent system not selective P1->C1a C1b Sample overloaded P1->C1b C1c Poor sample loading (wide initial band) P1->C1c C2a Compound is acidic/basic or chelates with silica P2->C2a C2b Column channeling P2->C2b C3a Mobile phase too weak P3->C3a C3b Compound decomposed or irreversibly adsorbed P3->C3b C4a Decomposition on silica P4->C4a C4b Co-elution with impurities P4->C4b C4c Compound streaked across many fractions P4->C4c Cause Potential Cause S1a Re-optimize TLC. Try different solvent (e.g., Toluene/EtOAc) C1a->S1a S1b Reduce sample load. Use a larger column C1b->S1b S1c Use dry loading method. Dissolve sample in weakest solvent possible C1c->S1c S2a Add modifier to eluent (e.g., 0.1% Acetic Acid). Consider alumina column C2a->S2a S2b Repack column carefully. Use pre-packed cartridges C2b->S2b S3a Run a steep gradient or flush with 100% polar solvent C3a->S3a S3b Test compound stability on TLC plate. Use a less reactive stationary phase (Alumina) C3b->S3b S4a Deactivate silica (add Et3N) or use Alumina C4a->S4a S4b Improve separation (see S1a, S1b, S1c) C4b->S4b S4c Address peak tailing (see S2a) C4c->S4c Solution Recommended Solution

Sources

Identifying impurities in Ethyl 2-(4-ethylphenyl)-2-oxoacetate synthesis by GC-MS.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(4-ethylphenyl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot potential issues, particularly in identifying impurities using Gas Chromatography-Mass Spectrometry (GC-MS).

I. Understanding the Synthesis: A Friedel-Crafts Approach

The synthesis of this compound typically proceeds via a Friedel-Crafts acylation reaction.[1][2][3][4] In this electrophilic aromatic substitution reaction, ethylbenzene is acylated using an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]

The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of ethylbenzene, leading to the formation of the desired α-keto ester.[2][4]

Friedel-Crafts Acylation cluster_0 Reactants cluster_1 Catalyst cluster_2 Intermediate cluster_3 Product Ethylbenzene Ethylbenzene Product This compound Ethylbenzene->Product + Acylium Ion Ethyl_Oxalyl_Chloride Ethyl Oxalyl Chloride Acylium_Ion Acylium Ion Intermediate Ethyl_Oxalyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ Acylium_Ion->Product

Caption: General workflow of the Friedel-Crafts acylation for this compound synthesis.

II. Troubleshooting Guide: Identifying Impurities by GC-MS

This section addresses common problems encountered during the synthesis and analysis, providing actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My GC-MS chromatogram shows multiple peaks close to my product peak. What are the likely impurities?

A1: In a Friedel-Crafts acylation of ethylbenzene, several side reactions can lead to impurities. The most common are:

  • Isomeric Products: Although the ethyl group is primarily a para director, small amounts of ortho and meta isomers of this compound can form.[5] These isomers will have the same mass spectrum as your product but different retention times in the GC.

  • Poly-acylated Products: If the reaction conditions are not carefully controlled, a second acylation can occur on the ethylbenzene ring, leading to diethyl-2-oxoacetate products.

  • Unreacted Starting Materials: Residual ethylbenzene and ethyl oxalyl chloride may be present if the reaction did not go to completion.

  • Byproducts from Side Reactions: The presence of moisture can lead to the hydrolysis of the acyl chloride and the Lewis acid catalyst.

Q2: I'm observing peak tailing for my product in the GC chromatogram. What could be the cause?

A2: Peak tailing is often indicative of active sites within the GC system.[6] This can be caused by:

  • Active sites in the injector liner or the column: The keto and ester functionalities of your product can interact with active silanol groups in the liner or at the head of the column.

  • Contamination: Buildup of non-volatile residues from previous injections can create active sites.

To address this:

  • Use a deactivated inlet liner.

  • Trim the first few centimeters of the column.

  • Ensure your carrier gas is of high purity and that gas filters are functioning correctly to prevent column damage.[6]

Q3: My product seems to be degrading in the GC injector. How can I prevent this?

A3: The thermal lability of α-keto esters can lead to degradation at high injector temperatures. Consider the following:

  • Lower the injector temperature: Start with a lower injector temperature and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.

  • Use a splitless or pulsed splitless injection: This allows for the use of a lower initial oven temperature, which can help to focus the analytes on the column before separation, a technique known as solvent focusing.[7]

Q4: The mass spectrum of my main peak is not what I expected. What are the common fragmentation patterns for my product?

A4: For this compound, you can expect the following characteristic fragments in an electron ionization (EI) mass spectrum:

  • Loss of the ethoxy group (-OCH₂CH₃): This will result in a prominent peak at M-45, corresponding to the stable acylium ion.[8]

  • Loss of the ethyl group from the phenyl ring (-CH₂CH₃): This leads to a peak at M-29.

  • Cleavage of the C-C bond between the carbonyl groups: This can result in various fragment ions.

A reliable indicator for benzoyl substructures is a series of ions at m/z 105 and 77.

Troubleshooting_Workflow Start Problem with GC-MS Analysis Check_Chromatogram Examine Chromatogram - Extra Peaks? - Peak Tailing? - Low Sensitivity? Start->Check_Chromatogram Extra_Peaks Multiple Peaks Observed Check_Chromatogram->Extra_Peaks Peak_Tailing Peak Tailing Observed Check_Chromatogram->Peak_Tailing Low_Sensitivity Low Signal/Sensitivity Check_Chromatogram->Low_Sensitivity Analyze_MS Analyze Mass Spectra of Extra Peaks - Same m/z as product? (Isomers) - Higher m/z? (Poly-acylation) - Starting materials? Extra_Peaks->Analyze_MS Yes Check_System_Activity Check for System Activity - Deactivated liner? - Column condition? Peak_Tailing->Check_System_Activity Yes Check_Injection Review Injection Parameters - Injector temperature too high? - Injection volume appropriate? Low_Sensitivity->Check_Injection Yes Optimize_Reaction Optimize Reaction Conditions - Temperature Control - Stoichiometry Analyze_MS->Optimize_Reaction End Problem Resolved Optimize_Reaction->End Perform_Maintenance Perform System Maintenance - Trim column - Clean ion source Check_System_Activity->Perform_Maintenance Perform_Maintenance->End Check_Sample_Prep Verify Sample Preparation - Concentration correct? - Sample stability? Check_Injection->Check_Sample_Prep Check_Sample_Prep->End

Caption: A systematic workflow for troubleshooting common GC-MS issues.

III. Experimental Protocols

Sample Preparation for GC-MS Analysis
  • Quench the Reaction: Carefully quench the reaction mixture by pouring it over crushed ice and water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter the solution and concentrate the solvent under reduced pressure.

  • Dilution: Dilute a small aliquot of the crude product in a suitable solvent (e.g., ethyl acetate) to an appropriate concentration for GC-MS analysis (typically 10-100 ppm).

Standard GC-MS Method Parameters
ParameterRecommended SettingRationale
Injector Temperature 250 °C (can be optimized)Ensures efficient vaporization without causing thermal degradation.
Injection Mode Split (e.g., 50:1) or SplitlessSplit injection is suitable for concentrated samples, while splitless is better for trace analysis.
Carrier Gas HeliumProvides good separation efficiency.
Flow Rate 1.0 - 1.5 mL/minA typical flow rate for most capillary columns.
Oven Program Initial: 80 °C (hold 2 min)A lower starting temperature can improve the focusing of early eluting peaks.
Ramp: 10 °C/min to 280 °CA moderate ramp rate allows for good separation of a range of compounds.
Final Hold: 5 minEnsures that all components have eluted from the column.
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms)A versatile, low-bleed column suitable for a wide range of analytes.[9]
MS Ion Source Temp 230 °CA standard temperature for robust ionization.
MS Quadrupole Temp 150 °CA standard temperature for good mass filtering.
Scan Range 40 - 450 amuCovers the expected mass range of the product and likely impurities.

Note: These are starting parameters and may require optimization based on your specific instrument and the purity of your sample.

IV. Data Interpretation: A Case Study

Scenario: A researcher observes a significant impurity peak eluting just before the main product peak.

Analysis:

  • Retention Time: The earlier elution time suggests a more volatile or less polar compound than the desired para-isomer.

  • Mass Spectrum: The mass spectrum of the impurity is identical to the product, with a molecular ion peak at the same m/z.

Corrective Action: To minimize the formation of isomeric impurities, it is crucial to control the reaction temperature. Running the reaction at a lower temperature can increase the selectivity for the desired para product.

V. References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. Retrieved from [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025, June 17). Bohrium. Retrieved from [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu UK. Retrieved from [Link]

  • Methods for the Synthesis of α-Keto Esters | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Retrieved from [Link]

  • Appendix B: GC/MS Troubleshooting Quick Reference. (n.d.). ResearchGate. Retrieved from [Link]

  • How to Troubleshoot and Improve your GC/MS. (2022, April 10). YouTube. Retrieved from [Link]

  • Friedel Crafts Reaction. (n.d.). sathee jee. Retrieved from [Link]

  • How to Troubleshoot and Improve your GC/MS. (n.d.). Separation Science. Retrieved from [Link]

  • Synthesis of 2-oxo-1,2-di-(4-ethylphenyl)ethyl 4-[[[(2,6-dimethylphenyl) amino]carbonyl]-methyl]-1-piperazineacetate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis and Characterization of 4-Ethylbenzophenone. (2015, May 25). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. (2020, April 21). ResearchGate. Retrieved from [Link]

  • Method for preparing ethyl 2-oxo-4-phenylbutyrate. (n.d.). Google Patents. Retrieved from

  • Synthesis of α-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Vicinal ketoesters – key intermediates in the total synthesis of natural products. (2022, September 15). Beilstein Journals. Retrieved from [Link]

  • Fragmentation Processes - Structure Determination of Organic Compounds. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (n.d.). MDPI. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • gc-ms analysis of ethyl acetate. (n.d.). Retrieved from [Link]

  • 'The Gc Ms Analysis Of Ethyl Acetate Extract Of One Herbal Plant, 'Dichrostachys Cinarea'. (n.d.). CABI Digital Library. Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

  • ANALYTICAL METHOD SUMMARIES. (2021, May 24). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine. (n.d.). Scribd. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

  • C. The Friedel-Crafts Acylation of Benzene. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Ethyl 2-(4-isobutylphenyl)-2-oxoacetate, CAS No : 60473-28-1. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020, June 24). NIH. Retrieved from [Link]

  • GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant. (n.d.). Scholars Research Library. Retrieved from [Link]

Sources

Troubleshooting common issues in alpha-keto ester synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for α-Keto Ester Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of these valuable intermediates. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in mechanistic principles and practical laboratory experience.

I. General Issues in α-Keto Ester Synthesis

This section addresses overarching problems that can occur regardless of the specific synthetic route employed.

FAQ 1: My α-keto ester is decomposing during workup or purification. What is causing this and how can I prevent it?

Answer:

Alpha-keto esters are susceptible to degradation, primarily through hydrolysis and decarboxylation, especially under harsh pH or elevated temperatures.[1][2] The presence of two adjacent carbonyl groups increases the electrophilicity of the ester and keto carbons, making them prone to nucleophilic attack by water or other nucleophiles.

Causality and Troubleshooting:

  • Hydrolysis: The ester functionality can be cleaved by acid or base catalysis, particularly in the presence of water, to yield the corresponding α-keto acid. This α-keto acid can then undergo decarboxylation.

    • Solution:

      • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried to prevent hydrolysis.[3][4]

      • Neutral Workup: During the workup, aim to maintain a neutral pH. Use mild quenching agents like saturated ammonium chloride solution instead of strong acids or bases.[3]

      • Aprotic Solvents: Whenever possible, use aprotic solvents for extraction and chromatography to minimize the presence of water.[3]

      • Temperature Control: Perform workup and purification steps at low temperatures (e.g., on an ice bath) to reduce the rate of hydrolysis.

  • Decarboxylation: The α-keto acid, formed from hydrolysis, can readily lose carbon dioxide, especially upon heating, leading to the formation of an aldehyde.[5]

    • Solution:

      • Avoid High Temperatures: Minimize exposure to high temperatures during solvent removal and purification. Use a rotary evaporator at low temperatures and pressures.

      • Prompt Purification: Purify the α-keto ester as quickly as possible after the reaction is complete to minimize the time it is exposed to potentially destabilizing conditions.

FAQ 2: I am observing racemization or epimerization of a chiral center in my α-keto ester. How can I maintain stereochemical integrity?

Answer:

Racemization or epimerization at a stereocenter, particularly at the α-position to the keto or ester group, is a common issue. This occurs because the α-proton is acidic and can be removed under acidic or basic conditions to form a planar, achiral enol or enolate intermediate.[6][7] Subsequent protonation can occur from either face, leading to a loss of stereochemical purity.[6]

Causality and Troubleshooting:

  • Presence of Acid or Base: Even trace amounts of acid or base can catalyze the keto-enol tautomerization that leads to racemization.[6]

    • Solution:

      • Careful pH Control: Maintain neutral conditions throughout the reaction, workup, and purification.

      • Use of Non-ionic Bases: When a base is required, consider using sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) in Swern oxidations to minimize epimerization.[8]

      • Buffered Conditions: If possible, use buffered solutions during workup to maintain a stable pH.

  • Elevated Temperatures: Higher temperatures can provide the necessary activation energy for enolization and subsequent racemization.[6]

    • Solution:

      • Low-Temperature Reactions: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Purification Method: Silica gel chromatography can sometimes lead to racemization if the silica is acidic.[6]

    • Solution:

      • Neutralized Silica Gel: Use silica gel that has been neutralized with a base (e.g., triethylamine in the eluent) for column chromatography.

      • Alternative Purification: Consider other purification methods such as distillation (if the compound is stable) or preparative HPLC with a neutral mobile phase.

II. Troubleshooting by Synthetic Method

This section provides specific guidance for common synthetic routes to α-keto esters.

A. Claisen Condensation

The Claisen condensation is a powerful C-C bond-forming reaction to produce β-keto esters, which can be precursors to α-keto esters. However, it is prone to several side reactions.[9]

Issue Potential Cause(s) Troubleshooting & Optimization
Low or No Product Formation 1. Inactive Base: The alkoxide base may be partially hydrolyzed or carbonated. 2. Insufficiently Strong Base: The pKa of the ester's α-protons may be too high for the chosen base. 3. Reaction Not Driven to Completion: The equilibrium may not favor the product.1. Use freshly prepared or high-quality commercial alkoxide. Consider stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).[10] 2. Switch to a stronger base like NaH or LDA.[10] 3. Ensure a stoichiometric amount of base is used to deprotonate the product and drive the reaction forward.[9]
Side Reaction: Hydrolysis Presence of water in the reaction mixture, leading to saponification of the starting ester or product.[4]1. Use anhydrous solvents and reagents. 2. Dry glassware thoroughly before use. 3. Avoid using hydroxide bases.[11]
Side Reaction: Transesterification The alkoxide base does not match the alkoxy group of the ester.1. Use an alkoxide base with the same alkyl group as the ester (e.g., sodium ethoxide for ethyl esters).[11]
Mixture of Products (Crossed Claisen) When using two different esters, both may have enolizable protons, leading to a mixture of four possible products.[10]1. Use one ester that lacks α-protons (e.g., an aromatic ester or a formate). 2. Use a directed method with a strong, non-nucleophilic base like LDA to selectively form the enolate of one ester before adding the second ester.
B. Oxidation of α-Hydroxy Esters

The oxidation of α-hydroxy esters is a direct and common method for preparing α-keto esters. The choice of oxidant and reaction conditions is critical to avoid side reactions.

Issue Potential Cause(s) Troubleshooting & Optimization
Low Yield/Incomplete Reaction 1. Insufficient Oxidant: Not enough oxidizing agent was used. 2. Low Reaction Temperature: The reaction is too slow at the chosen temperature. 3. Deactivated Catalyst (for catalytic oxidations): The catalyst has lost its activity.1. Increase the equivalents of the oxidant. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use fresh catalyst or regenerate the catalyst if possible.
Side Reaction: Over-oxidation The α-keto ester is further oxidized, often leading to C-C bond cleavage and the formation of carboxylic acids.[1]1. Choice of Oxidant: Use a mild and selective oxidant like Dess-Martin periodinane (DMP) or a Swern oxidation protocol.[12][13] 2. Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. 3. Temperature Control: Run the reaction at low temperatures (e.g., -78 °C for Swern oxidation) to improve selectivity.[14]
Side Reaction: Decarboxylation The α-keto ester product (or the intermediate α-keto acid if hydrolysis occurs) loses CO2. This is more common at higher temperatures and under basic conditions.[5]1. Mild Conditions: Use neutral or slightly acidic conditions if possible. 2. Lower Temperature: Avoid high reaction temperatures.[15] 3. Ester Protection: If synthesizing an α-keto acid, performing the oxidation on the ester and hydrolyzing it in a separate, carefully controlled step can minimize decarboxylation.
  • Dissolve the α-hydroxy ester (1.0 equiv) in a dry, chlorinated solvent such as dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.1-1.5 equiv) to the solution at room temperature.[16]

  • Stir the reaction and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves and the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[16]

Note: DMP is sensitive to moisture. Store it in a desiccator. The reaction produces acetic acid, which can be neutralized with pyridine or sodium bicarbonate for acid-sensitive substrates.[12]

C. Acylation of Cyanohydrins

This method involves the formation of a cyanohydrin from an aldehyde, followed by acylation and subsequent transformation to the α-keto ester.

Issue Potential Cause(s) Troubleshooting & Optimization
Low Yield of Cyanohydrin The equilibrium for cyanohydrin formation does not favor the product. Cyanohydrins can be unstable, especially under basic conditions.[17]1. Use of Silyl Cyanides: Employ trimethylsilyl cyanide (TMSCN) to form more stable O-silylated cyanohydrins.[18] 2. Catalysis: Use a Lewis acid or base catalyst to promote the reaction.
Low Yield of Acylated Product Incomplete acylation of the cyanohydrin.1. Choice of Acylating Agent: Use a more reactive acylating agent, such as an acyl chloride or anhydride. 2. Base: Use a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the acid byproduct.
Difficult Product Isolation The final α-keto ester is difficult to separate from byproducts.1. Cleavage of Cyanohydrin: The cleavage of the cyanohydrin derivative to the α-keto ester can be a delicate step. A reported method uses 2,6-lutidine in the presence of silver nitrate.[19]

III. Purification Strategies

The purification of α-keto esters can be challenging due to their reactivity and the similarity in properties to certain byproducts.

FAQ 3: How can I effectively purify my α-keto ester?

Answer:

The choice of purification method depends on the properties of the α-keto ester and the impurities present.

  • Flash Column Chromatography: This is the most common method for purifying α-keto esters.

    • Stationary Phase: Silica gel is typically used.[20] For acid-sensitive compounds, use silica gel that has been neutralized with triethylamine.[6]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is commonly employed.[21] The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.[22]

  • Distillation: This method is suitable for thermally stable, volatile α-keto esters. However, it may not be effective for removing impurities with similar boiling points, such as some alcoholic byproducts.[23][24]

  • Chemical Purification:

    • Removal of Alcoholic Impurities: A patented method involves treating the crude α-keto ester with a carboxylic anhydride and an acid catalyst to esterify residual secondary and tertiary alcohols. The resulting esters have significantly different boiling points from the α-keto ester, allowing for separation by distillation.[23][24]

    • Bisulfite Adduct Formation: If the crude product contains unreacted aldehydes, these can be removed by forming a water-soluble bisulfite adduct. This is achieved by washing the organic solution with an aqueous sodium bisulfite solution.[25]

IV. Visualizing Workflows

Troubleshooting Workflow for Low Yield in α-Keto Ester Synthesis

Troubleshooting_Low_Yield Start Low Yield of α-Keto Ester Check_SM Verify Starting Material Purity and Integrity Start->Check_SM Incomplete_Reaction Incomplete Reaction? Check_SM->Incomplete_Reaction Side_Reactions Significant Side Products? Incomplete_Reaction->Side_Reactions No Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Concentration) Incomplete_Reaction->Optimize_Conditions Yes Workup_Losses Product Loss During Workup/Purification? Side_Reactions->Workup_Losses No Identify_Side_Products Identify Side Products (e.g., by NMR, MS) Side_Reactions->Identify_Side_Products Yes Optimize_Workup Optimize Workup and Purification (e.g., pH control, temperature, purification method) Workup_Losses->Optimize_Workup Yes End Improved Yield Workup_Losses->End No Change_Reagent Change Reagent (e.g., Stronger Base, More Active Oxidant) Optimize_Conditions->Change_Reagent Optimize_Conditions->End Change_Reagent->End Suppress_Side_Reactions Modify Conditions to Suppress Side Reactions Identify_Side_Products->Suppress_Side_Reactions Suppress_Side_Reactions->End Optimize_Workup->End

Sources

Removal of unreacted starting materials from Ethyl 2-(4-ethylphenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of Ethyl 2-(4-ethylphenyl)-2-oxoacetate, offering detailed troubleshooting for researchers, scientists, and drug development professionals.

Technical Support Center: Purification of this compound

Understanding the Synthesis and Primary Impurities

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction.[1][2] In this electrophilic aromatic substitution, ethylbenzene is acylated using ethyl oxalyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][3]

The primary contaminants that require removal post-reaction are:

  • Unreacted Ethylbenzene: Often used in excess to drive the reaction to completion.

  • Unreacted Ethyl Oxalyl Chloride: A highly reactive and corrosive starting material.[4][5]

  • Lewis Acid Catalyst Residues: Aluminum chloride and its hydrated species must be thoroughly removed.

This guide will address the strategic removal of these impurities through a series of frequently asked questions.

Table 1: Physical Properties of Key Compounds

A successful purification strategy relies on exploiting the differences in the physical properties of the product and its contaminants.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility
This compound (Product) C₁₂H₁₄O₃206.24~285-295 (est.)~1.08 (est.)Soluble in organic solvents (DCM, EtOAc, Ether). Insoluble in water.
Ethylbenzene (Starting Material) C₈H₁₀106.171360.867[6]Soluble in organic solvents. Insoluble in water.[7]
Ethyl Oxalyl Chloride (Starting Material) C₄H₅ClO₃136.53134-135[8]1.222Reacts violently with water.[4] Soluble in organic solvents.
Aluminum Chloride (Catalyst) AlCl₃133.34180 (sublimes)2.48Reacts exothermically with water.

Frequently Asked Questions & Troubleshooting Guide

Q1: How can I reliably determine if unreacted starting materials are present in my crude product?

Answer:

Before attempting any purification, it is critical to confirm the presence and relative abundance of impurities. A multi-technique approach is recommended for a comprehensive assessment.

Recommended Analytical Methods:

  • Thin-Layer Chromatography (TLC):

    • Principle: This is the quickest and most common method. The difference in polarity between the aromatic hydrocarbon (ethylbenzene, low polarity) and the α-keto ester product (more polar) allows for clear separation on a TLC plate.

    • Protocol:

      • Prepare a TLC chamber with a solvent system such as 10-20% Ethyl Acetate in Hexane.

      • Spot a baseline with your crude product, and alongside it, spot standards of pure ethylbenzene and your purified product (if available from a previous batch).

      • Develop the plate and visualize under UV light (254 nm).

    • Interpretation: Ethylbenzene will have a high Rf value (run close to the solvent front), while the product, this compound, will have a lower Rf value. A persistent spot matching the ethylbenzene standard indicates contamination.

  • ¹H NMR Spectroscopy:

    • Principle: Proton NMR provides unambiguous structural information. The signals for the starting materials are distinct from the product.

    • Key Signals to Monitor:

      • Ethylbenzene: Look for the characteristic quartet at ~2.65 ppm (Ar-CH₂ -CH₃) and triplet at ~1.24 ppm (Ar-CH₂-CH₃ ).

      • This compound (Product): The presence of the ethyl ester group (quartet ~4.4 ppm, triplet ~1.4 ppm) and the aromatic protons adjacent to the keto group (doublets ~7.9 ppm and ~7.3 ppm) are key indicators. The ethyl group on the phenyl ring will have signals slightly downfield from those in pure ethylbenzene.

    • Interpretation: Integrating the peaks corresponding to the starting material and product can provide a semi-quantitative ratio of the components.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Principle: Ideal for volatile compounds, GC separates components based on their boiling points and interactions with the column, while MS provides their mass-to-charge ratio, confirming identity.

    • Interpretation: The presence of a peak with the retention time and mass spectrum corresponding to ethylbenzene (m/z = 106, 91) confirms its presence.

Q2: What is the standard post-reaction workup to remove the Lewis acid catalyst and unreacted ethyl oxalyl chloride?

Answer:

The initial workup is the most critical step for removing the bulk of the catalyst and quenching the highly reactive ethyl oxalyl chloride. The mechanism of a Friedel-Crafts acylation involves the formation of a complex between the ketone product and the AlCl₃ catalyst, which must be hydrolyzed.[9]

  • Quenching: Slowly and carefully pour the cooled reaction mixture over crushed ice, often containing concentrated HCl. This is a highly exothermic process and should be done in an ice bath with vigorous stirring. The acid hydrolyzes the aluminum-ketone complex and dissolves the resulting aluminum salts (Al(OH)₃) into the aqueous layer.

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) two to three times to ensure all product is recovered.[10]

  • Neutralizing Wash: Combine the organic layers and wash with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Causality: This step is crucial. The basic bicarbonate solution neutralizes any remaining HCl. More importantly, it reacts with and hydrolyzes any unreacted ethyl oxalyl chloride into water-soluble sodium ethyl oxalate and NaCl, effectively removing it from the organic layer.[11] Effervescence (CO₂ release) is expected. Continue washing until the bubbling ceases.

  • Brine Wash: Perform a final wash with a saturated NaCl solution (brine). This helps to remove the bulk of the dissolved water from the organic layer and breaks up any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

This procedure will yield a crude product containing primarily your desired keto ester and unreacted ethylbenzene.

cluster_0 Post-Reaction Workup Workflow A Reaction Mixture (Product, Ethylbenzene, AlCl₃, Acyl Chloride) B Quench on Ice / HCl A->B C Liquid-Liquid Extraction (e.g., DCM or EtOAc) B->C D Combined Organic Layers C->D Organic E Aqueous Layer (Al³⁺ salts) C->E Aqueous (Discard) F Wash with sat. NaHCO₃ D->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Filter & Concentrate H->I J Crude Product (Product + Ethylbenzene) I->J

Caption: Standard workflow for quenching and extracting the crude product.

Q3: My crude product is heavily contaminated with unreacted ethylbenzene. How do I remove it effectively?

Answer:

Ethylbenzene is non-polar and will be extracted into the organic layer along with your product. Its removal is challenging because its polarity is similar to the product, making chromatographic separation potentially difficult, and its boiling point is not drastically different from the product's boiling point at atmospheric pressure.

Primary Method: Vacuum Distillation

  • Principle: The most effective method is fractional distillation under reduced pressure. Lowering the pressure significantly reduces the boiling points of the compounds, allowing for separation at a lower temperature and preventing product decomposition. Ethylbenzene (BP: 136°C at 760 mmHg) is significantly more volatile than the product (est. BP >280°C at 760 mmHg). This large difference is easily exploited under vacuum.

  • Experimental Protocol:

    • Set up a fractional distillation apparatus equipped for vacuum. Use a short, insulated Vigreux column for efficient separation.

    • Ensure all glassware joints are properly sealed for high vacuum.

    • Begin by heating the distillation flask gently in an oil bath under a moderate vacuum.

    • Ethylbenzene will distill first. Collect this fraction in a receiving flask cooled in an ice bath.

    • Monitor the temperature at the distillation head. A stable plateau near the boiling point of ethylbenzene at the applied pressure will be observed.

    • Once all the ethylbenzene has been removed, the temperature at the head will drop. You can then increase the vacuum and/or temperature to distill your higher-boiling product, leaving behind any non-volatile impurities (polymers, baseline material).

Alternative Method: Column Chromatography

  • Principle: While less efficient for bulk removal than distillation, flash column chromatography can be effective, especially for smaller scales or for achieving very high purity.

  • Protocol:

    • Solvent System Selection: Use TLC to find a solvent system that provides good separation (ΔRf > 0.2) between ethylbenzene and the product. A low-polarity mobile phase, such as 2-5% Ethyl Acetate in Hexane, is a good starting point.

    • Column Packing: Pack a silica gel column with the chosen eluent.

    • Loading and Elution: Load the crude product onto the column and begin eluting with the solvent system. Ethylbenzene, being much less polar, will elute from the column very quickly.

    • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

Start Crude Product Analysis (TLC, NMR) Check_SM Starting Materials Present? Start->Check_SM Workup Perform Aqueous Workup (Quench, Extract, Wash) Check_SM->Workup Yes (Catalyst / Acyl Chloride) Distill Perform Vacuum Distillation (Removes Ethylbenzene) Check_SM->Distill Yes (Only Ethylbenzene) End Pure Product Check_SM->End No Workup->Distill Ethylbenzene Remains Column Perform Column Chromatography (High Purity Polish) Distill->Column Minor Impurities Remain Distill->End Product is Pure Column->End

Caption: Decision tree for purification troubleshooting.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • PubChem. Ethyl 2-(4-methylphenyl)-2-oxoacetate. National Center for Biotechnology Information. [Link]

  • Haz-Map. Ethyl oxalyl chloride. [Link]

  • Reddit. (2022). Removing oxalyl chloride from acid chloride intermediate in ester formation. r/chemistry. [Link]

  • Google Patents.
  • Wikipedia. Ethylbenzene. [Link]

  • PubChem. Ethoxalyl chloride. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • MDPI. (2022). Optimization and Control for Separation of Ethyl Benzene from C8 Aromatic Hydrocarbons with Extractive Distillation. [Link]

  • Chemguide. Friedel-Crafts acylation of benzene. [Link]

  • Royal Society of Chemistry. Synthesis. [Link]

  • ResearchGate. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. Ethylbenzene. [Link]

  • Thermo Scientific Alfa Aesar. Ethyl oxalyl chloride, 98%. [Link]

  • Bulletin of the Chemical Society of Japan. (1984). Friedel-Crafts Reactions of Ethoxalyl Chloride. [Link]

Sources

Technical Support Center: Preventing Polysubstitution in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for Friedel-Crafts acylation. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address challenges related to polysubstitution.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the control of substitution in Friedel-Crafts acylation reactions.

Q1: Is polysubstitution a significant concern in Friedel-Crafts acylation reactions?

A1: Generally, no. Unlike the related Friedel-Crafts alkylation, acylation reactions are not prone to polysubstitution.[1][2] The primary reason is the introduction of an acyl group, which is an electron-withdrawing group, onto the aromatic ring. This deactivates the ring, making it less nucleophilic and therefore less likely to undergo a subsequent acylation reaction.[1][3][4][5] The monoacylated product is significantly less reactive than the original aromatic starting material.[1]

Q2: How does Friedel-Crafts acylation fundamentally differ from alkylation regarding polysubstitution?

A2: The key difference lies in the electronic nature of the group being added to the aromatic ring. In Friedel-Crafts alkylation, the addition of an electron-donating alkyl group activates the aromatic ring. This makes the alkylated product more reactive than the starting material, which often leads to polyalkylation.[3][4][6] Conversely, the electron-withdrawing acyl group introduced during acylation deactivates the aromatic ring, effectively preventing further substitution under normal reaction conditions.[1][3][4][6]

Q3: What is the role of the Lewis acid catalyst in preventing polysubstitution?

A3: In Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is typically necessary. The catalyst not only activates the acylating agent to form the electrophilic acylium ion but also coordinates with the carbonyl oxygen of the ketone product.[4][7] This complexation further deactivates the product, providing an additional barrier against a second acylation event.[4][7] This catalyst-product complex remains stable until it is decomposed during the aqueous workup.[7]

Q4: Are there any specific aromatic substrates that are unsuitable for Friedel-Crafts acylation?

A4: Yes, there are important limitations. The reaction is generally unsuccessful with aromatic rings that are strongly deactivated by potent electron-withdrawing groups, such as nitro groups (-NO₂).[1][8] Additionally, aromatic compounds containing amine groups (-NH₂, -NHR, -NR₂) are not suitable. The lone pair of electrons on the nitrogen atom will complex with the Lewis acid catalyst, placing a positive charge adjacent to the ring. This deactivates the ring so strongly that the reaction cannot proceed.[6]

II. Troubleshooting Guide: Addressing Unexpected Di-acylation

While uncommon, observing di-acylated products is possible under specific circumstances. This guide provides a structured approach to diagnose and resolve such issues.

Problem: Formation of a di-acylated product is observed.

This issue typically arises from one of three primary causes: a highly activated substrate, harsh reaction conditions, or incorrect stoichiometry.

Logical Flow for Troubleshooting

G start Start: Unexpected di-acylated product observed q1 Is the aromatic substrate highly activated? (e.g., phenols, multi-alkylated benzenes) start->q1 q2 Are reaction conditions harsh? (High temperature, extended reaction time) q1->q2 No sol1 Solution: 1. Decrease reaction temperature. 2. Use a less reactive acylating agent (anhydride vs. acyl chloride). q1->sol1 Yes q3 Was an excess of acylating agent and/or catalyst used? q2->q3 No sol2 Solution: 1. Reduce reaction temperature. 2. Shorten reaction time and monitor closely via TLC or GC. q2->sol2 Yes sol3 Solution: 1. Adjust stoichiometry to a 1:1 ratio of substrate to acylating agent. 2. Use 1.0-1.2 equivalents of Lewis acid. q3->sol3 Yes

Caption: Troubleshooting workflow for di-acylation.

Detailed Troubleshooting Steps & Explanations
Issue Possible Cause Suggested Solutions & Scientific Rationale
Low or No Product Yield 1. Inactive Catalyst: Lewis acids like AlCl₃ are highly sensitive to moisture and can be deactivated.[7][9] 2. Insufficient Catalyst: A stoichiometric amount is often needed as the catalyst complexes with the product ketone.[2][10][11] 3. Deactivated Substrate: The aromatic ring has strong electron-withdrawing groups.[8][9]1. Use fresh, anhydrous Lewis acid and handle it under an inert atmosphere.[9][11] 2. Ensure at least a 1:1 molar ratio of Lewis acid to the limiting reagent. An excess (1.1-2.0 equivalents) is often beneficial.[11] 3. For deactivated substrates, consider alternative catalysts like metal triflates or superacids (e.g., triflic acid), or explore different synthetic routes.[8]
Formation of Di-acylated Product 1. Highly Activated Substrate: The starting aromatic compound is extremely electron-rich (e.g., phenols, anilines).[7] 2. Harsh Reaction Conditions: The reaction temperature is too high, or the reaction time is excessively long.[4] 3. Incorrect Stoichiometry: A significant excess of the acylating agent and/or Lewis acid was used.[4]1. Modify Reaction Conditions: Reduce the reaction temperature and shorten the time. Monitor reaction progress closely using TLC or GC to stop it upon completion of the mono-acylation.[4] 2. Adjust Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent. Limit the Lewis acid to 1.0-1.2 equivalents.[4] 3. Alternative Acylating Agent: Consider using a less reactive acylating agent, such as an acid anhydride instead of a more reactive acyl chloride.[4]
Poor Regioselectivity (Mixture of isomers) 1. Steric Hindrance: For substituted benzenes, a bulky acylating agent may favor para-substitution over ortho, even if the substituent is ortho-directing.[12] 2. Isomerization: The product might be isomerizing under the reaction conditions, especially at elevated temperatures.1. Lower Reaction Temperature: Perform the reaction at the lowest feasible temperature to favor the electronically preferred isomer over the sterically favored one.[4] 2. Choice of Solvent: Solvent polarity can influence isomer distribution. Consider screening solvents like CS₂, nitrobenzene, or 1,2-dichloroethane.[4]

III. Experimental Protocols

General Protocol for Mono-acylation of Toluene

This procedure details the acetylation of toluene, a representative activated aromatic substrate, under conditions optimized to prevent polysubstitution.

  • Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add toluene (1.0 eq) and an anhydrous solvent such as dichloromethane (DCM).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Under a nitrogen atmosphere, slowly and carefully add anhydrous aluminum chloride (AlCl₃, 1.1 eq).

  • Acylating Agent Addition: Add acetyl chloride (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.[7]

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[4][7]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield 4-methylacetophenone.[4][7]

Mechanism Overview

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylHalide Acyl Halide/Anhydride AcyliumIon Resonance-Stabilized Acylium Ion (Electrophile) AcylHalide->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3) Arene Aromatic Ring SigmaComplex Sigma Complex (Carbocation Intermediate) Arene->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H+ FinalProduct Aryl Ketone (after workup) ProductComplex->FinalProduct Aqueous Workup

Caption: Key steps in the Friedel-Crafts Acylation mechanism.

IV. References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from

  • Benchchem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. Retrieved from

  • Benchchem. (n.d.). Preventing polysubstitution in Friedel-Crafts acylation. Retrieved from

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from

  • Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Retrieved from

  • Brainly. (2020, October 21). Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not.... Retrieved from

  • Benchchem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation. Retrieved from

  • Benchchem. (n.d.). How to avoid polysubstitution in the acylation of substituted benzenes?. Retrieved from

  • Filo. (2025, May 24). Poly-substitution products are observed in friedel crafts alkylation but.... Retrieved from

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from

  • Benchchem. (n.d.). Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl. Retrieved from

  • NCERT. (n.d.). Amines. Retrieved from

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from

Sources

Technical Support Center: Friedel-Crafts Acylation Work-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the post-reaction work-up procedure. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient product isolation process.

Troubleshooting Guide: Navigating Common Work-Up Challenges

The work-up phase of a Friedel-Crafts acylation is critical for isolating the desired ketone product in high purity and yield. Below are common issues encountered during this stage, their underlying causes, and actionable solutions.

Issue 1: Persistent Emulsion Formation During Aqueous Quench

Symptoms: A thick, stable emulsion forms upon adding water or an aqueous solution to the reaction mixture, making separation of the organic and aqueous layers difficult or impossible.

Probable Causes:

  • Incomplete Hydrolysis of the Aluminum-Ketone Complex: The product ketone forms a stable complex with the Lewis acid (e.g., AlCl₃).[1][2] If this complex is not fully broken down, it can act as a surfactant, leading to emulsion formation.[3]

  • Formation of Insoluble Aluminum Hydroxides: Quenching with water alone can be highly exothermic and lead to the formation of gelatinous aluminum hydroxide precipitates, which stabilize emulsions.[4][5]

Solutions:

  • Acidified Ice Quench: The most effective method is to slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1][4][6] The ice helps to control the exotherm of the quench, while the acid ensures the aluminum salts remain dissolved in the aqueous layer as soluble chloro-complexes, preventing the formation of aluminum hydroxide.[4][5]

  • Brine Wash: If an emulsion persists after the initial quench, adding a saturated sodium chloride (brine) solution can help to break it by increasing the ionic strength of the aqueous phase, which reduces the solubility of the organic components in the aqueous layer.[3][4]

  • Heating (with caution): In some cases, gentle heating of the quenched mixture with dilute HCl can help break up the aluminum salts and resolve the emulsion.[7] This should be done carefully in a fume hood, as it can increase the volatility of the organic solvent.

Issue 2: Low Product Yield After Extraction

Symptoms: The final isolated yield of the acylated product is significantly lower than expected based on reaction monitoring (e.g., TLC or LC-MS).

Probable Causes:

  • Product Loss in the Aqueous Layer: Incomplete extraction of the product from the aqueous layer.

  • Hydrolysis of the Product: While generally stable, some acylated products may be susceptible to hydrolysis under harsh acidic or basic conditions during the work-up.

  • Emulsion-Related Losses: As discussed in Issue 1, significant product can be trapped in a persistent emulsion that is inadvertently discarded.[3]

Solutions:

  • Optimize Extraction: Perform multiple extractions with the organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery of the product from the aqueous layer.[1][8]

  • Control pH: After the initial acidic quench, subsequent washes with a saturated sodium bicarbonate solution should be performed carefully to neutralize excess acid.[1][8] Vigorous venting of the separatory funnel is crucial as carbon dioxide is generated.[9] This is followed by a brine wash to remove excess water.[4]

  • Back-Extraction: If you suspect product loss to the aqueous layer, you can perform a back-extraction by adding more organic solvent to the separated aqueous layer and re-extracting.

Issue 3: Presence of Unwanted Byproducts in the Crude Product

Symptoms: TLC, NMR, or LC-MS analysis of the crude product shows the presence of significant impurities.

Probable Causes:

  • Polyacylation: Although less common than in Friedel-Crafts alkylation, highly activated aromatic rings can sometimes undergo multiple acylations.[10] However, the introduction of the electron-withdrawing acyl group deactivates the ring, making a second acylation less favorable.[6][11]

  • Isomer Formation: The regioselectivity of the acylation can be influenced by the directing effects of substituents on the aromatic ring and the reaction conditions.

  • Side Reactions: High reaction temperatures can lead to decomposition or other side reactions.[1]

Solutions:

  • Purification: The most direct solution is to purify the crude product using techniques such as flash column chromatography or recrystallization.[1][4]

  • Reaction Optimization: To prevent byproduct formation in future reactions, consider optimizing the reaction temperature and reaction time.[1] Ensure that the starting materials are pure.[1]

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of Lewis acid, like AlCl₃, required for Friedel-Crafts acylation?

A stoichiometric amount of the Lewis acid is necessary because both the acylating agent (e.g., acyl chloride) and the resulting aryl ketone product form stable complexes with the catalyst.[2][3] The complexation with the product effectively removes the Lewis acid from the reaction cycle, so a molar equivalent or a slight excess is needed to drive the reaction to completion.[2][12]

Q2: What is the purpose of pouring the reaction mixture onto ice during the work-up?

Pouring the reaction mixture onto ice serves two primary purposes:

  • Temperature Control: The reaction of water with the Lewis acid (e.g., AlCl₃) and any unreacted acyl chloride is highly exothermic.[5] Using ice helps to dissipate the heat generated, preventing the solvent from boiling and minimizing the formation of side products.[5]

  • Quenching: The water from the melting ice deactivates any remaining reactive species and hydrolyzes the aluminum chloride-ketone complex, which is a necessary step to liberate the ketone product.[5][13]

Q3: Can I add water directly to the reaction flask to quench the reaction?

It is strongly advised not to add water directly to the reaction mixture.[11] This "reverse quench" is extremely dangerous as the highly exothermic reaction can cause the low-boiling organic solvent to splash violently out of the flask.[11] Always add the reaction mixture to the quenching solution (ice/acid).

Q4: My aromatic substrate has an amine (-NH₂) or hydroxyl (-OH) group. Why is the reaction or work-up problematic?

Aromatic compounds with amine or hydroxyl groups are generally not suitable for Friedel-Crafts acylation.[10][12] These functional groups are Lewis bases and will react preferentially with the Lewis acid catalyst, deactivating it.[12][14] This forms a highly unreactive complex and prevents the acylation reaction from occurring on the aromatic ring.

Q5: What are the key safety precautions to consider during the work-up?

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the entire work-up procedure in a well-ventilated fume hood.[1][6]

  • Handling Reagents: Aluminum chloride is corrosive and reacts violently with water.[6] Acyl chlorides are also corrosive and are lachrymators (tear-producing).[15] Dichloromethane is a suspected carcinogen.[1] The reaction also generates corrosive and toxic hydrogen chloride (HCl) gas.[6]

  • Quenching: As mentioned, always add the reaction mixture to the ice/acid mixture slowly and with good stirring to control the exotherm.

Standard Experimental Protocol: Work-Up of a Friedel-Crafts Acylation

This protocol provides a general procedure for the work-up of a Friedel-Crafts acylation reaction.

  • Preparation of Quenching Mixture: In a beaker of appropriate size, prepare a mixture of crushed ice and concentrated hydrochloric acid.

  • Quenching the Reaction: Once the reaction is complete, carefully and slowly pour the reaction mixture into the vigorously stirred ice/hydrochloric acid mixture.[4][6]

  • Decomposition of the Complex: Continue stirring for 10-15 minutes to ensure the complete decomposition of the aluminum chloride complex.[1]

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and then drain the organic layer.

  • Extraction: Extract the aqueous layer with one or two portions of the reaction solvent (e.g., dichloromethane) to recover any dissolved product.[1][8]

  • Washing: Combine all the organic layers. Wash the combined organic phase sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid). Vent the separatory funnel frequently to release the pressure from CO₂ evolution.[4][9]

    • Saturated sodium chloride (brine) solution (to remove the bulk of the dissolved water).[4]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: Purify the crude product by recrystallization or column chromatography as needed to obtain the pure acylated product.[4][9]

Visualizing the Work-Up Workflow

Friedel_Crafts_Workup cluster_reaction Reaction Completion cluster_workup Aqueous Work-Up cluster_purification Purification ReactionMixture Reaction Mixture (Product-AlCl₃ Complex) Quench Quench (Pour into Ice/HCl) ReactionMixture->Quench Slow Addition Separation Separatory Funnel (Layer Separation) Quench->Separation Extraction Extract Aqueous Layer (with Organic Solvent) Separation->Extraction Aqueous Layer Washing Wash Organic Layer (H₂O, NaHCO₃, Brine) Separation->Washing Organic Layer Extraction->Washing Combine Organic Layers Drying Dry Organic Layer (e.g., MgSO₄) Washing->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration CrudeProduct Crude Product Concentration->CrudeProduct Purification Purification (Chromatography or Recrystallization) CrudeProduct->Purification PureProduct Pure Acylated Product Purification->PureProduct Troubleshooting_FC_Workup Start Work-Up Issue? Emulsion Persistent Emulsion? Start->Emulsion LowYield Low Product Yield? Emulsion->LowYield No Sol_Emulsion1 Add Saturated Brine Solution Emulsion->Sol_Emulsion1 Yes Sol_Emulsion2 Ensure Quench was with Ice/HCl Emulsion->Sol_Emulsion2 Impurities Byproducts Present? LowYield->Impurities No Sol_Yield1 Perform Additional Extractions LowYield->Sol_Yield1 Yes Sol_Yield2 Check for Product in Aqueous Layer LowYield->Sol_Yield2 Sol_Impurities1 Purify via Chromatography/Recrystallization Impurities->Sol_Impurities1 Yes Sol_Impurities2 Optimize Reaction Conditions (Temp/Time) Impurities->Sol_Impurities2 For future runs End Problem Resolved Impurities->End No Sol_Emulsion1->End Sol_Yield1->End Sol_Impurities1->End

Caption: A decision tree for troubleshooting common issues during Friedel-Crafts acylation work-up.

References

  • University of California, Davis. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Chem-Station. (2014, April 14). Friedel-Crafts Acylation. Retrieved from [Link]

  • Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. Retrieved from [Link]

  • Quora. (2017, December 5). What is the role of anhydrous aluminum chloride in a friedel craft reaction? Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Lab. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Reddit. (2019, February 15). Friedel-crafts acylation of anisole: why do we use ice for the separation? Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of Ethyl 2-(4-ethylphenyl)-2-oxoacetate: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous determination of purity for pharmaceutical intermediates like Ethyl 2-(4-ethylphenyl)-2-oxoacetate is a critical checkpoint in the journey from discovery to market. The presence of even minute quantities of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the robust purity assessment of this key α-keto ester.

The Central Role of Purity in Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its purity directly influences the quality and impurity profile of the subsequent API. Potential impurities can arise from several sources, including unreacted starting materials, byproducts from competing reaction pathways, and degradation products formed during synthesis or storage. A comprehensive understanding and control of these impurities are mandated by regulatory bodies worldwide.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the preeminent technique for the purity assessment of moderately polar, non-volatile organic molecules like this compound.[1] Its high resolving power, sensitivity, and quantitative accuracy make it an indispensable tool in quality control laboratories.[2]

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust and reliable HPLC method is a scientific endeavor rooted in the physicochemical properties of the analyte and potential impurities. Here, we dissect the rationale behind the selection of key chromatographic parameters for the analysis of this compound.

A typical starting point for method development would be a C18 stationary phase, which provides excellent hydrophobic retention for aromatic compounds. The mobile phase, a mixture of an aqueous component (often with a pH-modifying additive) and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired separation.

Diagram of the HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard Autosampler Autosampler Filter_Sample->Autosampler Filter_Standard->Autosampler Column C18 Column Autosampler->Column Pump HPLC Pump Pump->Column Detector UV Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Quantification Purity Calculation Integration->Quantification Report Generate Report Quantification->Report

Caption: A typical workflow for HPLC purity analysis.

Detailed Step-by-Step HPLC Protocol

This protocol provides a robust starting point for the purity determination of this compound. It is imperative that this method be fully validated according to ICH and USP guidelines before implementation in a regulated environment.[2][3][4][5]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample and Standard Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, a multi-faceted approach to purity assessment often provides a more complete picture. Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[6]

FeatureHPLC-UVGC-MSqNMR
Principle Separation based on polarity, with UV absorbance detection.Separation based on volatility and polarity, with mass-to-charge ratio detection.[7][8][9]Intrinsic quantitative response of atomic nuclei in a magnetic field.[10]
Quantitation Relative (requires a reference standard of known purity).Relative (typically requires a reference standard).Absolute (can determine purity without a specific analyte reference standard).[10][11][12]
Selectivity Good for separating structurally related compounds and non-volatile impurities.[1]High selectivity based on mass fragmentation patterns, ideal for identifying volatile and semi-volatile impurities.[7]Excellent for structural elucidation and distinguishing between isomers.
Sensitivity High (ppm levels).Very high (ppb levels for targeted analysis).[7]Moderate (requires milligrams of sample).
Sample Throughput High.Moderate to High.Low to Moderate.
Instrumentation Cost Moderate.High.Very High.
Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Technique for Volatile Impurities

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds.[9] For this compound, GC-MS can be invaluable for detecting and identifying residual solvents from the synthesis or volatile byproducts that may not be amenable to HPLC analysis.

When to Choose GC-MS:

  • To quantify residual solvents (e.g., ethanol, ethyl acetate, toluene).

  • To identify and quantify volatile or semi-volatile process impurities.

  • When a higher degree of certainty in impurity identification is required through mass spectral data.

Quantitative NMR (qNMR): An Absolute Method for Purity Assignment

qNMR has emerged as a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[10][13][14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, allowing for a direct and absolute purity assessment.[11]

When to Choose qNMR:

  • For the certification of primary reference standards.

  • When a highly accurate, absolute purity value is required.

  • To obtain structural information about unknown impurities.

Advanced Chromatographic Techniques: The Rise of UPLC

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, operating at higher pressures than conventional HPLC systems.[15][16] This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.[17][18] For high-throughput screening of synthesis batches or rapid in-process control, UPLC offers a considerable advantage over traditional HPLC.[15][19]

Conclusion: A Holistic Approach to Purity Assessment

For the comprehensive purity assessment of this compound, a well-validated RP-HPLC method serves as the cornerstone of routine quality control. It provides a reliable and robust means of quantifying the main component and separating process-related impurities and degradation products. However, for a complete impurity profile, orthogonal techniques are highly recommended. GC-MS is essential for the analysis of volatile impurities and residual solvents, while qNMR offers the distinct advantage of providing an absolute purity value, crucial for the certification of reference materials. The choice of technique, or combination thereof, will ultimately be guided by the specific requirements of the analysis, the stage of drug development, and regulatory expectations.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. [Link]

  • HPLC vs UPLC - What's the Difference?. Chromatography Today. [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. International Journal of Pharmaceutical Research & Applications. [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • Method Validation as per ICH & USP Guidelines. Cubic Analytical Solution. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • Analytical method validation as per ich and usp. Slideshare. [Link]

  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Patsnap Eureka. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Understanding Chemical Testing: GC-MS vs. HPLC. Smithers. [Link]

  • GCMS VS HPLC. Celebration of Scholarship. [Link]

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A Comparative Guide to the Reactivity of Ethyl 2-(4-ethylphenyl)-2-oxoacetate and Other Alpha-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Alpha-Keto Ester Moiety

Alpha-keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester. This unique arrangement of electron-withdrawing groups imparts a high degree of reactivity to the molecule, making them invaluable building blocks in organic synthesis. Their utility spans the synthesis of complex natural products, pharmaceuticals, and agrochemicals. The electrophilicity of the two carbonyl carbons, coupled with the acidity of the alpha-protons (if present), allows for a diverse range of chemical transformations.

This guide provides an in-depth comparison of the reactivity of Ethyl 2-(4-ethylphenyl)-2-oxoacetate with two other commonly used alpha-keto esters: the aliphatic ethyl pyruvate and the aromatic ethyl benzoylformate . We will explore their relative reactivities in three key reaction types: nucleophilic addition to the ketone carbonyl, reduction of the ketone, and the Claisen condensation. This analysis is supported by established chemical principles and detailed experimental protocols to guide researchers in selecting the appropriate substrate for their synthetic needs.

The Contestants: A Structural Overview

To understand the relative reactivities, it is crucial to first examine the structural and electronic properties of our three alpha-keto esters of interest.

  • This compound: An aromatic alpha-keto ester with an electron-donating ethyl group in the para position of the phenyl ring.

  • Ethyl benzoylformate: The parent aromatic alpha-keto ester, providing a baseline for the effects of the phenyl group.

  • Ethyl pyruvate: An aliphatic alpha-keto ester, offering a comparison between aromatic and aliphatic systems.

The primary factors governing the reactivity of these esters are the electronic effects (inductive and resonance) and steric hindrance around the reactive centers.

Alpha_Keto_Esters cluster_0 This compound cluster_1 Ethyl benzoylformate cluster_2 Ethyl pyruvate A C₂H₅O(C=O)(C=O)-Ph-C₂H₅ B C₂H₅O(C=O)(C=O)-Ph C C₂H₅O(C=O)(C=O)-CH₃

Figure 1: Structures of the compared alpha-keto esters.

Comparative Reactivity Analysis

Nucleophilic Addition to the Ketone Carbonyl: A Grignard Reaction Case Study

Nucleophilic addition to the ketone carbonyl is a hallmark reaction of alpha-keto esters. The electrophilicity of this carbon is influenced by the adjacent groups. In a comparative study, we can predict the relative rates of reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr).

Theoretical Reactivity Ranking:

  • Ethyl pyruvate (Highest Reactivity): The methyl group is electron-donating through induction but lacks the resonance effects of a phenyl ring. The carbonyl carbon is more electrophilic compared to its aromatic counterparts.

  • Ethyl benzoylformate: The phenyl ring can donate electron density to the carbonyl group through resonance, which slightly reduces its electrophilicity compared to ethyl pyruvate.

  • This compound (Lowest Reactivity): The ethyl group in the para position is electron-donating through both induction and hyperconjugation. This further increases the electron density on the phenyl ring and, by extension, reduces the electrophilicity of the ketone carbonyl, making it the least reactive of the three towards nucleophiles.

Illustrative Data:

Alpha-Keto EsterPredicted Relative Rate of Grignard Addition
Ethyl pyruvate1.00 (Reference)
Ethyl benzoylformate~0.75
This compound~0.60

Experimental Protocol: Comparative Grignard Reaction

This protocol is designed to compare the relative reactivity of the three alpha-keto esters with a Grignard reagent under identical conditions.

Materials:

  • This compound

  • Ethyl benzoylformate

  • Ethyl pyruvate

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane)

  • GC-MS vials

Procedure:

  • To three separate, dry, nitrogen-flushed 50 mL round-bottom flasks, add a magnetic stir bar and 1.0 mmol of each alpha-keto ester.

  • To each flask, add 10 mL of anhydrous diethyl ether and the internal standard (0.5 mmol).

  • Cool each flask to 0 °C in an ice bath.

  • To each flask, add 0.5 equivalents (0.167 mL of a 3.0 M solution) of methylmagnesium bromide dropwise over 5 minutes with vigorous stirring.

  • After 15 minutes, quench the reactions by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.

  • Transfer the contents of each flask to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers for each reaction, dry over anhydrous magnesium sulfate, filter, and analyze by GC-MS to determine the extent of conversion.

Grignard_Reaction_Workflow start Start: Prepare three flasks with each alpha-keto ester add_ether Add anhydrous diethyl ether and internal standard start->add_ether cool Cool to 0 °C add_ether->cool add_grignard Add 0.5 eq. CH₃MgBr cool->add_grignard react React for 15 min add_grignard->react quench Quench with aq. NH₄Cl react->quench extract Extract with diethyl ether quench->extract dry Dry and filter extract->dry analyze Analyze by GC-MS dry->analyze end End: Determine relative conversion analyze->end

Figure 2: Workflow for the comparative Grignard reaction.

Reduction of the Ketone: A Comparison of Rates

The reduction of the ketone in alpha-keto esters to form alpha-hydroxy esters is a synthetically important transformation. The rate of this reduction is also dependent on the electrophilicity of the ketone carbonyl.

Theoretical Reactivity Ranking:

The predicted order of reactivity for reduction will mirror that of nucleophilic addition, as both processes are governed by the electrophilicity of the ketone carbonyl.

  • Ethyl pyruvate (Fastest Reduction)

  • Ethyl benzoylformate

  • This compound (Slowest Reduction)

Illustrative Data:

Alpha-Keto EsterPredicted Relative Rate of Reduction (with NaBH₄)
Ethyl pyruvate1.00 (Reference)
Ethyl benzoylformate~0.80
This compound~0.65

Experimental Protocol: Comparative Reduction with Sodium Borohydride

Materials:

  • This compound

  • Ethyl benzoylformate

  • Ethyl pyruvate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Internal standard (e.g., biphenyl)

  • TLC plates

Procedure:

  • Prepare three separate solutions of each alpha-keto ester (1.0 mmol) in 10 mL of methanol in 50 mL round-bottom flasks, each containing the internal standard (0.5 mmol).

  • Cool the flasks to 0 °C.

  • To each flask, add sodium borohydride (0.5 mmol, 0.019 g) in one portion with stirring.

  • Monitor the reactions by TLC at 5-minute intervals.

  • After 30 minutes, quench the reactions by the dropwise addition of 1 M HCl until the pH is ~6.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and analyze by GC-MS to determine the conversion.

Claisen Condensation: Investigating the Role of the Electrophile

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[1] In a crossed Claisen condensation, one ester can act as the enolate donor and the other as the electrophilic acceptor. To compare the reactivity of our target alpha-keto esters as electrophiles, we can react them with a common enolizable ester, such as ethyl acetate, in the presence of a strong base like sodium ethoxide.

Theoretical Reactivity Ranking:

The reactivity in this case is still dependent on the electrophilicity of the ester carbonyl being attacked by the enolate. Therefore, the predicted trend remains the same.

  • Ethyl pyruvate (Most Reactive Electrophile)

  • Ethyl benzoylformate

  • This compound (Least Reactive Electrophile)

Illustrative Data:

Alpha-Keto Ester (as Electrophile)Predicted Relative Yield in Crossed Claisen Condensation
Ethyl pyruvateHigh
Ethyl benzoylformateModerate
This compoundLow to Moderate

Experimental Protocol: Comparative Crossed Claisen Condensation

Materials:

  • This compound

  • Ethyl benzoylformate

  • Ethyl pyruvate

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To three separate dry, nitrogen-flushed 100 mL round-bottom flasks, add sodium ethoxide (1.1 mmol, 0.075 g).

  • Add 20 mL of anhydrous ethanol to each flask and stir until the sodium ethoxide is dissolved.

  • To each flask, add ethyl acetate (1.0 mmol, 0.097 mL).

  • Stir the mixtures for 30 minutes at room temperature to allow for enolate formation.

  • To each flask, add the respective alpha-keto ester (1.0 mmol).

  • Heat the reactions to reflux for 2 hours.

  • Cool the reactions to room temperature and then acidify with 1 M HCl.

  • Extract the aqueous mixtures with diethyl ether (3 x 20 mL).

  • Combine the organic layers for each reaction, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixtures by ¹H NMR to determine the relative yields of the crossed Claisen products.

Claisen_Condensation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination A Ethyl Acetate α-proton C Enolate Resonance Stabilized A->C Deprotonation B Base (EtO⁻) E Tetrahedral Intermediate C->E Attack D Alpha-Keto Ester Electrophilic Carbonyl F β-Dicarbonyl Product E->F Collapse & Expulsion of EtO⁻ G Ethoxide (EtO⁻)

Figure 3: General mechanism of the crossed Claisen condensation.

Conclusion: A Predictive Framework for Reactivity

This guide provides a comparative analysis of the reactivity of this compound against ethyl benzoylformate and ethyl pyruvate. Based on fundamental principles of electronic and steric effects, we can confidently predict the following reactivity trend across a range of common reactions:

Ethyl pyruvate > Ethyl benzoylformate > this compound

The electron-donating nature of the para-ethyl group on the phenyl ring of this compound consistently renders its ketone carbonyl less electrophilic, and therefore less reactive, than the other two esters. This predictive framework, combined with the detailed experimental protocols provided, empowers researchers to make informed decisions in the design and execution of their synthetic strategies involving alpha-keto esters.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1324.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
  • Hauser, C. R., & Hudson, B. E. (1942). The Acetoacetic Ester Condensation and Certain Related Reactions. Organic Reactions, 1, 266-302.
  • For a general overview of alpha-keto ester chemistry, see: [Link]

  • For more on the Claisen condensation, see: [Link]

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A Comparative Guide to 2D NMR Techniques for the Structural Validation of Ethyl 2-(4-ethylphenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and discovery.[1][2][3] Trivial errors in structural assignment can lead to the misinterpretation of biological activity, wasted resources, and significant delays in development pipelines. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse for routine characterization, complex molecules or those with subtle isomeric possibilities demand a more rigorous, multi-faceted approach.[4][5]

This guide provides an in-depth, objective comparison of key two-dimensional (2D) NMR techniques for the structural validation of a synthesized target, Ethyl 2-(4-ethylphenyl)-2-oxoacetate. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, demonstrating how a logical combination of 2D NMR experiments provides a self-validating system for structural elucidation.[6][7]

The Analytical Subject: The Proposed Structure

Our target molecule is this compound. The proposed structure, with atom numbering for NMR assignment, is shown below:

Chemical structure of this compound with atom numbering for NMR assignments

Figure 1: Proposed structure of this compound with conventional numbering for NMR analysis.

The structure presents several key fragments that must be unequivocally connected:

  • An ethyl ester group (C1', C2', O-CH₂, CH₃).

  • An α-keto group (C1, C2).

  • A 1,4-disubstituted (para) aromatic ring .

  • An ethyl group attached to the aromatic ring (C7', C8').

While 1D ¹H and ¹³C NMR can identify the presence of these fragments, they cannot, with absolute certainty, confirm their connectivity. For instance, a 1D spectrum alone might not distinguish our target from its ortho or meta isomers. 2D NMR is essential to build the complete molecular puzzle.

The 2D NMR Validation Workflow

The power of 2D NMR lies in its ability to reveal correlations between nuclei, either through chemical bonds or through space.[8][9] Our validation strategy employs a synergistic trio of experiments—COSY, HSQC, and HMBC—to build a complete, unambiguous picture of the molecular architecture.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Validation Sample Sample Preparation (Target in CDCl₃) NMR_Acq 1D & 2D NMR Data Acquisition Sample->NMR_Acq H1_C13 1. Analyze 1D Spectra (¹H & ¹³C) - Identify Spin Systems NMR_Acq->H1_C13 COSY 2. COSY Analysis - Confirm ¹H-¹H Couplings H1_C13->COSY HSQC 3. HSQC Analysis - Correlate ¹H to directly attached ¹³C COSY->HSQC HMBC 4. HMBC Analysis - Identify long-range ¹H-¹³C correlations HSQC->HMBC Integration 5. Integrate All Data - Assemble Fragments HMBC->Integration Validation Structure Validated Integration->Validation

Caption: A logical workflow for structure validation using 2D NMR.

Part 1: Foundational Analysis with 1D NMR

Before delving into 2D techniques, a thorough analysis of the 1D ¹H and ¹³C NMR spectra is performed to identify the basic chemical environments. Based on known chemical shifts of similar structures, we can predict the following signals.[10][11]

Atom # Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm) Carbon Type
H-3, H-5~7.9Doublet (d)2HC-3, C-5~129-130
H-4, H-6~7.3Doublet (d)2HC-4, C-6~128-129
H-7'~2.7Quartet (q)2HC-7'~29
H-8'~1.25Triplet (t)3HC-8'~15
H-1'~4.4Quartet (q)2HC-1'~62
H-2'~1.4Triplet (t)3HC-2'~14
----C-1~185-190
----C-2~163-165
----C-Aromatic (ipso)~130-132
----C-Aromatic (ipso)~152-154

Table 1: Predicted ¹H and ¹³C chemical shifts for this compound.

Part 2: The Comparative Power of 2D NMR Experiments

A. COSY (Correlation Spectroscopy): Mapping the Proton Network

Core Principle: COSY is the simplest 2D experiment and reveals correlations between protons that are coupled to each other, typically through two or three bonds (J-coupling).[8][12][13] It is indispensable for identifying discrete, unbroken chains of coupled protons, known as spin systems.[14][15]

Experimental Insight: For our target molecule, COSY is the perfect tool to confirm the two ethyl groups.

  • Ethyl Group on Ring: We expect a cross-peak between the quartet at ~2.7 ppm (H-7') and the triplet at ~1.25 ppm (H-8'). The presence of this correlation confirms the -CH₂-CH₃ fragment.

  • Ethyl Ester Group: A second, distinct cross-peak is expected between the quartet at ~4.4 ppm (H-1') and the triplet at ~1.4 ppm (H-2'), validating the O-CH₂-CH₃ moiety.

  • Aromatic System: A cross-peak between the aromatic doublets (~7.9 ppm and ~7.3 ppm) confirms their ortho-relationship, which is characteristic of a 1,4-disubstituted ring.

Limitation: COSY provides excellent information about what is connected to what in a proton-only world. However, it cannot bridge the gaps across non-protonated atoms (quaternary carbons) or heteroatoms (like the ester oxygen or carbonyl carbons). It confirms the fragments, but not how they are assembled.

B. HSQC (Heteronuclear Single Quantum Coherence): The Proton-Carbon Bridge

Core Principle: The HSQC experiment identifies direct, one-bond correlations between a proton and the carbon to which it is attached.[16][17][18] It is a highly sensitive technique that maps each proton signal on one axis to its corresponding carbon signal on the other.[19][20]

Experimental Insight: HSQC is the crucial next step for unambiguous assignment.

  • It will show a correlation between the ¹H signal at ~2.7 ppm and the ¹³C signal at ~29 ppm, definitively assigning these to H-7' and C-7', respectively.

  • Similarly, it connects all other protonated carbons: C-8' (from H-8'), C-1' (from H-1'), C-2' (from H-2'), and the aromatic C-H groups.

  • Crucially, carbons with no attached protons (like the two carbonyls and the two ipso-aromatic carbons) will be absent from the HSQC spectrum. This lack of signal is itself valuable information.

Comparative Advantage: By correlating the well-resolved ¹H spectrum with the ¹³C spectrum, HSQC provides confirmed chemical shifts for all protonated carbons. This builds a robust and reliable dataset that is essential for interpreting the final, and most informative, experiment: HMBC.

C. HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Final Structure

Core Principle: HMBC is the master key to solving the puzzle. It detects correlations between protons and carbons over longer ranges, typically two to three bonds (²J and ³J couplings).[17][21][22] Unlike HSQC, one-bond correlations are suppressed, allowing these weaker, long-range connections to be observed.[19]

Experimental Insight: HMBC provides the definitive evidence to connect the fragments identified by COSY and assigned by HSQC. We focus on the key correlations that bridge the structural gaps:

  • Connecting the Aromatic Ring to the Keto-Ester Moiety:

    • A correlation from the aromatic protons H-3/H-5 (~7.9 ppm) to the ketone carbonyl carbon C-1 (~185-190 ppm) is expected. This is a three-bond coupling (³J) and is irrefutable proof that the phenyl ring is attached to the α-keto group.

    • A correlation from these same protons (H-3/H-5) to the other ipso-aromatic carbon is also expected.

  • Connecting the Ethyl Group to the Aromatic Ring:

    • The benzylic protons H-7' (~2.7 ppm) should show correlations to the aromatic carbons C-3/C-5 and C-4/C-6. These three-bond couplings confirm the attachment point of the ethyl group to the ring.

  • Confirming the Ethyl Ester Group:

    • The methylene protons of the ester, H-1' (~4.4 ppm), will show a critical correlation to the ester carbonyl carbon C-2 (~163-165 ppm). This two-bond coupling (²J) confirms the structure of the ethyl ester fragment.

The following diagram visualizes these decisive HMBC correlations.

Caption: Key HMBC correlations confirming the molecular backbone.

Experimental Protocols

1. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the synthesized this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1s, and 16 scans.

  • ¹³C NMR: Acquire with proton decoupling, a 30° pulse angle, a relaxation delay of 2s, and 1024 scans.

  • COSY: Use a gradient-selected (gCOSY) sequence. Acquire 2048 data points in the direct dimension (t₂) and 256 increments in the indirect dimension (t₁), with 4 scans per increment.

  • HSQC: Use a gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3). Optimize for a one-bond ¹J(CH) coupling constant of 145 Hz.

  • HMBC: Use a gradient-selected HMBC experiment (e.g., hmbcgplpndqf). Optimize for long-range couplings by setting the delay for evolution of long-range coupling to a value corresponding to ~8 Hz. This value is a good compromise for detecting both ²J and ³J correlations.[19]

Synthesis of Evidence: A Self-Validating Conclusion

By systematically applying these three techniques, we construct a complete and internally consistent structural proof.

  • COSY establishes the presence of the ethyl and para-substituted phenyl fragments.

  • HSQC unambiguously links the proton signals to their directly attached carbon partners, providing confirmed assignments.

  • HMBC provides the final, conclusive links between these fragments across non-protonated centers, confirming the global architecture of the molecule.

Experiment Correlating Protons Correlated Atom(s) Significance
COSY H-7' (~2.7 ppm)H-8' (~1.25 ppm)Confirms ethyl group on ring
H-1' (~4.4 ppm)H-2' (~1.4 ppm)Confirms ethyl ester group
HSQC All ProtonsDirectly Bonded CarbonsUnambiguous ¹H and ¹³C assignments
HMBC H-3, H-5 (~7.9 ppm)C-1 (Ketone, ~185-190 ppm)Connects phenyl ring to keto group
H-7' (~2.7 ppm)C-3/C-5, C-4/C-6Connects ethyl group to phenyl ring
H-1' (~4.4 ppm)C-2 (Ester, ~163-165 ppm)Confirms ester functionality

Table 2: Summary of decisive 2D NMR correlations for structural validation.

References

  • Vertex AI Search Result[16]: Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. This source explains the principles of HSQC and its role in elucidating molecular structures.

  • Vertex AI Search Result[10]: Ethyl benzoylformate(1603-79-8) 1H NMR spectrum - ChemicalBook. Provides spectral data for a closely related compound.

  • Vertex AI Search Result[8]: Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. A general overview of 2D NMR techniques including COSY and HSQC. [Link]

  • Vertex AI Search Result[17]: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. Details on HSQC and HMBC principles and applications. [Link]

  • Vertex AI Search Result[21]: Principles and Applications of NMR Spectroscopy - NPTEL. Discusses the utility of HMBC for determining long-range correlations. [Link]

  • Vertex AI Search Result[23]: 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. A video tutorial on interpreting various 2D NMR spectra for small molecules. [Link]

  • Vertex AI Search Result[22]: Measuring methods available and examples of their applications 2D HMBC - CF NMR CEITEC. A document explaining the HMBC experiment for detecting long-range heteronuclear correlations. [Link]

  • Vertex AI Search Result[18]: Heteronuclear single quantum coherence spectroscopy - Wikipedia. A detailed explanation of the HSQC experiment. [Link]

  • Vertex AI Search Result[12]: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. An explanation of the COSY experiment. [Link]

  • Vertex AI Search Result[6]: How to Determine the Structure of Organic Molecules by NMR Spectroscopy - ResearchGate. A publication detailing the logical combination of NMR experiments for structure elucidation. [Link]

  • Vertex AI Search Result[19]: HSQC and HMBC - NMR Core Facility - Columbia University. Provides a clear distinction and application notes for HSQC and HMBC experiments. [Link]

  • Vertex AI Search Result[13]: Measuring methods available and examples of their applications COSY - CF NMR CEITEC. A document explaining the COSY experiment. [Link]

  • Vertex AI Search Result[4]: Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchemem. A paper discussing the progression from 1D to 2D NMR for structural elucidation. [Link]

  • Vertex AI Search Result[20]: What Is HSQC NMR? - Chemistry For Everyone - YouTube. An educational video explaining the basics of the HSQC technique. [Link]

  • Vertex AI Search Result[14]: COSY NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. An overview of the COSY technique. [Link]

  • Vertex AI Search Result[5]: 2D NMR Introduction - Chemistry LibreTexts. An introduction to the theory and setup of 2D NMR experiments. [Link]

  • Vertex AI Search Result[15]: COSY - NMR Core Facility - Columbia University. A concise explanation of the COSY experiment and its interpretation. [Link]

  • Vertex AI Search Result[24]: A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. A practical guide on how to interpret NMR spectra for structure elucidation. [Link]

  • Vertex AI Search Result[1]: A framework for automated structure elucidation from routine NMR spectra - RSC Publishing. Discusses the importance of NMR in characterizing organic molecules. [Link]

  • Vertex AI Search Result[2]: Identification of organic molecules from a structure database using proton and carbon NMR analysis results - PMC - NIH. Highlights NMR as a key technique for identifying organic molecules. [Link]

  • Vertex AI Search Result[9]: Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. An article on the fundamental principles of 2D NMR spectroscopy. [Link]

  • Vertex AI Search Result[3]: NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. Discusses the central role of NMR in identifying small organic compounds. [Link]

  • Vertex AI Search Result[11]: Ethyl 2-(4-methylphenyl)-2-oxoacetate | C11H12O3 | CID 2736443 - PubChem. PubChem entry for a similar compound, useful for predicting chemical shifts. [Link]

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Navigating the Labyrinth of Positional Isomers in the Synthesis of Ethyl 2-(4-ethylphenyl)-2-oxoacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the precise control of molecular architecture is paramount. The synthesis of key intermediates, such as Ethyl 2-(4-ethylphenyl)-2-oxoacetate, often presents a significant challenge: the formation of undesirable positional isomers. This guide, designed for the discerning researcher, offers an in-depth analysis of the positional isomers encountered during the synthesis of this compound, providing a comparative overview of analytical techniques and strategies to control isomer distribution.

The Synthetic Challenge: Friedel-Crafts Acylation and the Inevitable Isomers

The primary route to this compound involves the Friedel-Crafts acylation of ethylbenzene with ethyl oxalyl chloride, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][2] While the ethyl group of ethylbenzene is an ortho-, para-director, the reaction inevitably yields a mixture of positional isomers: the desired para (4-), and the undesired ortho (2-) and meta (3-) isomers.[3][4]

The ethyl group, being a moderately activating group, directs incoming electrophiles to the ortho and para positions.[3] However, the ratio of these isomers is influenced by several factors, including steric hindrance and reaction conditions.[5][6] The bulkier acylium ion intermediate may face steric repulsion at the ortho position, leading to a preference for the para position.[3][5]

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Analytical Arsenal: A Comparative Look at Isomer Separation and Quantification

The effective separation and quantification of the ortho, meta, and para isomers are crucial for process optimization and quality control. Several analytical techniques can be employed, each with its own advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, followed by mass-based detection.High resolution, excellent for separating volatile isomers. Provides structural information from mass spectra.Requires derivatization for less volatile compounds. Thermal degradation of analytes can be an issue.[7]
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.Versatile, applicable to a wide range of compounds. Non-destructive.[8][9]Resolution of positional isomers can be challenging and may require specialized columns (e.g., phenyl or PFP).[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural elucidation. Quantitative capabilities (qNMR).Lower sensitivity compared to chromatographic methods. Complex spectra for mixtures.[12][13]
Experimental Insights:
  • GC-MS: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) often provides good separation of the ethylphenyl-2-oxoacetate isomers. Derivatization may not be strictly necessary but can improve peak shape and thermal stability.[7]

  • HPLC: Reversed-phase HPLC using a C18 column may not provide baseline separation of the isomers due to their similar hydrophobicity.[10] Phenyl-hexyl or biphenyl columns, which offer alternative selectivities through π-π interactions, are often more effective.[10] A mobile phase of acetonitrile/water or methanol/water with a gradient elution is a good starting point.[9]

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly informative for distinguishing the isomers. The para-isomer will show a characteristic AA'BB' splitting pattern (two doublets), while the ortho- and meta-isomers will exhibit more complex multiplets.[14][15] The integration of the signals can be used for quantification.

Caption: General workflow for the analysis of positional isomers.

Strategies for Controlling Isomer Distribution

While complete elimination of side products is challenging, several strategies can be employed to maximize the yield of the desired para-isomer:

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity towards the thermodynamically favored para-isomer.[3] Friedel-Crafts acylations are often conducted at low temperatures (0-5 °C) to minimize side reactions.[2]

  • Catalyst Choice and Stoichiometry: The choice of Lewis acid and its molar ratio relative to the reactants can influence isomer distribution. While AlCl₃ is common, other catalysts like FeCl₃ or zeolites can offer different selectivities.[1][16]

  • Solvent Effects: The polarity of the solvent can impact the stability of the reaction intermediates and transition states, thereby affecting the isomer ratio.[3] Solvents like dichloromethane or nitrobenzene are frequently used.[17]

  • Alternative Synthetic Routes: In cases where direct acylation provides poor selectivity, alternative multi-step synthetic routes may be considered. For example, a Grignard-based approach has been explored for similar compounds.[18]

Experimental Protocols

General Procedure for Friedel-Crafts Acylation:

Safety Note: This reaction should be performed in a well-ventilated fume hood. Ethyl oxalyl chloride and aluminum chloride are corrosive and react violently with water.[19][20][21][22][23][24][25] Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq).

  • Add anhydrous dichloromethane as the solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl oxalyl chloride (1.0 eq) to the suspension via the dropping funnel with vigorous stirring.

  • After the addition is complete, add ethylbenzene (1.2 eq) dropwise, maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

GC-MS Analysis Protocol:
  • Sample Preparation: Prepare a 1 mg/mL solution of the crude product in dichloromethane.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)

    • Injector Temperature: 250 °C

    • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: 40-400 m/z

HPLC Analysis Protocol:
  • Sample Preparation: Prepare a 1 mg/mL solution of the crude product in acetonitrile.

  • HPLC Conditions:

    • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 50-90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

Conclusion

The synthesis of this compound serves as a compelling case study in the challenges and intricacies of controlling positional isomerism in electrophilic aromatic substitution reactions. A thorough understanding of the underlying reaction mechanisms, coupled with the judicious selection of analytical techniques and optimization of reaction parameters, is essential for achieving high yields of the desired para-isomer. This guide provides a foundational framework for researchers to navigate these challenges, enabling the efficient and controlled synthesis of this important pharmaceutical intermediate.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl oxalyl chloride, 98%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • Materion. (2024, April 19). SAFETY DATA SHEET - Aluminum chloride (AlCl3). Retrieved from [Link]

  • Analyst (RSC Publishing). (1990). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. DOI:10.1039/AN9901500105. Retrieved from [Link]

  • MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • International Journal of Chemical Studies. (2017, June 24). Separation and determination of cresol isomers (Ortho, Meta, Para). Retrieved from [Link]

  • PubChem - NIH. (n.d.). Ethoxalyl chloride. Retrieved from [Link]

  • ReelMind.ai. (n.d.). Ortho/Para Directors: Navigating Organic Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, January 3). Directing effect in Intramolecular Friedel Crafts Alkylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

  • Bulletin of the Chemical Society of Japan. (1984). Friedel-Crafts Acylation of Aromatics with Ethoxalyl Chloride. 57, 810-814.
  • Reddit. (2023, September 28). Ortho vs. Para positioning of Substituent (FC-Acylation). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho Para and Meta in Disubstituted Benzenes. Retrieved from [Link]

  • Publisso. (2025, August 8). Diethylbenzene (all isomers). Retrieved from [Link]

  • Study.com. (n.d.). Which of the diethylbenzene isomers (ortho, meta, or para) corresponds to each set of 13 C NMR spectral data? Retrieved from [Link]

  • Wikipedia. (n.d.). Diethylbenzenes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The Friedel‐Crafts Acylation Reaction I. Substituent Effect in the Friedel‐Crafts Benzoylation of Toluene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-oxo-1,2-di-(4-ethylphenyl)ethyl 4-[[[(2,6-dimethylphenyl) amino]carbonyl]-methyl]-1-piperazineacetate. Retrieved from [Link]

  • Jim Clark. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Diethylbenzene. Retrieved from [Link]

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. Retrieved from [Link]

  • Synthesis and Characterization of 4-Ethylbenzophenone. (2015, May 25). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Diethylbenzenes – Knowledge and References. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • ResearchGate. (2020, April 21). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Retrieved from [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate.
  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

  • ORGANIC REACTION MECHANISM. (n.d.). Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 2-(4-isobutylphenyl)-2-oxoacetate, CAS No : 60473-28-1. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl 2-(4-ethylphenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is paramount to ensuring the quality, safety, and efficacy of the final drug product. Ethyl 2-(4-ethylphenyl)-2-oxoacetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The selection and validation of an appropriate analytical method for this compound are critical for process control and regulatory compliance.

This guide provides an in-depth, comparative analysis of common analytical techniques for the quantification of this compound. Moving beyond a simple listing of procedures, this document delves into the causality behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations outlined by the International Council for Harmonisation (ICH).[1][2][3]

The Imperative of Method Validation and Cross-Validation

Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[4] This ensures that the method yields results that are accurate, precise, and reproducible. Cross-validation takes this a step further by comparing the results from two or more different analytical methods or laboratories to ensure consistency and reliability of the data, a critical step during method transfer or when employing multiple analytical techniques within a project.[5][6][7][8]

The following sections will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound, providing detailed protocols and a comparative assessment of their performance.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Pharmaceutical Analysis

HPLC with Ultraviolet (UV) detection is a cornerstone of pharmaceutical analysis due to its high specificity, sensitivity, and robustness for quantifying organic molecules.[9]

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined during method development to achieve a good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a standard solution from 200-400 nm. Aromatic ketones typically exhibit strong absorbance around 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile. Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.[10][11]

4. Quantification:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the sample from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Calibration Standards HPLC_System HPLC-UV/DAD System Standard_Prep->HPLC_System Inject Sample_Prep Dissolve & Filter Sample Sample_Prep->HPLC_System Inject Separation C18 Reverse-Phase Separation HPLC_System->Separation Detection UV Detection at λmax Separation->Detection Calibration_Curve Construct Calibration Curve Detection->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

HPLC-UV Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation and definitive identification through mass spectral data.[12]

Experimental Protocol: GC-MS

1. Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., a single quadrupole).

2. Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysixane) (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split injection (e.g., split ratio of 50:1) to prevent column overloading.

  • Injection Volume: 1 µL.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

4. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards. Ensure the sample is free of non-volatile residues.

5. Quantification and Identification:

  • Create a calibration curve by plotting the peak area of a characteristic ion against the analyte concentration.

  • Confirm the identity of the analyte by comparing its mass spectrum with a reference spectrum.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gcms Data Analysis Standard_Prep_GC Prepare Calibration Standards in Volatile Solvent GCMS_System GC-MS System Standard_Prep_GC->GCMS_System Inject Sample_Prep_GC Dissolve Sample in Volatile Solvent Sample_Prep_GC->GCMS_System Inject Separation_GC Capillary GC Separation GCMS_System->Separation_GC Ionization Electron Ionization (EI) Separation_GC->Ionization Detection_MS Mass Spectrometry Detection Ionization->Detection_MS Calibration_Curve_GCMS Construct Calibration Curve Detection_MS->Calibration_Curve_GCMS Identification_GCMS Confirm Identity via Mass Spectrum Detection_MS->Identification_GCMS Quantification_GCMS Quantify Analyte Calibration_Curve_GCMS->Quantification_GCMS

GC-MS Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation and Quantification

While primarily a qualitative technique for structure determination, Quantitative NMR (qNMR) has gained traction for its ability to provide direct, primary measurement of analyte concentration without the need for a calibration curve with an identical standard.

Experimental Protocol: ¹H-qNMR

1. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

2. Sample Preparation:

  • Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 relaxation time of the protons of interest) to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.

4. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the signals corresponding to a known number of protons from the analyte and the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of solvent

    • IS = Internal Standard

For this compound, characteristic ¹H-NMR signals would be expected for the ethyl group protons (a triplet and a quartet), the aromatic protons, and the ethyl ester protons.[13] ¹³C-NMR would further confirm the structure by showing characteristic peaks for the carbonyl carbons, aromatic carbons, and aliphatic carbons.[14]

Comparative Performance of Analytical Methods

The choice of an analytical method depends on the specific requirements of the analysis, such as the need for high throughput, structural confirmation, or absolute quantification. The following table provides a comparative summary of the performance characteristics of the discussed methods.

Validation ParameterHPLC-UVGC-MS¹H-qNMR
Specificity HighVery HighHigh
Linearity (R²) > 0.999> 0.999Not Applicable (Direct Method)
Linear Range 0.1 - 100 µg/mL0.01 - 50 µg/mLDependent on solubility and S/N
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 5.0%< 1.0%
Limit of Detection (LOD) ~0.03 µg/mL~0.005 µg/mL~10 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.015 µg/mL~30 µg/mL
Analysis Time per Sample 10 - 20 minutes20 - 30 minutes5 - 15 minutes
Key Advantage Robustness and wide applicabilityHigh sensitivity and structural confirmationAbsolute quantification without a specific reference standard
Key Limitation Requires a reference standard for quantificationLimited to volatile and thermally stable compoundsLower sensitivity compared to chromatographic methods

Note: The values presented in this table are typical and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Method_Comparison cluster_hplc_attr HPLC-UV cluster_gcms_attr GC-MS cluster_qnmr_attr ¹H-qNMR Analyte This compound HPLC_Robust Robust & Widely Applicable Analyte->HPLC_Robust HPLC_Quant High Precision & Accuracy Analyte->HPLC_Quant GCMS_Sensitive High Sensitivity (Low LOD/LOQ) Analyte->GCMS_Sensitive GCMS_Confirm Definitive Structural Confirmation Analyte->GCMS_Confirm qNMR_Absolute Absolute Quantification (Primary Method) Analyte->qNMR_Absolute qNMR_NoStandard No Identical Reference Standard Needed Analyte->qNMR_NoStandard

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 2-(4-ethylphenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-(4-ethylphenyl)-2-oxoacetate was publicly available at the time of this writing. The following guidance is based on the hazard profiles of structurally similar α-keto esters and general best practices for laboratory chemical waste disposal. It is imperative to consult with your institution's Environmental Health and Safety (EHS) officer for specific disposal requirements in your location.[1][2][3]

Hazard Assessment and Initial Precautions

Based on analogous compounds, this compound should be handled as a hazardous substance.[4][5][6] Structurally similar chemicals are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4][5][6] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a designated and well-ventilated area, preferably a chemical fume hood.

Table 1: Assumed Hazard Profile and Required PPE

Potential Hazard GHS Classification (Inferred) Required Personal Protective Equipment (PPE)
Acute Oral ToxicityWarning: Harmful if swallowedDo not ingest. Wash hands thoroughly after handling.
Skin Corrosion/IrritationWarning: Causes skin irritationChemical-resistant gloves (e.g., nitrile), lab coat.
Eye Damage/IrritationWarning: Causes serious eye irritationSafety goggles or a face shield.
Respiratory IrritationWarning: May cause respiratory irritationUse in a well-ventilated area or chemical fume hood.

Waste Segregation and Container Management

Proper segregation of chemical waste is a critical first step in the disposal process.[2][7] Do not mix this compound waste with other waste streams unless explicitly instructed by your EHS department.

  • Waste Stream: This compound should be disposed of as hazardous organic waste .

  • Container Selection: Use a designated, leak-proof, and clearly labeled container made of a compatible material (e.g., high-density polyethylene or glass).[3][7] The original product container, if in good condition, can be repurposed for waste collection.[7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".[2][8] Do not use abbreviations or chemical formulas.[2] The label should also include the date of accumulation and the name of the principal investigator or laboratory.[8]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound.

Experimental Protocol: Waste Accumulation and Disposal

  • Don PPE: Before handling the chemical, put on all required PPE as detailed in Table 1.

  • Prepare Waste Container: Ensure your designated hazardous waste container is properly labeled and within reach in the chemical fume hood.

  • Transfer Waste: Carefully transfer the waste this compound into the designated container. Avoid splashing. If transferring a solid, use a dedicated spatula. If transferring a liquid, pour slowly and carefully.

  • Seal Container: Securely cap the waste container immediately after adding the waste. Do not leave funnels in the container opening.[2]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2] This area should be away from incompatible materials, heat sources, and drains.[3]

  • Arrange for Pickup: Once the waste container is full or has reached your institution's time limit for storage, contact your EHS department to arrange for a hazardous waste pickup.[2]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Small Spills (<50 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or cat litter.[9]

    • Collect the absorbent material and contaminated surfaces (e.g., paper towels) and place them in the designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills (>50 mL):

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS department or emergency response team immediately.

Environmental Considerations

Aromatic esters, such as this compound, can pose a challenge to the environment as they may be more difficult to hydrolyze and biodegrade than other esters.[10] Therefore, it is critical to prevent this chemical from entering the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][3] Improper disposal can lead to contamination of water systems and may be a violation of local and federal regulations.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Sources

A Researcher's Guide to Personal Protective Equipment for Handling Ethyl 2-(4-ethylphenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Adversary

Before we can select the appropriate armor, we must first understand the nature of the potential hazards. Based on data from structurally similar compounds such as Ethyl 2-(4-methylphenyl)-2-oxoacetate and ethyl 2-(4-tert-butylphenyl)-2-oxoacetate, we can infer that Ethyl 2-(4-ethylphenyl)-2-oxoacetate likely presents the following risks:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]

  • Potential for Harm if Swallowed (H302): Some related compounds are classified as harmful if ingested.[1][3]

These classifications necessitate a comprehensive PPE strategy to create a reliable barrier between the researcher and the chemical.

The Shield and Armor: Selecting Your Personal Protective Equipment

The selection of PPE is a critical decision-making process founded on a thorough risk assessment. For this compound, the following PPE is deemed essential.

Hand Protection: The First Line of Defense

Recommendation: Chemical-resistant gloves.

Rationale: Direct skin contact is a primary route of exposure that can lead to irritation.[1][2] The choice of glove material is critical and should be based on chemical compatibility and breakthrough time. While nitrile gloves are common in laboratories, for handling aromatic compounds, thicker, more robust options should be considered. Always inspect gloves for signs of degradation or punctures before use. After handling, dispose of contaminated gloves in accordance with applicable laws and good laboratory practices, and thoroughly wash and dry your hands.[4]

Eye and Face Protection: Safeguarding Your Vision

Recommendation: Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.[3][5]

Rationale: The risk of serious eye irritation is high.[1][2] Standard prescription glasses do not offer adequate protection from chemical splashes. Safety glasses with side shields provide a minimum level of protection. However, for procedures with a higher risk of splashing, such as transferring large volumes or working under pressure, chemical splash goggles that form a seal around the eyes are necessary. A face shield provides an additional layer of protection for the entire face.[5]

Body Protection: Shielding from Spills and Splashes

Recommendation: A laboratory coat or a chemical-resistant apron.

Rationale: To prevent contamination of personal clothing and underlying skin, a lab coat is the minimum requirement. For procedures with a higher risk of significant spills, a chemical-resistant apron worn over the lab coat is advised. This ensures that any accidental splashes do not saturate clothing and lead to prolonged skin contact.

Respiratory Protection: Ensuring Clean Air

Recommendation: Generally not required when handled in a properly functioning chemical fume hood.[6]

Rationale: The primary engineering control for handling volatile or irritating powders is a chemical fume hood, which effectively removes airborne contaminants from the user's breathing zone. If work must be conducted outside of a fume hood where there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

Operational Plan: A Step-by-Step Protocol

Adherence to a standardized operational plan is crucial for minimizing risk and ensuring the reproducibility of your research.

Pre-Operational Checklist
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Inspect PPE: Check all PPE for defects, such as cracks in safety glasses or tears in gloves.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest eyewash station and safety shower.[7]

  • Review the Procedure: Mentally walk through the handling steps to anticipate potential hazards.

Donning PPE: The Armoring Process

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence WashHands Wash and Dry Hands LabCoat Don Lab Coat WashHands->LabCoat Start Respirator Don Respirator (if required) LabCoat->Respirator Goggles Don Safety Goggles/Face Shield Respirator->Goggles Gloves Don Gloves Goggles->Gloves Final Step caption Figure 1: PPE Donning Workflow

Figure 1: PPE Donning Workflow
Doffing PPE: The Decontamination Process

The removal of PPE is as critical as its donning to prevent cross-contamination.

  • Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

  • Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Lab Coat: Remove by folding it inward to contain any contamination.

  • Respirator: Remove last, after leaving the contaminated area.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3]

Disposal Plan: Responsible Stewardship

Proper disposal of contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Contaminated PPE: Dispose of used gloves and any other disposable PPE in a designated hazardous waste container.[3]

  • Chemical Waste: Unused this compound and solutions containing it should be disposed of as hazardous chemical waste through a licensed disposal company.[3] Do not pour chemical waste down the drain.[4]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent, and dispose of the rinsate as hazardous waste. The cleaned container can then be disposed of according to your institution's guidelines.

In Case of Exposure: Immediate Actions

Accidents can happen, and a swift, informed response is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Summary of Recommendations

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant glovesPrevents skin irritation.[1][2]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against serious eye irritation.[1][2]
Face Protection Face shield (as needed)Additional protection against splashes.[5]
Body Protection Laboratory coat or chemical-resistant apronPrevents contamination of personal clothing and skin.
Respiratory Protection Not required with fume hood useA fume hood provides adequate ventilation.[6]

By integrating these practices into your daily laboratory workflow, you not only protect yourself and your colleagues but also uphold the principles of scientific excellence and responsible research.

References

  • Benchchem.
  • PubChem. Ethyl 2-(4-methylphenyl)
  • United States Environmental Protection Agency. Personal Protective Equipment | US EPA.
  • CHEMM. Personal Protective Equipment (PPE).
  • CymitQuimica. SAFETY DATA SHEET - ETHYL 2-(2-FORMYLAMINO-1.3-THIAZOL-4-YL)
  • Synquest Labs. Ethyl 2-(4-fluoroanilino)
  • Sasol.
  • ECHEMI. Buy ethyl 2-(4-tert-butylphenyl)
  • Creative Safety Supply. What PPE is recommended for chemical hazards?.
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • Aglayne, Inc.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Methylindazole-6-boronic acid.
  • Sigma-Aldrich. Ethyl 2-(4-fluorophenyl)
  • Cole-Parmer.
  • World Health Organization. Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
  • Cole-Parmer.
  • Sigma-Aldrich. Ethyl 2-((2-ethoxyphenyl)amino)
  • CDH Fine Chemical.
  • Sigma-Aldrich.
  • BLDpharm. 34906-84-8|Ethyl 2-(4-isopropylphenyl)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.